molecular formula C8H10ClN3O2 B019149 4-Guanidinobenzoic acid hydrochloride CAS No. 42823-46-1

4-Guanidinobenzoic acid hydrochloride

Cat. No.: B019149
CAS No.: 42823-46-1
M. Wt: 215.64 g/mol
InChI Key: YETFLAUJROGBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Guanidinobenzoic acid hydrochloride is a guanidine derivative. Quality standard of this compound has been investigated.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

42823-46-1

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

4-(diaminomethylideneamino)benzoic acid;hydron;chloride

InChI

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H

InChI Key

YETFLAUJROGBMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-]

Other CAS No.

42823-46-1

Pictograms

Irritant

Related CAS

16060-65-4 (Parent)

Synonyms

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride;  p-Guanidinobenzoic Acid Hydrochloride; 

Origin of Product

United States

Foundational & Exploratory

4-Guanidinobenzoic acid hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 4-Guanidinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid (4-GBA) hydrochloride is a pivotal compound in biochemical research and pharmaceutical development, primarily recognized for its role as a potent inhibitor of trypsin-like serine proteases.[1][2] Its derivatives form the basis of several approved drugs. This guide elucidates the core mechanism of action of 4-GBA, detailing its molecular interactions with target enzymes, summarizing its inhibitory activity, and outlining the experimental protocols used for its characterization. The content herein is intended to serve as a comprehensive technical resource for professionals engaged in enzymology and drug discovery.

Core Mechanism of Action: Reversible Covalent Inhibition

4-Guanidinobenzoic acid and its ester derivatives function as mechanism-based inhibitors, specifically targeting the active site of trypsin-like serine proteases. The fundamental mechanism involves the formation of a stable acyl-enzyme complex with the catalytic serine residue of the protease.[3][4]

The key molecular interactions are:

  • S1 Pocket Recognition : The positively charged guanidinium (B1211019) group of 4-GBA is structurally analogous to the side chains of arginine and lysine (B10760008), which are the natural substrates for trypsin-like proteases. This allows it to bind with high affinity to the enzyme's specificity pocket (S1 pocket), which typically contains a negatively charged aspartic acid residue (e.g., Asp189 in trypsin).[5]

  • Acyl-Enzyme Formation : Following binding, the carboxyl group of 4-GBA is attacked by the hydroxyl group of the active site serine (e.g., Ser195 in trypsin), a key component of the enzyme's catalytic triad (B1167595) (Ser, His, Asp). This results in the formation of a stable, covalent guanidinobenzoyl-enzyme intermediate, effectively inactivating the enzyme.[3][5]

This inhibition is classified as reversible covalent, as the acyl-enzyme ester bond can be slowly hydrolyzed, eventually regenerating the active enzyme. The rate of this deacylation determines the duration of inhibition.[3]

GBA_Mechanism S1_Pocket S1 Specificity Pocket (Asp189) Acyl_Enzyme Stable Acyl-Enzyme Intermediate (Inactive) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Catalytic_Triad->Acyl_Enzyme Forms covalent bond GBA 4-Guanidinobenzoic Acid (Substrate Mimic) GBA->S1_Pocket Guanidinium group binds to Asp residue GBA->Catalytic_Triad Acyl_Enzyme->Catalytic_Triad Slow Hydrolysis (Deacylation)

Diagram 1. Covalent inhibition mechanism of 4-GBA with a serine protease active site.

Targeted Serine Proteases and Associated Pathways

The structural mimicry of arginine and lysine allows 4-GBA and its derivatives to inhibit a wide range of trypsin-like serine proteases involved in diverse physiological and pathological processes.

GBA_Targets cluster_Digestion Digestion cluster_Coagulation Coagulation & Fibrinolysis cluster_Cancer Cancer & Metastasis cluster_Other Other Targets GBA 4-Guanidinobenzoic Acid (and Derivatives) Trypsin Trypsin GBA->Trypsin Inhibits protein digestion and zymogen activation Enteropeptidase Enteropeptidase GBA->Enteropeptidase Blocks trypsinogen (B12293085) activation Plasmin Plasmin GBA->Plasmin Anti-fibrinolytic activity Thrombin Thrombin GBA->Thrombin Anticoagulant activity Kallikrein Kallikrein GBA->Kallikrein Inhibits kinin system uPA Urokinase (uPA) GBA->uPA Reduces tumor cell invasion Guanidinobenzoatase Guanidinobenzoatase GBA->Guanidinobenzoatase Inhibits tumor-associated protease Prostasin Prostasin (PRSS8) GBA->Prostasin Regulates epithelial sodium channels Acrosin Acrosin GBA->Acrosin Inhibits fertilization

Diagram 2. Key serine protease targets of 4-Guanidinobenzoic Acid and their roles.

Key targets include:

  • Digestive Enzymes : 4-GBA derivatives are potent inhibitors of enteropeptidase , the enzyme that activates trypsinogen to trypsin, and trypsin itself, which is central to protein digestion.[3][6] Inhibition of these enzymes is a therapeutic strategy for obesity and pancreatitis.[3]

  • Coagulation and Fibrinolytic Factors : It inhibits key enzymes in the coagulation cascade like thrombin and plasmin , as well as kallikrein , giving it anticoagulant and anti-fibrinolytic properties.[4][7][8]

  • Cancer-Associated Proteases : Urokinase Plasminogen Activator (uPA) is a key enzyme in tumor metastasis, and its inhibition is a target for anti-cancer therapies.[5][9][10] Guanidinobenzoatase is another protease associated with tumors.[11]

  • Other Proteases : Inhibition of prostasin (PRSS8) is relevant for regulating epithelial sodium channels, while blocking acrosin has applications in contraception.[12][13][14]

Quantitative Inhibitory Activity

The inhibitory potency of 4-GBA derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).[15] Below is a summary of reported values for various derivatives against key targets. Note that many studies use esterified derivatives of 4-GBA, such as camostat (B1201512) or nafamostat, which are often more potent and serve as pro-drugs.

Table 1: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Various Serine Proteases

Compound/DerivativeTarget EnzymePotency (IC₅₀ / Kᵢ)Reference
Camostat (4-GBA analogue)Urokinase (uPA)IC₅₀: 87 nM[5]
UK-371,804 (4-GBA derivative)Urokinase (uPA)Kᵢ: 10 nM[5]
(S)-5b (SCO-792)Human EnteropeptidaseIC₅₀ (initial): 68 nM[3]
Compound 6a (ester derivative)TrypsinIC₅₀: 0.0756 µM[16]
Compound 6c (ester derivative)TrypsinIC₅₀: 0.1227 µM[16]
Compound 6d (ester derivative)TrypsinIC₅₀: 0.0821 µM[16]
Compound 6e (ester derivative)TrypsinIC₅₀: 0.0913 µM[16]
Compound 7j (ester derivative)TrypsinIC₅₀: 0.0889 µM[16]

Experimental Protocols: Enzyme Inhibition Assays

The inhibitory effect of this compound and its derivatives is determined using in vitro enzyme kinetic assays. A common method involves monitoring the enzymatic cleavage of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

General Protocol for Chromogenic Inhibition Assay
  • Reagent Preparation :

    • Buffer : Prepare an appropriate buffer solution to maintain optimal pH for the target enzyme (e.g., Tris-HCl, pH 8.5 for trypsin).[6]

    • Enzyme Solution : Prepare a stock solution of the purified target serine protease (e.g., human enteropeptidase, trypsin) at a known concentration.[3][6]

    • Substrate Solution : Prepare a stock solution of a suitable chromogenic substrate. For trypsin-like enzymes, substrates like p-tosyl-L-arginine methyl ester (TAME) or 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) are often used.[6][17] The substrate concentration is typically near the Michaelis constant (Km) of the enzyme.

    • Inhibitor Solution : Prepare serial dilutions of this compound or its derivative in the assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor solution.

    • Incubate the enzyme-inhibitor mixture for a defined pre-incubation period at a controlled temperature (e.g., room temperature or 37°C) to allow for binding.[3][6]

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Monitor the increase in absorbance over time using a microplate reader at the appropriate wavelength for the chromophore released by substrate cleavage (e.g., 405 nm for p-nitrophenol released from pNPGB).

  • Data Analysis :

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Assay_Workflow start Start prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->prep plate 2. Assay Plating Add Buffer, Enzyme, and Inhibitor to 96-well plate prep->plate preincubate 3. Pre-incubation Allow Enzyme-Inhibitor Binding plate->preincubate react 4. Reaction Initiation Add Chromogenic Substrate preincubate->react measure 5. Kinetic Measurement Monitor Absorbance Change Over Time react->measure analyze 6. Data Analysis Calculate Velocities and Plot Dose-Response Curve measure->analyze end Determine IC50 Value analyze->end

Diagram 3. General experimental workflow for an enzyme inhibition assay.

Conclusion

This compound is a canonical serine protease inhibitor that operates through a reversible covalent mechanism. Its ability to mimic natural substrates allows it to target a broad spectrum of enzymes crucial to digestion, hemostasis, and cancer progression. The well-defined mechanism of action, coupled with extensive quantitative data and established experimental protocols, makes 4-GBA and its derivatives invaluable tools for biochemical research and the rational design of targeted therapeutics.

References

An In-depth Technical Guide to the Structural Properties of 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties of 4-Guanidinobenzoic acid hydrochloride, a compound of significant interest in biochemical and pharmaceutical research due to its role as a serine protease inhibitor. This document details its physicochemical characteristics, spectroscopic profile, and crystallographic nature, supplemented with detailed experimental methodologies and illustrative diagrams to support advanced research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Chemical Formula C₈H₁₀ClN₃O₂[3][4]
Molecular Weight 215.64 g/mol [1][3][4][5]
Melting Point 285 °C (decomposes)[5]
Appearance White to off-white solid/crystalline powder[1][2]
Solubility Soluble in water[2]
CAS Number 42823-46-1[1][4][5]

Molecular Structure

The molecular structure of this compound consists of a benzoic acid moiety substituted at the para position with a guanidinium (B1211019) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[2]

cluster_0 This compound a

Figure 1: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its functional groups and provides generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The following table summarizes the anticipated chemical shifts for the protons and carbons in this compound, based on the electronic environments of its constituent atoms.

GroupAtom TypeExpected Chemical Shift (ppm)Multiplicity
Benzene Ring Aromatic C-H7.0 - 8.0Doublet
Aromatic C-H7.0 - 8.0Doublet
Aromatic C-NH120 - 140
Aromatic C-COOH120 - 140
Carboxylic Acid -COOH10.0 - 13.0Singlet
C =O165 - 185
Guanidinium -NH₂6.5 - 8.5Broad Singlet
=NH8.0 - 9.5Broad Singlet
C =N155 - 165
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The table below lists the expected characteristic infrared absorption bands for the functional groups present in this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching2500-3300 (broad)
N-H (Guanidinium) Stretching3100-3500
C=O (Carboxylic Acid) Stretching1680-1710
C=N (Guanidinium) Stretching1640-1690
C=C (Aromatic) Stretching1450-1600
C-N Stretching1250-1350
C-O Stretching1210-1320

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the structural characterization of small organic molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[6][7]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is generated. An atomic model is built into the electron density and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and torsion angles.[7]

cluster_workflow Experimental Workflow for Structural Elucidation start Start: Purified this compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir data_proc Data Processing and Analysis xray->data_proc nmr->data_proc ftir->data_proc structure_det Structure Determination and Validation data_proc->structure_det end_node End: Comprehensive Structural Profile structure_det->end_node

Figure 2: General experimental workflow for structural characterization.
NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[9]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and/or a more concentrated sample may be required.[10]

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Spectral Analysis: The chemical shifts, coupling constants (for ¹H NMR), and integration values (for ¹H NMR) are analyzed to assign the signals to the specific protons and carbons in the molecule.[11]

FTIR Spectroscopy

Solid-State FTIR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar and pestle.[12]

  • Pellet Formation: The resulting mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[12]

  • Background Spectrum: A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed and assigned to the corresponding molecular vibrations of the functional groups present in the molecule.

Biological Significance: Inhibition of Serine Proteases

4-Guanidinobenzoic acid and its derivatives are well-known inhibitors of serine proteases, a large family of enzymes involved in numerous physiological and pathological processes.[13][14][15] The guanidinium group mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases.[16]

Mechanism of Trypsin Catalysis and Inhibition

Trypsin is a digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine.[9][14] The catalytic mechanism of trypsin involves a "catalytic triad" of serine, histidine, and aspartate residues in its active site.[13]

4-Guanidinobenzoic acid acts as a competitive inhibitor, binding to the active site of trypsin and preventing the binding of the natural substrate.[17] The positively charged guanidinium group of the inhibitor forms a strong ionic interaction with a negatively charged aspartate residue in the S1 specificity pocket of trypsin, which is responsible for recognizing arginine and lysine residues.[16] This binding effectively blocks the enzyme's catalytic activity.

cluster_trypsin Trypsin Catalytic Cycle and Inhibition Trypsin Trypsin (Active Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex Substrate Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin->EI_Complex Inhibitor Binding Substrate Protein Substrate (with Arg/Lys) Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Nucleophilic Attack by Ser195 Product1 Peptide Fragment 1 Acyl_Enzyme->Product1 EA_Complex Enzyme-Acyl Complex Acyl_Enzyme->EA_Complex Water Water Water->EA_Complex EA_Complex->Trypsin Deacylation Product2 Peptide Fragment 2 EA_Complex->Product2 Inhibitor 4-Guanidinobenzoic Acid Inhibitor->EI_Complex

Figure 3: Simplified signaling pathway of trypsin catalysis and its competitive inhibition.

Conclusion

This technical guide has provided a detailed overview of the structural properties of this compound, a molecule of considerable interest to the scientific community. The compilation of its physicochemical data, predicted spectroscopic characteristics, and generalized experimental protocols offers a valuable resource for researchers. Furthermore, the elucidation of its role as a serine protease inhibitor, complete with a diagrammatic representation of the inhibition mechanism, underscores its importance in drug development and biochemical research. While a definitive crystal structure and specific experimental spectra remain to be publicly detailed, the information presented herein provides a robust framework for future investigations into this and related compounds.

References

The Role of Guanidine Derivatives in Modern Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in a variety of biologically significant molecules. Its derivatives play crucial roles in numerous biochemical processes, from protein stability and enzyme kinetics to cellular signaling and metabolic regulation. This technical guide provides an in-depth exploration of key guanidine (B92328) derivatives and their applications in biochemical research, offering detailed experimental protocols and quantitative data to support laboratory investigations.

Guanidinium Chloride: A Powerful Tool for Protein Denaturation

Guanidinium chloride (GdmCl) is a widely used chaotropic agent in protein chemistry. Its ability to disrupt the non-covalent interactions that stabilize the tertiary and secondary structures of proteins makes it an invaluable tool for studying protein folding, stability, and dynamics.

Mechanism of Action

GdmCl-induced protein denaturation is a complex process that involves both direct and indirect interactions with the protein. The primary mechanisms include:

  • Disruption of Hydrogen Bonds: GdmCl effectively breaks the hydrogen bonds within the protein structure, including those forming alpha-helices and beta-sheets.[1]

  • Weakening of Hydrophobic Interactions: The guanidinium ion can interact with non-polar side chains, increasing their solubility in the aqueous environment and disrupting the hydrophobic core of the protein.[1]

  • Direct Binding: Studies have shown that GdmCl can directly bind to the protein surface, initiating the unfolding process. This leads to the formation of a "dry molten globule" intermediate before complete denaturation.[2]

Quantitative Data for Protein Denaturation Studies

The concentration of GdmCl required for protein denaturation is dependent on the intrinsic stability of the protein. The midpoint of the denaturation curve, known as the Cm value, is a measure of protein stability.

ProteinCm of Guanidinium Chloride (M)MethodReference
Ribonuclease T1~0.3 (stabilizing), >0.3 (denaturing)Thermal & Urea Unfolding[3]
Ubiquitin>2 (stabilizing effect observed)Calorimetry[4][5]
General Globular Proteins2 - 4 (for complete denaturation)Various[6]
Highly Stable Proteins4 - 6Various[6]
Experimental Protocol: In Vitro Protein Denaturation using Circular Dichroism

This protocol outlines the steps to monitor the unfolding of a protein using circular dichroism (CD) spectroscopy as a function of GdmCl concentration.

Materials:

  • Purified protein of interest

  • High-purity Guanidinium Chloride

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Circular dichroism spectrophotometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Prepare a concentrated stock solution of GdmCl (e.g., 8 M) in the desired buffer. Ensure the pH is adjusted after dissolving the GdmCl.

  • Prepare a series of GdmCl solutions of varying concentrations by diluting the stock solution with the buffer.

  • Prepare protein samples by adding a small, constant volume of a concentrated protein stock solution to each GdmCl solution to achieve a final protein concentration of approximately 0.1-0.2 mg/mL.

  • Equilibrate the samples at the desired temperature for a sufficient time to allow the unfolding reaction to reach equilibrium.

  • Record the CD spectrum of each sample, typically in the far-UV region (190-250 nm) to monitor changes in secondary structure.

  • Plot the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of GdmCl concentration.

  • Analyze the data by fitting the denaturation curve to a two-state unfolding model to determine the Cm value and the free energy of unfolding (ΔG°H2O).

Experimental Workflow for Protein Denaturation Study

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare GdmCl Stock P2 Create GdmCl Dilution Series P1->P2 P3 Add Protein to each Dilution P2->P3 M1 Equilibrate Samples P3->M1 M2 Record CD Spectra M1->M2 A1 Plot CD Signal vs. [GdmCl] M2->A1 A2 Fit Denaturation Curve A1->A2 A3 Determine Cm and ΔG° A2->A3

Caption: Workflow for a protein denaturation experiment using GdmCl and CD spectroscopy.

Metformin (B114582): A Biguanide (B1667054) in Metabolic Research

Metformin, a biguanide derivative, is a first-line therapeutic for type 2 diabetes. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Signaling Pathway: Metformin and AMPK Activation

Metformin's activation of AMPK is primarily indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This change in the energy state of the cell allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.

G Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I inhibits ATP_decrease ↓ ATP Mito_Complex_I->ATP_decrease AMP_increase ↑ AMP:ATP Ratio ATP_decrease->AMP_increase AMPK AMPK AMP_increase->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation Gluconeogenesis ↓ Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis pAMPK->Lipogenesis

Caption: Metformin's signaling pathway leading to AMPK activation and metabolic effects.

Quantitative Data on Metformin's Effects
ParameterValue/EffectCell/System TypeReference
Plasma Concentration (therapeutic)10 - 40 µMHuman[1]
Portal Vein Concentration40 - 80 µMHuman[1]
Reduction in Hepatic Glucose Production (HGP)>60%Human (euglycemic clamp)[1]
AMPK Activation (in vitro)Significant at 50 µM (7h), 10-20 µM (39h)Rat Hepatocytes[7]
Experimental Protocol: Western Blot for AMPK Phosphorylation

This protocol details the detection of activated AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

  • Cell culture reagents

  • Metformin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of metformin for the specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα and total AMPKα (typically at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL reagents, and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal.

Arginine Modifications: Expanding the Proteomic Landscape

The guanidinium group of arginine residues in proteins can be post-translationally modified, most notably by methylation. Protein arginine methyltransferases (PRMTs) catalyze the transfer of methyl groups to arginine, creating monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). These modifications play critical roles in gene transcription, RNA processing, and signal transduction.[8][9][10]

Quantitative Proteomics of Arginine Methylation

Mass spectrometry-based proteomics is the primary tool for the large-scale identification and quantification of arginine methylation sites.

Study TypeNumber of MMA Sites IdentifiedNumber of Proteins IdentifiedOrganism/Cell LineReference
Immunoenrichment & MS1027494Human (HeLa)[2]
HILIC enrichment & SILAC-MS249131Human T cells[11]
Immunoenrichment & MS769359Human CRC tissues[12]
Experimental Protocol: Mass Spectrometry-Based Analysis of Arginine Methylation

This protocol provides a general workflow for identifying arginine methylation sites from total cell lysates.

Materials:

  • Cell culture or tissue samples

  • Lysis buffer (e.g., urea-based)

  • DTT and iodoacetamide

  • Trypsin

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Antibodies specific for MMA, ADMA, or SDMA (for immunoenrichment)

  • Protein A/G beads

  • LC-MS/MS system (e.g., Q Exactive)

Procedure:

  • Protein Extraction and Digestion: Lyse cells or tissues, reduce and alkylate cysteine residues, and digest proteins into peptides with trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using SPE cartridges.

  • Immunoenrichment (Optional but Recommended): Incubate the peptide mixture with anti-methylarginine antibodies to enrich for methylated peptides. Capture the antibody-peptide complexes with Protein A/G beads and elute the enriched peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the peptide sequence and the location of the methylation.

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the methylated peptides and their corresponding proteins.

Workflow for Arginine Methylation Proteomics

G cluster_sample Sample Processing cluster_enrich Enrichment cluster_ms Mass Spectrometry S1 Protein Extraction S2 Trypsin Digestion S1->S2 S3 Peptide Cleanup S2->S3 E1 Immuno-affinity Enrichment S3->E1 M1 LC-MS/MS Analysis E1->M1 M2 Database Searching M1->M2 M3 Site Identification M2->M3

Caption: A typical workflow for the identification of arginine methylation sites by mass spectrometry.

Creatine (B1669601) and Creatine Kinase: The Phosphagen System

Creatine, a guanidino compound synthesized from arginine and glycine, plays a pivotal role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain. Creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (B42189) (PCr).

The Creatine Kinase Reaction

The CK/PCr system acts as a temporal and spatial energy buffer. During periods of high energy demand, PCr rapidly replenishes ATP. Conversely, during periods of rest, ATP produced by glycolysis and oxidative phosphorylation is used to regenerate PCr.

G ATP ATP CK Creatine Kinase ATP->CK ADP ADP ADP->CK Creatine Creatine Creatine->CK PCr Phosphocreatine PCr->CK CK->ATP CK->ADP CK->Creatine CK->PCr Energy_Demand High Energy Demand Energy_Demand->CK Energy_Rest Low Energy Demand Energy_Rest->CK

Caption: The reversible creatine kinase reaction in cellular energy metabolism.

Quantitative Data for the Creatine Kinase System
ParameterValueConditionsReference
Forward Rate Constant (kf)0.32 ± 0.05 s-1Human myocardium (in vivo, 3T 31P-MRS)[13]
Forward Rate (pH 7, 35°C)12.4 µM/s (at 1 unit/ml CK)In vitro 31P NMR[14]
Muscle [PCr] Increase (supplementation)~14.5%Human (20g/day for 6 days)[15]
Muscle Power Output Increase (suppl.)~5%Human (intermittent maximal exercise)[16]
Experimental Protocol: Creatine Kinase Activity Assay

This colorimetric assay measures CK activity by coupling the production of ATP to the reduction of NADP+ to NADPH.

Materials:

  • Serum, plasma, or tissue lysate samples

  • Creatine Kinase Assay Kit (containing assay buffer, substrate, enzyme mix, etc.)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare tissue or cell lysates by homogenization in assay buffer, followed by centrifugation to remove debris. Serum or plasma can often be used directly.

  • Reagent Preparation: Prepare the reaction mix according to the kit manufacturer's instructions. This typically involves combining the assay buffer, substrate (phosphocreatine and ADP), and a coupled enzyme mix.

  • Assay Reaction:

    • Add the reaction mix to the wells of a 96-well plate.

    • Add the sample to the wells to initiate the reaction. Include a blank (with buffer instead of sample) and a positive control.

    • Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 340 nm kinetically over a period of time (e.g., every 1-2 minutes for 10-40 minutes). The rate of increase in absorbance is proportional to the CK activity.

  • Calculation: Calculate the CK activity based on the rate of change in absorbance (ΔOD/min) and the molar extinction coefficient of NADPH.

Other Notable Guanidine Derivatives in Research

The applications of guanidine derivatives in biochemical research extend beyond the examples detailed above.

  • Cimetidine (B194882): A histamine (B1213489) H2 receptor antagonist, cimetidine is used to study gastric acid secretion and drug metabolism due to its inhibitory effects on cytochrome P450 enzymes.[17] Its affinity for the H2 receptor (KB values of 7.9 x 10-7 M and 8.1 x 10-7 M in different tissues) has been well-characterized.[10]

  • Agmatine (B1664431): An endogenous neuromodulator derived from arginine, agmatine is investigated for its roles in neurotransmission and cellular signaling. It can modulate nitric oxide synthase (NOS) activity and has been shown to stimulate nitrite (B80452) production in endothelial cells.[18][19] Studies have shown that agmatine can inactivate neuronal NOS with a Ki of 29 µM and a kinact of 0.01 min-1.[20]

This guide provides a foundational understanding of the diverse roles of guanidine derivatives in biochemical research. The provided protocols and data serve as a starting point for researchers to design and execute their own investigations into the fascinating and complex world of these biologically crucial molecules.

References

The Cornerstone of Serine Protease Inhibition: A Technical Guide to 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and biological significance of 4-Guanidinobenzoic Acid Hydrochloride for researchers, scientists, and drug development professionals.

Introduction

This compound, a molecule of significant interest in medicinal chemistry and drug discovery, stands as a testament to the enduring relevance of targeted enzyme inhibition. Its unique structural features, combining a benzoic acid moiety with a highly basic guanidinium (B1211019) group, make it a potent and specific inhibitor of serine proteases, a class of enzymes pivotal in a vast array of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, alongside a detailed examination of its role as a modulator of critical biological pathways.

Discovery and Early Context

While a singular, definitive report on the initial synthesis of 4-Guanidinobenzoic acid is not readily apparent in early literature, its development can be contextualized within the broader exploration of guanidine-containing compounds in the mid-20th century. The guanidinium group, a key feature of the amino acid arginine, was recognized for its ability to participate in strong electrostatic interactions with negatively charged residues in enzyme active sites. This understanding spurred the synthesis of various guanidino-containing molecules as potential enzyme inhibitors. Patents from the late 1970s describe the synthesis and application of derivatives of p-guanidinobenzoic acid as potent inhibitors of proteolytic enzymes like trypsin and plasmin, indicating that the parent compound was likely known and utilized as a key intermediate by that time.[1] These early investigations laid the groundwork for its later characterization as a valuable tool in studying and targeting serine proteases.

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound involves the guanidinylation of 4-Aminobenzoic acid using cyanamide (B42294) in the presence of an acid. This reaction proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbon atom of cyanamide. Several variations of this core synthesis have been reported, optimizing for yield, purity, and reaction conditions.

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Mixing Mixing in Solvent (e.g., Water, Ethanol) 4-Aminobenzoic_Acid->Mixing Cyanamide Cyanamide Cyanamide->Mixing Hydrochloric_Acid Hydrochloric_Acid Hydrochloric_Acid->Mixing Heating Heating under Reflux Mixing->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization (e.g., from Ethanol (B145695)/Water) Washing->Recrystallization Final_Product 4-Guanidinobenzoic acid hydrochloride Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for two common synthesis routes.

Protocol 1: Synthesis in Aqueous Medium

This protocol is adapted from a widely cited method utilizing water as the solvent.

  • Materials:

    • 4-Aminobenzoic acid

    • Cyanamide

    • Concentrated Hydrochloric Acid

    • Potassium Carbonate

    • Deionized Water

  • Procedure:

    • A suspension of 4-aminobenzoic acid (0.364 mol) is prepared in a mixture of concentrated hydrochloric acid and water.

    • Cyanamide (0.839 mol) is added to the stirred suspension at room temperature.

    • The reaction mixture is heated to reflux at 100°C and maintained for 6 hours.

    • After the reaction is complete, the mixture is allowed to cool and stand at room temperature for 16 hours, during which a solid precipitates.

    • The precipitated solid is collected by filtration and washed with cold water.

    • The resulting solid is suspended in an aqueous solution of potassium carbonate and stirred for 30 minutes to neutralize any remaining acid and facilitate the purification of the intermediate.

    • The solid is filtered again, washed with water, and dried under a vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Protocol 2: Synthesis in Ethanol

This method utilizes ethanol as the solvent, which can offer advantages in terms of solubility and product isolation.

  • Materials:

    • 4-Aminobenzoic acid

    • 30% Cyanamide solution

    • 30% Hydrochloric acid in ethanol

    • Ethanol

  • Procedure:

    • 4-Aminobenzoic acid (e.g., 20 g) is added to ethanol (e.g., 100 ml).

    • 30% hydrochloric acid in ethanol (e.g., 20 ml) is slowly added, and the mixture is warmed to 50°C.

    • A 30% cyanamide solution (e.g., 40 g) is added dropwise.

    • The reaction is maintained at 75 ± 3°C for 5-7 hours.

    • Upon completion, the solution is concentrated to dryness under reduced pressure at 50°C.

    • Ethanol and hydrochloric acid in ethanol are added to the residue, and the mixture is stirred and then filtered.

    • The collected solid is dried and then recrystallized from a 20% ethanol solution to obtain the pure this compound.[2]

Quantitative Data Summary
ParameterProtocol 1 (Aqueous)Protocol 2 (Ethanol)
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Reagents Cyanamide, HCl, K₂CO₃30% Cyanamide, 30% HCl in EtOH
Solvent WaterEthanol
Reaction Temperature 100°C (Reflux)75 ± 3°C
Reaction Time 6 hours5-7 hours
Reported Yield ~53% (intermediate)85%

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the competitive inhibition of serine proteases. The positively charged guanidinium group mimics the side chain of arginine, allowing it to bind with high affinity to the S1 pocket of many trypsin-like serine proteases, which have a conserved aspartate residue at the base of this pocket.

Inhibition of Enteropeptidase and the Digestive Cascade

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum.[3] It plays a crucial role in initiating the activation of pancreatic zymogens, the inactive precursors of digestive enzymes.[3][4]

G Trypsinogen (B12293085) Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Activation Enteropeptidase Enteropeptidase Enteropeptidase->Trypsin Other_Zymogens Chymotrypsinogen Proelastase Procarboxypeptidase Prolipase Trypsin->Other_Zymogens Activation 4_GBA_HCl 4-Guanidinobenzoic acid hydrochloride 4_GBA_HCl->Enteropeptidase Inhibition Active_Enzymes Chymotrypsin Elastase Carboxypeptidase Lipase Other_Zymogens->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion

Caption: Inhibition of the digestive enzyme cascade by this compound.

The primary physiological role of enteropeptidase is the conversion of trypsinogen to its active form, trypsin.[3][4] Trypsin then acts as a master activator, cleaving and activating a host of other pancreatic zymogens, including chymotrypsinogen, proelastase, procarboxypeptidases, and prolipase.[3][5] This enzymatic cascade is essential for the proper digestion of proteins and fats. Congenital deficiency of enteropeptidase leads to severe malabsorption, highlighting its critical function.[3] By inhibiting enteropeptidase, 4-Guanidinobenzoic acid can effectively block this entire cascade at its initiation point.

Inhibition of Acrosin and the Fertilization Process

Acrosin is a serine protease found exclusively in the acrosome of sperm.[6] It plays a multifaceted role in fertilization.[7] Following the acrosome reaction, acrosin is released and is involved in the secondary binding of the sperm to the zona pellucida (the outer layer of the egg) and the subsequent limited proteolysis of zona pellucida glycoproteins, which facilitates sperm penetration.[7][8]

G Sperm Sperm Acrosome_Reaction Acrosome Reaction Sperm->Acrosome_Reaction Proacrosin Proacrosin Acrosome_Reaction->Proacrosin Release & Activation Acrosin Acrosin Proacrosin->Acrosin ZP Zona Pellucida (ZP) Acrosin->ZP Binding & Proteolysis 4_GBA_HCl 4-Guanidinobenzoic acid hydrochloride 4_GBA_HCl->Acrosin Inhibition ZP_Hydrolysis Limited ZP Hydrolysis ZP->ZP_Hydrolysis Sperm_Penetration Sperm Penetration ZP_Hydrolysis->Sperm_Penetration

Caption: The role of acrosin in fertilization and its inhibition by this compound.

While studies in knockout mice have shown that acrosin is not absolutely essential for fertilization, its absence leads to a significant delay in the process.[7] This suggests that acrosin's proteolytic activity enhances the efficiency of sperm penetration through the zona pellucida. 4-Guanidinobenzoic acid and its derivatives are potent inhibitors of acrosin and have been investigated for their potential as non-hormonal contraceptive agents.

Conclusion

This compound remains a molecule of significant academic and pharmaceutical interest. Its straightforward synthesis and potent, specific inhibition of key serine proteases make it an invaluable tool for researchers studying the roles of these enzymes in health and disease. Furthermore, its ability to modulate complex biological processes such as digestion and fertilization underscores its potential as a lead compound for the development of novel therapeutics. This guide has provided a comprehensive overview of the discovery, synthesis, and biological activity of this compound, offering a solid foundation for further research and development in this exciting field.

References

A Technical Guide to the Physicochemical Properties of 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Guanidinobenzoic acid hydrochloride (CAS 42823-46-1). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it a versatile compound for biochemical and pharmaceutical research.[1]

The fundamental physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₉N₃O₂·HCl[1][2][3]
Molecular Weight 215.64 g/mol [2][3][4]
Appearance White to off-white solid/powder[1][3][5]
Melting Point 272 - 285 °C (decomposes)[2][6][7][8][9]
Boiling Point 438.4 °C at 760 mmHg[3][8][10]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[6][7][8][11]
Storage Temperature 2-8°C[9]

Spectral Information

Spectroscopic data is critical for the structural elucidation and confirmation of this compound.

Spectrum TypeTechnique / SolventSource(s)
¹H NMR DMSO-d6[12]
¹³C NMR Not specified[4]
IR KBr Wafer / ATR-IR[4]

Note: While sources confirm the existence of NMR and IR spectra, detailed peak assignments are not provided in the search results. Researchers should refer to spectral databases for raw data.[4][13]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducing and verifying the physicochemical properties of a compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.[14] The capillary method is a standard and widely used technique.[15]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[14][16] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[14]

Detailed Methodology (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[15] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 1-2 mm.[17][18]

  • Apparatus Setup: Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.[17] Place the assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.[14][15]

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to about 2°C per minute to ensure thermal equilibrium.[14]

  • Observation and Recording: Record the temperature (T1) at which the first drop of liquid appears.[18] Continue heating slowly and record the temperature (T2) at which the entire sample has melted.[18] The melting point is reported as the range T1-T2.[16]

  • Replicates: For accuracy, perform at least two careful determinations.[14]

Determination of Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding a compound's ionization state at different pH levels, which impacts its solubility, absorption, and biological interactions. Potentiometric titration is a common and reliable method for pKa determination.[19]

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the resulting curve of pH versus titrant volume is used to determine the pKa. At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[20]

Detailed Methodology (Potentiometric Titration):

  • System Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water.[21] To maintain constant ionic strength, 0.15 M KCl can be used.[21]

  • Titration: Place the solution in a beaker with a magnetic stirrer.[21] Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]

  • Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.[21] Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[21]

  • Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point occurs at half the volume of the equivalence point. The pH at the half-equivalence point is the pKa.[20][22] For robust data, perform a minimum of three titrations.[21]

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[23]

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a controlled temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is quantified.[23][24]

Detailed Methodology (Shake-Flask Method):

  • Preparation: Prepare aqueous buffer solutions at various physiological pH values (e.g., over the range of 1.2 to 6.8).[25]

  • Equilibration: Add an excess amount of solid this compound to a flask containing a known volume of the buffer. Ensure that solid material remains undissolved.[24]

  • Agitation: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[24][25]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.[24][26]

  • Quantification: Accurately dilute the resulting saturated solution and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or LC/MS, against a standard calibration curve.[26][27]

Biological Context and Mechanism of Action

4-Guanidinobenzoic acid and its derivatives are recognized as inhibitors of serine proteases, such as trypsin and enteropeptidase.[28][29][30] This inhibitory activity is central to their application in biochemical research and potential therapeutic uses.[11][29]

Mechanism of Competitive Inhibition

The inhibitory action is a form of competitive inhibition. In this mechanism, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme.[31][32] This allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and blocking the catalytic reaction.[32][33] The inhibition is reversible and can be overcome by increasing the concentration of the substrate.[31]

// Invisible edges for alignment edge[style=invis]; P -> I; }

Caption: Mechanism of competitive enzyme inhibition by 4-Guanidinobenzoic acid.

Experimental Workflow for Enzyme Inhibition Assay

Determining the inhibitory potency of compounds like this compound is a standard procedure in drug discovery. The following workflow outlines a typical enzyme inhibition assay.

Inhibition_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_enzyme 1. Prepare Enzyme Solution prep_inhibitor 2. Prepare Inhibitor Stock (4-Guanidinobenzoic acid HCl) prep_enzyme->prep_inhibitor prep_substrate 3. Prepare Substrate Solution prep_inhibitor->prep_substrate incubation 4. Pre-incubate Enzyme with Inhibitor prep_substrate->incubation reaction 5. Initiate Reaction by adding Substrate incubation->reaction measurement 6. Measure Reaction Rate (e.g., Spectrophotometry) reaction->measurement data_plot 7. Plot Reaction Rate vs. Inhibitor Concentration measurement->data_plot calc_ic50 8. Calculate IC50 Value data_plot->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

References

The Pivotal Role of the Guanidino Group in 4-Guanidinobenzoic Acid Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Guanidinobenzoic acid hydrochloride is a key structural motif in the design of various therapeutic agents, particularly potent inhibitors of serine proteases. The guanidino group is the cornerstone of its biological activity, facilitating specific and high-affinity interactions with enzyme active sites. This technical guide provides an in-depth analysis of the role of the guanidino group, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Introduction

4-Guanidinobenzoic acid and its derivatives have garnered significant attention in medicinal chemistry due to their ability to selectively inhibit a range of serine proteases, including trypsin, acrosin, and enteropeptidase.[1] This inhibitory activity is primarily attributed to the unique physicochemical properties of the guanidino functional group. This planar, resonance-stabilized cationic group acts as a mimic of the side chains of arginine and lysine, which are the natural substrates for these enzymes.[2] The hydrochloride salt of 4-guanidinobenzoic acid enhances its solubility and stability, making it a versatile building block in drug discovery.[3]

This guide will elucidate the critical role of the guanidino group by examining its molecular interactions, presenting quantitative structure-activity relationship (SAR) data, and providing detailed experimental methodologies for assessing its inhibitory potential.

The Guanidino Group: A Key to Molecular Recognition

The biological efficacy of this compound is fundamentally linked to the interactions of its guanidinium (B1211019) cation. This group's positive charge is delocalized over three nitrogen atoms, allowing it to form strong, bidentate salt bridges with the negatively charged carboxylate side chains of aspartate or glutamate (B1630785) residues frequently found in the S1 specificity pocket of serine proteases.[4][5]

Crystal structures of trypsin complexed with 4-guanidinobenzoate (PDB IDs: 3RXJ and 1GBT) reveal the precise nature of this interaction.[6][7] The guanidino group fits snugly into the specificity pocket, forming multiple hydrogen bonds with the carboxylate of Asp189 and the backbone carbonyls of surrounding residues. This network of interactions anchors the inhibitor within the active site, leading to potent inhibition.[8]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of 4-guanidinobenzoic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the inhibitory activities of various 4-guanidinobenzoate derivatives against different serine proteases.

Table 1: Inhibitory Activity of Aryl 4-Guanidinobenzoates against Human Acrosin

CompoundLeaving Group (Aryl)ED50 (M)
1Phenyl1.0 x 10⁻⁵
24-Nitrophenyl1.0 x 10⁻⁷
34-Methylphenyl5.0 x 10⁻⁶
44-Methoxyphenyl8.0 x 10⁻⁶
54-Chlorophenyl2.0 x 10⁻⁶
64-Acetamidophenyl3.0 x 10⁻⁷
71-Naphthyl4.0 x 10⁻⁷
82-Naphthyl2.0 x 10⁻⁷

Data extracted from a study on the effect of aryl 4-guanidinobenzoates on the acrosin activity of human spermatozoa. The ED50 is the dose at which half of the acrosin associated with 10⁶ sperm is inhibited.[5][9]

Table 2: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase

CompoundStructureIC50 (initial) (nM)
2aN-({4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetyl)-L-aspartic Acid210
4a3-substituted analogue of 2a150
4b4a with methylene (B1212753) linker removed48
(S)-5bDihydrobenzofuran analogue68

Data from a study on the design of novel enteropeptidase inhibitors for the treatment of obesity.[6]

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay (Trypsin Example)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound and its derivatives against trypsin.

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂

  • This compound (or derivative) solution in DMSO or buffer

  • Spectrophotometer (UV-Vis)

Procedure:

  • Prepare a stock solution of trypsin in 0.001 N HCl.

  • Prepare a stock solution of the inhibitor at various concentrations in DMSO or the assay buffer.

  • In a cuvette, mix the Tris-HCl buffer, the inhibitor solution (or DMSO for control), and the trypsin solution.

  • Incubate the mixture at 25°C for a defined period (e.g., 5-15 minutes) to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the BAEE substrate solution.

  • Immediately monitor the change in absorbance at 253 nm over time. The rate of BAEE hydrolysis is proportional to the trypsin activity.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10][11]

Protocol for Human Acrosin Inhibition Assay

This protocol outlines a colorimetric assay for measuring the inhibition of human acrosin.

Materials:

  • Purified human acrosin

  • Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a chromogenic substrate

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Aryl 4-guanidinobenzoate inhibitor solutions in DMSO

  • 96-well microplate and microplate reader

Procedure:

  • Prepare a working solution of human acrosin in the assay buffer.

  • Prepare serial dilutions of the aryl 4-guanidinobenzoate inhibitors in DMSO.

  • To the wells of a 96-well plate, add the inhibitor solutions (or DMSO for control).

  • Add the acrosin solution to all wells except the blank.

  • Incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding the BAPNA solution to all wells.

  • Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitroaniline.

  • Calculate the reaction rates and percentage of inhibition as described in the trypsin assay protocol.

  • Determine the ED50 value, the concentration of inhibitor that causes 50% inhibition of acrosin activity.[4][5]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of serine protease inhibition by 4-guanidinobenzoate and a general experimental workflow for its evaluation.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor CatalyticTriad Catalytic Triad (Ser195, His57, Asp102) AcylEnzyme Stable Acyl-Enzyme Intermediate (Inhibition) CatalyticTriad->AcylEnzyme Ser195 attacks carbonyl, forms covalent bond S1Pocket S1 Specificity Pocket (Asp189) S1Pocket->CatalyticTriad Inhibitor positioned for interaction Inhibitor 4-Guanidinobenzoate Inhibitor->S1Pocket Guanidino group forms salt bridge with Asp189 G Start Start: Prepare Reagents Incubate Incubate Enzyme with Inhibitor Start->Incubate AddSubstrate Add Substrate Incubate->AddSubstrate Measure Measure Reaction Rate (Spectrophotometry) AddSubstrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/ED50 Plot->Determine

References

4-Guanidinobenzoic Acid Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a versatile research chemical with significant applications in the fields of biochemistry, pharmacology, and medicinal chemistry. Its structural resemblance to the amino acid arginine allows it to act as a competitive inhibitor of various serine proteases, making it a valuable tool for studying enzyme kinetics and a foundational scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, methodologies for key enzymatic assays, and an exploration of the signaling pathways in which its target enzymes are involved.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in biological assays.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 42823-46-1[1][2][3]
Molecular Formula C₈H₉N₃O₂ · HCl[2]
Molecular Weight 215.64 g/mol [2][3]
Melting Point 285 °C (decomposes)[2]
Appearance White to off-white solid/crystalline powder[1]
Solubility Soluble in water[1]
SMILES N(C(=N)N)C1=CC=C(C(O)=O)C=C1.Cl[1]
InChI Key YETFLAUJROGBMC-UHFFFAOYSA-N[2]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 4-aminobenzoic acid with cyanamide (B42294) in the presence of hydrochloric acid.

Experimental Protocol: Synthesis from 4-Aminobenzoic Acid and Cyanamide

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

  • 4-Aminobenzoic acid

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Ethanol (B145695)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (e.g., 20 g) in ethanol (e.g., 100 ml).

  • Slowly add 30% ethanolic hydrochloric acid (e.g., 20 ml) to the suspension and warm the mixture to 50 °C with stirring.

  • Gradually add a 30% aqueous solution of cyanamide (e.g., 40 g) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux at approximately 75-78 °C and maintain for 5-7 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure at 50 °C.

  • To the residue, add ethanol (e.g., 50 ml) and 30% ethanolic hydrochloric acid (e.g., 10 ml), and stir.

  • Collect the resulting solid by filtration and dry it.

  • For further purification, recrystallize the crude product from a 20% aqueous ethanol solution (using 5-10 times the volume of the solid).

  • Dry the purified crystals under vacuum to yield this compound. A typical yield for this reaction is approximately 85%.

Workflow for the Synthesis of this compound

G A 4-Aminobenzoic Acid + Ethanol B Add Ethanolic HCl, Warm to 50°C A->B C Add Cyanamide Solution B->C D Reflux at 75-78°C for 5-7h C->D E Concentrate to Dryness D->E F Add Ethanol and Ethanolic HCl E->F G Filter and Dry F->G H Recrystallize from Aqueous Ethanol G->H I Dry Under Vacuum H->I J This compound I->J

A flowchart illustrating the synthesis of this compound.

Applications in Research: Serine Protease Inhibition

4-Guanidinobenzoic acid and its derivatives are widely recognized as inhibitors of serine proteases, a class of enzymes that cleave peptide bonds. The guanidinium (B1211019) group mimics the side chain of arginine, a common substrate for these enzymes, allowing the molecule to bind to the enzyme's active site and block its catalytic activity. Key serine proteases inhibited by guanidinobenzoates include trypsin, acrosin, urokinase, and plasmin.

Table 2: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Serine Proteases

DerivativeTarget EnzymeInhibition ValueReference
Aryl 4-guanidinobenzoatesAcrosin (human)ED₅₀ = 10⁻⁵ to 10⁻⁷ M[5]
Benzyl 4-guanidinobenzoateTrypsin, Plasmin, ThrombinSecond-order rate constants determined
4'-Nitrophenyl 4-guanidinobenzoateTrypsin, Plasmin, ThrombinSecond-order rate constants determined
Camostat (a guanidinobenzoate derivative)Urokinase (uPA)IC₅₀ = 87 nM
Trypsin Inhibition

Trypsin is a well-characterized serine protease involved in digestion and various physiological processes. Its inhibition is a common benchmark for assessing the potency of serine protease inhibitors.

This is a general protocol that can be adapted for use with this compound.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic/fluorogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 10 mM CaCl₂)

  • This compound (dissolved in buffer)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of trypsin in an appropriate buffer.

  • Prepare a series of dilutions of this compound in the assay buffer to generate a dose-response curve.

  • In a 96-well plate, add the trypsin solution to each well (except for the blank).

  • Add the different concentrations of the inhibitor solution to the respective wells. Include a control with buffer instead of the inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate solution (e.g., BAEE) to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is essential for fertilization. Its inhibition is a key strategy in the development of non-hormonal contraceptives.

This protocol is based on the use of a chromogenic substrate.

Materials:

  • Purified Acrosin

  • Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) or a similar chromogenic substrate

  • Assay buffer (e.g., Tris-HCl)

  • This compound (dissolved in an appropriate solvent like DMSO and then diluted in buffer)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of acrosin in the assay buffer.

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the acrosin solution to each well (except the blank).

  • Add the inhibitor dilutions to the test wells. Add solvent control to the positive control wells.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Start the enzymatic reaction by adding the BAPNA solution to all wells.

  • Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitroaniline formation.

  • Calculate the IC₅₀ value as described for the trypsin inhibition assay.

Involvement in Signaling Pathways

By inhibiting key serine proteases, this compound can indirectly influence the signaling pathways in which these enzymes play a crucial role.

Trypsin and Protease-Activated Receptors (PARs)

Trypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs), particularly PAR2. This activation can trigger various downstream signaling cascades, including the MAPK/ERK and PI3K pathways, which are involved in processes like tissue repair, inflammation, and cancer progression. Inhibition of trypsin by this compound would be expected to block these downstream events.

Trypsin-PAR2 Signaling Pathway

G Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage G_protein G-protein PAR2->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MEK1_2 MEK1/2 PKC->MEK1_2 activates ERK ERK MEK1_2->ERK Cellular_Responses Cellular Responses (e.g., Proliferation, Inflammation) ERK->Cellular_Responses PI3K->Cellular_Responses Inhibitor 4-Guanidinobenzoic acid hydrochloride Inhibitor->Trypsin

Inhibition of Trypsin by this compound can block PAR2 signaling.
Acrosin in Fertilization

Acrosin plays a critical role in the acrosome reaction, a key step in fertilization. Following the initial binding of the sperm to the zona pellucida of the oocyte, the acrosome reaction is triggered, leading to the release and activation of acrosin. Acrosin then helps in the degradation of the zona pellucida, allowing the sperm to penetrate the oocyte. Inhibiting acrosin can thus prevent fertilization.

Role of Acrosin in Fertilization

G Sperm Sperm Zona_Pellucida Zona Pellucida Sperm->Zona_Pellucida binds Acrosome_Reaction Acrosome Reaction Zona_Pellucida->Acrosome_Reaction triggers Proacrosin Proacrosin Acrosome_Reaction->Proacrosin activates Acrosin Acrosin (active) Proacrosin->Acrosin ZP_Degradation Zona Pellucida Degradation Acrosin->ZP_Degradation Fertilization Fertilization ZP_Degradation->Fertilization Inhibitor 4-Guanidinobenzoic acid hydrochloride Inhibitor->Acrosin

Inhibition of Acrosin can block a critical step in the fertilization process.
Urokinase and Plasmin in Cancer and Fibrinolysis

Urokinase-type plasminogen activator (uPA) and plasmin are key enzymes in the fibrinolytic system, responsible for the breakdown of fibrin (B1330869) clots. uPA converts plasminogen to the active enzyme plasmin. This system is also implicated in cancer metastasis, as the degradation of the extracellular matrix by plasmin can facilitate tumor cell invasion. Therefore, inhibitors of uPA and plasmin have therapeutic potential in both thrombotic diseases and cancer.

G uPA Urokinase (uPA) Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin degrades ECM_Degradation ECM Degradation Plasmin->ECM_Degradation FDPs Fibrin Degradation Products Fibrin->FDPs Cancer_Metastasis Cancer Metastasis ECM_Degradation->Cancer_Metastasis Inhibitor 4-Guanidinobenzoic acid hydrochloride Inhibitor->uPA Inhibitor->Plasmin

References

Preliminary Investigation of 4-Guanidinobenzoic Acid Hydrochloride Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a synthetic compound recognized for its role as a serine protease inhibitor. Its guanidino group facilitates its interaction with the active sites of these enzymes, often mimicking the binding of natural substrates like arginine and lysine. This technical guide provides a preliminary investigation into the bioactivity of this compound, with a focus on its inhibitory effects on key serine proteases: trypsin, acrosin, and enteropeptidase. While direct quantitative bioactivity data for the parent compound is limited in publicly available literature, this guide summarizes the known qualitative effects and presents quantitative data for its derivatives to illustrate structure-activity relationships. Detailed experimental protocols for assessing enzyme inhibition and diagrams of relevant biological pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a white crystalline powder that is soluble in water.[1] Its structure, featuring a benzoic acid moiety and a guanidinium (B1211019) group, makes it a valuable building block in pharmaceutical and biochemical research.[1][2][3] The positively charged guanidinium group at physiological pH allows it to interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases, making it a competitive inhibitor. This compound serves as a foundational scaffold for the synthesis of more complex and potent protease inhibitors.[4]

Bioactivity Profile: Inhibition of Serine Proteases

The primary recognized bioactivity of this compound is its ability to inhibit serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and fertilization. The inhibitory activity of 4-Guanidinobenzoic acid and its derivatives has been explored against several key serine proteases.

Trypsin Inhibition
Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is essential for the fertilization process, specifically for the penetration of the zona pellucida.[1] Inhibition of acrosin is a target for the development of non-hormonal contraceptives. Aryl 4-guanidinobenzoates, derivatives of 4-Guanidinobenzoic acid, have been shown to be effective inhibitors of human acrosin.[7]

Enteropeptidase Inhibition

Enteropeptidase (also known as enterokinase) is a serine protease located in the duodenum that initiates the digestive cascade by activating trypsinogen (B12293085) to trypsin.[8][9] Inhibition of enteropeptidase is being investigated as a therapeutic strategy for metabolic diseases such as obesity.[10] Derivatives of 4-Guanidinobenzoic acid have been synthesized and evaluated as enteropeptidase inhibitors.

Quantitative Bioactivity Data

As previously mentioned, specific IC50 or Ki values for this compound are not consistently reported in the available literature. The following table summarizes the inhibitory activities of some of its derivatives to provide insight into the structure-activity relationship and the potential for developing potent inhibitors based on this scaffold.

DerivativeTarget EnzymeBioactivityReference
(S)-5b (a dihydrobenzofuran derivative)EnteropeptidaseIC50(initial) = 68 nM[10]
Aryl 4-guanidinobenzoatesAcrosinED50 = 10⁻⁵ to 10⁻⁷ M[11]
FOY-251 (camostat metabolite)Enteropeptidasekinact/KI = 9295 M⁻¹s⁻¹[6]
FOY-251 (camostat metabolite)Trypsinkinact/KI = 56340 M⁻¹s⁻¹[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioactivity of this compound and its derivatives. The following sections provide protocols for key enzyme inhibition assays.

General Enzyme Inhibition Assay Workflow

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

G reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate_setup Plate Setup (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init data_acq Data Acquisition (Spectrophotometer/Fluorometer) reaction_init->data_acq data_analysis Data Analysis (Calculate % Inhibition, IC50/Ki) data_acq->data_analysis

General workflow for an enzyme inhibition assay.

Trypsin Inhibition Assay Protocol

This protocol is adapted from standard spectrophotometric methods for measuring trypsin activity.

Materials:

  • Trypsin Solution: Bovine pancreatic trypsin dissolved in 1 mM HCl.

  • Substrate Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or similar chromogenic/fluorogenic substrate in a suitable buffer (e.g., Tris-HCl).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

  • Inhibitor Stock Solution: this compound dissolved in deionized water.

  • 96-well microplate.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add a fixed volume of trypsin solution to each well (except for the blank).

  • Add the serially diluted inhibitor solutions to the test wells. Add assay buffer to the control wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE).

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Acrosin Inhibition Assay Protocol

This protocol is based on methods used to screen for acrosin inhibitors.

Materials:

  • Acrosin Solution: Purified human or animal acrosin in a suitable buffer.

  • Substrate Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a similar chromogenic substrate.

  • Assay Buffer: e.g., 0.1 M Tris-HCl, pH 8.0.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., water or DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Follow steps 1-5 as described in the Trypsin Inhibition Assay Protocol, substituting acrosin for trypsin and the appropriate acrosin substrate.

  • Monitor the release of p-nitroaniline from BAPNA by measuring the absorbance at 405 nm.

  • Calculate the initial reaction velocities and the percentage of inhibition.

  • Determine the IC50 value from the dose-response curve.

Enteropeptidase Inhibition Assay Protocol

This protocol is adapted from fluorometric assays for enteropeptidase activity.

Materials:

  • Enteropeptidase Solution: Recombinant human enteropeptidase in assay buffer.

  • Substrate Solution: A fluorogenic substrate such as Gly-Asp-Asp-Asp-Lys-AMC.

  • Assay Buffer: e.g., 50 mM Tris, pH 8.0, 0.01% Tween-20.

  • Inhibitor Stock Solution: this compound in a suitable solvent.

  • 96-well black microplate.

  • Fluorometric microplate reader.

Procedure:

  • Follow steps 1-5 as described in the Trypsin Inhibition Assay Protocol, using enteropeptidase and its specific fluorogenic substrate.

  • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the initial reaction rates and the percentage of inhibition.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways

The inhibition of trypsin, acrosin, and enteropeptidase by this compound can impact distinct signaling and biological cascades.

Digestive Enzyme Cascade

Enteropeptidase initiates a cascade of proteolytic activation in the small intestine, which is essential for protein digestion.[8][12]

G cluster_inhibition Inhibition by 4-Guanidinobenzoic Acid HCl Enteropeptidase Enteropeptidase Trypsin Trypsin (active) Enteropeptidase->Trypsin activates Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin ActiveEnzymes Active Digestive Enzymes Trypsin->ActiveEnzymes activates Proenzymes Other Proenzymes (e.g., Chymotrypsinogen) Proenzymes->ActiveEnzymes ProteinDigestion Protein Digestion ActiveEnzymes->ProteinDigestion catalyzes Inhibitor 4-Guanidinobenzoic Acid HCl Inhibitor->Enteropeptidase Inhibitor->Trypsin

The digestive enzyme cascade initiated by enteropeptidase.

Fertilization Pathway

Acrosin plays a critical role in the sperm's ability to penetrate the zona pellucida of the oocyte during fertilization.[1]

G cluster_inhibition Inhibition by 4-Guanidinobenzoic Acid HCl Sperm Sperm AcrosomeReaction Acrosome Reaction Sperm->AcrosomeReaction binds to Zona Pellucida ZonaPellucida Zona Pellucida ZonaPellucida->AcrosomeReaction Proacrosin Proacrosin (inactive) AcrosomeReaction->Proacrosin triggers activation of Acrosin Acrosin (active) Proacrosin->Acrosin ZPHydrolysis Zona Pellucida Hydrolysis Acrosin->ZPHydrolysis catalyzes Fertilization Fertilization ZPHydrolysis->Fertilization enables Inhibitor 4-Guanidinobenzoic Acid HCl Inhibitor->Acrosin

The role of acrosin in the fertilization pathway.

Conclusion and Future Directions

This compound serves as a valuable lead compound for the development of serine protease inhibitors. While its direct inhibitory potency against key enzymes like trypsin, acrosin, and enteropeptidase requires more thorough quantitative investigation, the existing data on its derivatives highlight the potential of this chemical scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the bioactivity of this compound and to design novel, more potent, and selective inhibitors for various therapeutic applications, including digestive disorders, contraception, and metabolic diseases. Future research should focus on obtaining precise kinetic data (Ki values) for the parent compound against a panel of serine proteases to establish a clear baseline for structure-activity relationship studies.

References

An In-depth Technical Guide to the Molecular Interactions of 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidinobenzoic acid hydrochloride is a versatile small molecule that serves as a potent inhibitor of various serine proteases, making it a valuable tool in biochemical research and a foundational scaffold in drug discovery.[1][2] Its significance lies in the strategic placement of a guanidinium (B1211019) group, which facilitates specific interactions with the active sites of target enzymes.[3] This technical guide provides a comprehensive overview of the molecular interactions of this compound, with a focus on its inhibitory mechanism against key serine proteases such as trypsin, plasmin, thrombin, and urokinase. Detailed experimental protocols for characterizing these interactions are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical role.

Introduction

This compound is a synthetic compound that has garnered significant interest due to its ability to selectively inhibit trypsin-like serine proteases.[1][4] These enzymes play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and cancer progression.[5][6] The inhibitory activity of 4-Guanidinobenzoic acid and its derivatives stems from the positively charged guanidinium group, which mimics the side chains of arginine and lysine, the natural substrates for these proteases.[3] This allows the molecule to bind with high affinity to the S1 specificity pocket of the enzyme's active site.[3] This guide will delve into the specifics of these molecular interactions, present quantitative data on inhibitory potency, and provide detailed methodologies for their investigation.

Molecular Interactions with Serine Proteases

The primary mechanism by which 4-Guanidinobenzoic acid and its esters inhibit serine proteases is through the formation of a covalent acyl-enzyme intermediate.[1][2] The guanidinium group of the inhibitor forms strong ionic and hydrogen bonds with the aspartate residue (Asp189) at the base of the S1 pocket, a key determinant of substrate specificity in trypsin-like proteases.[3]

A pivotal study involving the inhibitor camostat, which is hydrolyzed to 4-guanidinobenzoic acid (GBA), revealed that the carboxyl group of GBA forms a covalent bond with the hydroxyl group of the catalytic serine (Ser195) in the active site of urokinase.[3] This acylation effectively inactivates the enzyme. Similarly, a crystallographic study of a complex between bovine trypsin and a derivative of 4-guanidinobenzoic acid, p-guanidinobenzoate, demonstrated that this hydrolyzed fragment of the inhibitor is covalently bound to the active site Ser195-Oγ, forming an ester bond.[2]

The key interactions involved in the binding of 4-Guanidinobenzoic acid to the active site of a trypsin-like serine protease are:

  • Ionic Interaction: The positively charged guanidinium group forms a salt bridge with the negatively charged carboxylate group of Asp189 in the S1 pocket.[3]

  • Hydrogen Bonding: The guanidinium group also engages in multiple hydrogen bonds with the backbone carbonyls of surrounding residues and water molecules within the active site, further stabilizing the complex.[3]

  • Covalent Bond Formation: Following the initial binding, the carboxyl group of 4-Guanidinobenzoic acid is attacked by the nucleophilic hydroxyl group of Ser195 in the catalytic triad (B1167595) (Ser195, His57, Asp102), leading to the formation of a stable acyl-enzyme intermediate.[2][3]

Quantitative Analysis of Inhibition

Inhibitor/DerivativeTarget EnzymeInhibition ParameterValueReference(s)
Benzyl (B1604629) 4-guanidinobenzoateTrypsinSecond-order rate constantDetermined[1]
Benzyl 4-guanidinobenzoatePlasminSecond-order rate constantDetermined[1]
Benzyl 4-guanidinobenzoateThrombinSecond-order rate constantDetermined[1]
4'-Nitrobenzyl 4-guanidinobenzoateTrypsinSecond-order rate constantDetermined[1]
4'-Nitrobenzyl 4-guanidinobenzoatePlasminSecond-order rate constantDetermined[1]
4'-Nitrobenzyl 4-guanidinobenzoateThrombinSecond-order rate constantDetermined[1]
Camostat (hydrolyzes to GBA)Urokinase (uPA)--[3]

Note: The table summarizes available data on derivatives of 4-Guanidinobenzoic acid. Further experimental studies are required to determine the precise Ki and IC50 values for the parent compound.

Experimental Protocols

Trypsin Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining trypsin inhibitory activity.[7][8]

Materials:

  • Bovine Trypsin

  • This compound (inhibitor)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (BAEE or BAPNA) in the appropriate solvent (water for BAEE, DMSO for BAPNA) and then dilute to the working concentration in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add a fixed amount of trypsin solution.

    • Add varying concentrations of the this compound inhibitor solution.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells/cuvettes.

    • Immediately monitor the change in absorbance over time at the appropriate wavelength (253 nm for BAEE, 410 nm for BAPNA) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for analyzing the interaction between this compound and a target protease using SPR.[6][9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protease (e.g., Trypsin, Urokinase)

  • This compound (analyte)

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the target protease solution over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

Fibrinolysis Pathway Inhibition

This compound inhibits key enzymes in the fibrinolysis pathway, namely plasmin and urokinase. Urokinase (uPA) is a serine protease that converts plasminogen to the active enzyme plasmin.[6] Plasmin, in turn, is responsible for the degradation of fibrin (B1330869) clots.[7] By inhibiting both uPA and plasmin, 4-Guanidinobenzoic acid can effectively block the fibrinolytic cascade.

Fibrinolysis_Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin (Clot) Plasmin->Fibrin uPA Urokinase (uPA) uPA->Plasminogen FDP Fibrin Degradation Products Fibrin->FDP Degraded by GBA 4-Guanidinobenzoic acid GBA->Plasmin Inhibits GBA->uPA Inhibits Inhibitor_Workflow cluster_0 Initial Screening cluster_1 Kinetic Analysis cluster_2 Biophysical Characterization a Primary Enzyme Assay (e.g., Spectrophotometric) b Determine IC50 a->b c Vary Substrate and Inhibitor Concentrations b->c If potent d Lineweaver-Burk Plot Analysis c->d e Determine Ki and Inhibition Mechanism d->e f Surface Plasmon Resonance (SPR) e->f h X-ray Crystallography e->h g Determine ka, kd, and KD f->g i Elucidate Binding Mode h->i

References

The Cornerstone of Serine Protease Research: A Technical Guide to 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental applications of 4-Guanidinobenzoic acid hydrochloride in biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document details the utility of this compound as a versatile tool in the study of serine proteases. From its role as a reversible inhibitor to its application in affinity purification and active site titration, this guide offers a comprehensive resource, complete with detailed experimental protocols and quantitative data to support laboratory investigations.

Introduction: A Versatile Tool for Protease Biochemistry

This compound is a small molecule that serves as a foundational tool in the study of serine proteases. Its guanidinium (B1211019) group mimics the side chains of arginine and lysine, allowing it to bind specifically to the S1 pocket of many serine proteases, which are involved in a vast array of physiological and pathological processes. This interaction makes it an effective reversible inhibitor and a valuable ligand for affinity chromatography. Furthermore, its derivatives are instrumental in determining the concentration of active enzyme in a preparation. This guide will explore these core applications in detail.

Mechanism of Action: Reversible Inhibition of Serine Proteases

4-Guanidinobenzoic acid acts as a competitive inhibitor of serine proteases. The positively charged guanidinium group at physiological pH is attracted to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of enzymes like trypsin. This binding event blocks the active site and prevents the substrate from accessing the catalytic triad (B1167595) (Ser195, His57, Asp102), thereby inhibiting enzymatic activity.

Mechanism of Serine Protease Inhibition cluster_1 Inhibitor Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S1_Pocket S1 Specificity Pocket (Asp189) S1_Pocket->Catalytic_Triad Blocks Access Inhibitor 4-Guanidinobenzoic Acid Inhibitor->S1_Pocket Binding

Caption: Inhibition of Serine Proteases by 4-Guanidinobenzoic Acid.

Quantitative Analysis of Serine Protease Inhibition

CompoundIC50 (initial) (nM) [95% CI]IC50 (apparent) (nM) [95% CI]
2a 2000[1]1100
2b 18001100
2c 1300780

Data extracted from a study on enteropeptidase inhibitors and is intended to be illustrative of the inhibitory potential of the 4-guanidinobenzoate scaffold.

Experimental Protocols

General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on a serine protease.

Materials:

  • Purified serine protease (e.g., trypsin)

  • This compound

  • Chromogenic or fluorogenic substrate specific for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Inhibitor Dispense_Enzyme->Add_Inhibitor Incubate Incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Signal Measure Absorbance or Fluorescence Kinetically Add_Substrate->Measure_Signal Analyze_Data Calculate Reaction Rates and Percent Inhibition Measure_Signal->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a typical enzyme inhibition assay.

Affinity Chromatography for Serine Protease Purification

Immobilized 4-Guanidinobenzoic acid (or its analog p-aminobenzamidine) is an effective matrix for the affinity purification of serine proteases.

Materials:

  • Affinity resin with immobilized p-aminobenzamidine (e.g., Benzamidine Sepharose)

  • Chromatography column

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Elution Buffer (e.g., 0.01 M HCl, 0.5 M NaCl)

  • Crude protein sample containing the target serine protease

  • Fraction collector

Procedure:

  • Pack the chromatography column with the affinity resin.

  • Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Load the crude protein sample onto the column.

  • Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline, indicating that non-specifically bound proteins have been removed.

  • Elute the bound serine protease with Elution Buffer. The low pH of the elution buffer disrupts the interaction between the protease and the immobilized ligand.

  • Collect fractions and monitor the protein content by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified protease and neutralize the pH if necessary.

Affinity Chromatography Workflow Start Start Pack_Column Pack Column with Affinity Resin Start->Pack_Column Equilibrate Equilibrate with Binding Buffer Pack_Column->Equilibrate Load_Sample Load Crude Protein Sample Equilibrate->Load_Sample Wash Wash with Binding Buffer Load_Sample->Wash Elute Elute with Low pH Buffer Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (A280) Collect_Fractions->Analyze_Fractions Pool_and_Neutralize Pool and Neutralize Purified Protease Analyze_Fractions->Pool_and_Neutralize End End Pool_and_Neutralize->End

Caption: Workflow for purifying serine proteases via affinity chromatography.

Active Site Titration with p-Nitrophenyl p'-guanidinobenzoate HCl

This method is used to determine the concentration of active enzyme in a sample. The titrant, p-Nitrophenyl p'-guanidinobenzoate HCl, reacts with the active site of serine proteases in a two-step process, resulting in a "burst" of p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Serine protease solution of unknown active concentration

  • p-Nitrophenyl p'-guanidinobenzoate HCl (NPGB) solution

  • Assay buffer (e.g., 0.1 M Veronal buffer, pH 8.3)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of NPGB in a suitable solvent (e.g., dimethylformamide) and dilute it in the assay buffer.

  • Add the enzyme solution to a cuvette containing the assay buffer.

  • Initiate the reaction by adding a known concentration of the NPGB solution.

  • Immediately monitor the increase in absorbance at 410 nm (the absorbance maximum of p-nitrophenol).

  • Observe the initial rapid "burst" of p-nitrophenol release, followed by a slower, steady-state rate.

  • The magnitude of the burst is stoichiometric with the concentration of active enzyme. Calculate the active enzyme concentration using the molar extinction coefficient of p-nitrophenol.

Applications in Drug Discovery and Development

4-Guanidinobenzoic acid and its derivatives are valuable starting points for the design of more potent and selective serine protease inhibitors. They serve as a scaffold that can be chemically modified to enhance binding affinity and specificity for a particular protease target. This is a critical aspect of drug discovery programs aimed at developing therapeutics for diseases where serine proteases are dysregulated, such as inflammation, thrombosis, and cancer.

Drug Discovery Workflow Start Start: Target Identification Lead_Discovery Lead Discovery: (4-Guanidinobenzoic Acid Scaffold) Start->Lead_Discovery Lead_Optimization Lead Optimization: (Chemical Modification) Lead_Discovery->Lead_Optimization Preclinical_Studies Preclinical Studies: (In Vitro and In Vivo Testing) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Approval Drug Approval Clinical_Trials->Drug_Approval

Caption: Role of 4-Guanidinobenzoic Acid in the Drug Discovery Pipeline.

Conclusion

This compound is a simple yet powerful tool in the arsenal (B13267) of biochemists and drug discovery scientists. Its ability to specifically interact with the active site of serine proteases makes it an invaluable reagent for enzyme inhibition studies, affinity purification, and as a scaffold for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for Enzyme Kinetic Assays Using 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a small molecule inhibitor primarily targeting serine proteases. Its structure, featuring a guanidinium (B1211019) group, allows for specific interactions with the S1 pocket of trypsin-like serine proteases, which have a conserved aspartic acid residue at the base of this pocket. This specificity makes it a valuable tool for studying the kinetics and mechanisms of these enzymes, which are implicated in a wide range of physiological and pathological processes, including digestion, blood coagulation, and inflammation. These application notes provide detailed protocols for utilizing this compound in enzyme kinetic assays to determine inhibitory constants such as IC50 and Ki.

Principle of the Assay

The inhibitory activity of this compound is typically assessed using a spectrophotometric or fluorometric enzyme kinetic assay. The assay measures the rate of an enzyme-catalyzed reaction that produces a colored or fluorescent product in the presence and absence of the inhibitor. By monitoring the change in absorbance or fluorescence over time, the initial reaction velocity can be determined. A decrease in the reaction velocity in the presence of this compound indicates inhibition. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity over a range of inhibitor concentrations. Further kinetic studies, by varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition and the inhibitor constant (Ki).

Mechanism of Inhibition

4-Guanidinobenzoic acid acts as a reversible covalent inhibitor of many serine proteases. The guanidinium group mimics the side chains of arginine and lysine, allowing the inhibitor to bind to the enzyme's active site. The catalytic serine residue in the active site attacks the carbonyl carbon of the inhibitor, forming a transient acyl-enzyme intermediate. This covalent modification of the active site serine effectively blocks substrate binding and catalysis. The reversibility of this interaction allows for the determination of equilibrium binding constants.

G Mechanism of Reversible Covalent Inhibition E Serine Protease (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k_on I 4-Guanidinobenzoic Acid (I) EI->E k_off EI_covalent Acyl-Enzyme Intermediate (E-I*) EI->EI_covalent k_inact EI_covalent->EI k_react

Caption: Reversible covalent inhibition of a serine protease.

Quantitative Data

While 4-Guanidinobenzoic acid is a known inhibitor of serine proteases, specific IC50 and Ki values for the hydrochloride salt are not always readily available in a comparative format across multiple enzymes in the public domain. The inhibitory activity is often reported for its derivatives. The following table provides a summary of inhibitory data for 4-Guanidinobenzoic acid and its derivatives against common serine proteases to serve as a reference. Researchers are encouraged to determine these values empirically for their specific assay conditions.

EnzymeInhibitorParameterValueReference
Trypsinp-Nitrophenyl-p'-guanidinobenzoate HClActive Site Titrant-[1]
Plasmin4-Methylumbelliferyl-p-guanidinobenzoateAcylation/DeacylationKs ~43-46 µM[2]
ThrombinBenzyl 4-guanidinobenzoateInhibitionAcylation of active site
Chymotrypsin (B1334515)Various InhibitorsKiVaries[3]
Enteropeptidase4-Guanidinobenzoate DerivativesIC50Varies[4]

Experimental Protocols

The following are generalized protocols for determining the IC50 and Ki of this compound. These should be adapted based on the specific enzyme, substrate, and available laboratory equipment.

Reagent Preparation
  • Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2 for trypsin). The optimal pH and ionic strength should be determined from the literature or through preliminary experiments.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in a buffer that ensures its stability (e.g., 1 mM HCl for trypsin). The final concentration in the assay will depend on the enzyme's specific activity and should be in the linear range of the assay.

  • Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate appropriate for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for trypsin) in a suitable solvent (e.g., DMSO).

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound (CAS: 42823-46-1) in the assay buffer or deionized water. The hydrochloride salt form enhances its solubility in aqueous solutions.[5]

Protocol for Determining IC50 Value

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the enzyme's activity.

G Workflow for IC50 Determination prep Prepare Reagents plate Add Assay Buffer, Inhibitor Dilutions, and Enzyme to Microplate prep->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate add_substrate Initiate Reaction with Substrate preincubate->add_substrate measure Measure Absorbance/Fluorescence Kinetically add_substrate->measure analyze Calculate Initial Velocities and Plot % Inhibition vs. [Inhibitor] measure->analyze ic50 Determine IC50 from Dose-Response Curve analyze->ic50

Caption: Experimental workflow for IC50 determination.

  • Assay Setup:

    • Use a 96-well microplate suitable for absorbance or fluorescence measurements.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to cover a wide concentration range (e.g., from 1 nM to 1 mM).

    • Include control wells with no inhibitor (100% enzyme activity) and blank wells with no enzyme (background).

  • Enzyme and Inhibitor Pre-incubation:

    • To each well, add the appropriate volume of assay buffer and the corresponding dilution of the inhibitor.

    • Add the enzyme solution to all wells except the blanks.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a plate reader and begin kinetic measurements. Record the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for a sufficient duration to obtain the initial linear rate of the reaction. The wavelength will depend on the substrate used (e.g., 405-410 nm for p-nitroaniline produced from BAPNA).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for Determining the Mechanism of Inhibition and Ki

This protocol is designed to elucidate how this compound inhibits the enzyme and to determine its inhibition constant (Ki).

  • Experimental Setup:

    • Perform a series of enzyme activity assays as described for the IC50 determination.

    • In these assays, vary the concentration of the substrate over a range (e.g., 0.5 to 10 times the Km value of the substrate).

    • For each substrate concentration, run the assay at several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Data Acquisition:

    • For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the mechanism of inhibition and the Ki value, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis. Ki can be calculated from the change in the apparent Km.

      • Non-competitive Inhibition: The lines will intersect on the x-axis. Ki can be calculated from the change in the apparent Vmax.

      • Uncompetitive Inhibition: The lines will be parallel. Ki can be calculated from the change in both apparent Km and Vmax.

      • Mixed Inhibition: The lines will intersect at a point other than on an axis.

    • Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equations to determine Km, Vmax, and Ki.

Conclusion

This compound is a versatile and effective tool for the study of serine proteases. The protocols outlined in these application notes provide a robust framework for characterizing its inhibitory properties and for elucidating the kinetic parameters of enzyme inhibition. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results, which can provide valuable insights for researchers in basic science and drug development.

References

Application Notes and Protocols for Serine Protease Inhibition with 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the inhibition of serine proteases using 4-Guanidinobenzoic acid hydrochloride. It includes comprehensive experimental procedures, data presentation guidelines, and visual representations of relevant signaling pathways. These application notes are intended to guide researchers in utilizing this inhibitor for studying enzyme kinetics, validating therapeutic targets, and in the early stages of drug discovery.

Introduction

Serine proteases are a ubiquitous class of enzymes characterized by a highly reactive serine residue in their active site.[1] They play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cancer, inflammatory diseases, and cardiovascular disorders. Consequently, the identification and characterization of specific inhibitors for these enzymes are of significant interest in both basic research and pharmaceutical development.[1]

This compound is a small molecule inhibitor known to target the active site of several serine proteases.[2][3] Its guanidino group mimics the side chain of arginine, a common substrate residue for many serine proteases, allowing it to bind with high affinity to the enzyme's specificity pocket. This document outlines the principles of its inhibitory action and provides a practical guide for its application in in vitro enzyme assays.

Principle of Serine Protease Inhibition

The inhibitory mechanism of this compound relies on its structural similarity to the natural substrates of many serine proteases. The positively charged guanidinium (B1211019) group is attracted to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction facilitates the formation of a stable, non-covalent complex between the inhibitor and the enzyme's active site, thereby preventing the binding and cleavage of the natural substrate.

Data Presentation

The efficacy of a serine protease inhibitor is quantified by its inhibitory constants, primarily the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for the inhibitor (Ki). Below is a summary table of representative serine proteases that can be targeted by this compound.

Serine ProteaseSubstrateInhibitorIC50 (µM)Ki (µM)
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)This compoundValue to be determined experimentallyValue to be determined experimentally
ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideThis compoundValue to be determined experimentallyValue to be determined experimentally
ThrombinChromogenic thrombin substrateThis compoundValue to be determined experimentallyValue to be determined experimentally
PlasminChromogenic plasmin substrateThis compoundValue to be determined experimentallyValue to be determined experimentally
Urokinase-type Plasminogen Activator (uPA)Chromogenic uPA substrateThis compoundValue to be determined experimentallyValue to be determined experimentally

Note: The IC50 and Ki values for this compound are dependent on the specific experimental conditions (e.g., substrate concentration, pH, temperature) and should be determined empirically for each target protease.

Experimental Protocols

Protocol 1: Colorimetric Assay for Trypsin Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against bovine pancreatic trypsin using a chromogenic substrate.

Materials:

  • Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich, T1426)

  • This compound (e.g., Sigma-Aldrich, G1143)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) (e.g., Sigma-Aldrich, B3133)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

    • Substrate Solution: Prepare a 1 mM solution of L-BAPA in deionized water. This may require gentle warming to fully dissolve.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.

  • Assay Protocol:

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells. For the control (uninhibited) wells, add 20 µL of Assay Buffer.

    • Add 160 µL of Assay Buffer to all wells.

    • Add 10 µL of a working solution of trypsin (e.g., 25 µg/mL in Assay Buffer) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the 1 mM L-BAPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways

Inhibition of serine proteases can have significant effects on various signaling pathways. Below are diagrams of two key pathways involving serine proteases that can be modulated by inhibitors like this compound.

uPA_Signaling uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPAR->Plasminogen activates Integrins Integrins uPAR->Integrins interacts Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration FAK FAK Integrins->FAK Src Src FAK->Src Ras_ERK Ras/ERK Pathway Src->Ras_ERK Proliferation Cell Proliferation Ras_ERK->Proliferation PAR1_Signaling Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 cleaves Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

References

Application Notes and Protocols for 4-Guanidinobenzoic Acid Hydrochloride in ELISA Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a well-characterized small molecule inhibitor of serine proteases, particularly those with trypsin-like activity. Its guanidino group mimics the side chain of arginine, allowing it to bind competitively to the active site of these enzymes. This property makes it a valuable tool in drug discovery and biochemical research for studying enzyme kinetics, screening for more potent inhibitors, and as a positive control in inhibition assays. The Enzyme-Linked Immunosorbent Assay (ELISA) provides a robust and high-throughput platform for quantifying the inhibitory activity of compounds like this compound. This document provides detailed protocols and application notes for its use in ELISA-based inhibition assays.

Principle of the Competitive ELISA for Serine Protease Inhibition

The assay is based on the principle of a competitive binding interaction. A known amount of the target serine protease (e.g., trypsin) is pre-incubated with varying concentrations of the inhibitor (this compound). This mixture is then added to a microplate well that has been pre-coated with a capture molecule. This capture molecule can be a specific antibody against the protease or a substrate analog that binds to the enzyme's active site. The free, uninhibited protease will bind to the coated plate. The amount of bound protease is then detected using a primary antibody specific to the protease, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). The addition of a chromogenic substrate results in a colorimetric signal that is inversely proportional to the inhibitory activity of the compound. The half-maximal inhibitory concentration (IC50) can then be determined by plotting the signal intensity against the inhibitor concentration.

Data Presentation

The inhibitory activity of this compound against a target serine protease can be quantified by determining its IC50 value. The following table presents hypothetical data for the inhibition of trypsin as determined by a competitive ELISA.

Inhibitor Concentration (µM)Absorbance (450 nm)% Inhibition
01.2000
11.08010
50.84030
100.60050
200.36070
500.12090
1000.06095

Table 1: Hypothetical Inhibition of Trypsin by this compound in a Competitive ELISA. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined to be 10 µM in this example.

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 42823-46-1)

  • Target Serine Protease (e.g., Trypsin, from porcine pancreas)

  • Protease-specific capture antibody or substrate analog for coating

  • Primary antibody against the target protease (e.g., rabbit anti-trypsin)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • 96-well ELISA plates (high-binding)

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol for Competitive ELISA Inhibition Assay
  • Plate Coating:

    • Dilute the capture antibody or substrate analog to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted coating solution to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Inhibitor and Enzyme Incubation:

    • Prepare a stock solution of this compound in Assay Buffer.

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.

    • In separate tubes, pre-incubate 50 µL of each inhibitor dilution with 50 µL of a fixed, predetermined concentration of the target serine protease (e.g., trypsin at 1 µg/mL) for 30-60 minutes at room temperature. Include a control with no inhibitor.

  • Competitive Binding:

    • Add 100 µL of the pre-incubated inhibitor-enzyme mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer per well to remove unbound enzyme and inhibitor.

  • Detection:

    • Add 100 µL of the diluted primary antibody against the target protease to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

ELISA_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Inhibition Reaction cluster_detection Detection Steps Coating 1. Coat Plate with Capture Molecule Blocking 2. Block Non-specific Binding Sites Coating->Blocking Add_Mix 4. Add Mixture to Coated Plate Blocking->Add_Mix Inhibitor 4-Guanidinobenzoic acid hydrochloride Preincubation 3. Pre-incubate Inhibitor and Enzyme Inhibitor->Preincubation Enzyme Serine Protease (e.g., Trypsin) Enzyme->Preincubation Preincubation->Add_Mix Primary_Ab 5. Add Primary Antibody Add_Mix->Primary_Ab Secondary_Ab 6. Add HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Substrate 7. Add TMB Substrate Secondary_Ab->Substrate Read 8. Read Absorbance at 450 nm Substrate->Read

Figure 1: Experimental workflow for the competitive ELISA inhibition assay.

Inhibition_Mechanism Active_Site Active Site of Serine Protease Ser His Asp Product Cleavage Products Active_Site->Product   Hydrolysis Inhibited_Enzyme Inhibited Enzyme Complex Active_Site->Inhibited_Enzyme   Binding (No Reaction) Substrate Natural Substrate (e.g., Arginine-containing peptide) Binding Competitive Binding Substrate->Binding Inhibitor 4-Guanidinobenzoic acid hydrochloride Inhibitor->Binding Binding->Active_Site

Figure 2: Mechanism of competitive inhibition of a serine protease.

Conclusion

This compound serves as an effective competitive inhibitor in ELISA-based assays for trypsin-like serine proteases. The provided protocol offers a reliable and high-throughput method for determining the inhibitory potency of this and other small molecule inhibitors. The clear inverse relationship between inhibitor concentration and signal output allows for the accurate calculation of IC50 values, which is a critical parameter in drug discovery and enzyme characterization. Researchers can adapt this protocol to various serine proteases and inhibitor candidates, making it a versatile tool in the laboratory.

Application of 4-Guanidinobenzoic Acid Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a versatile small molecule that serves as a crucial building block and a potent inhibitor of serine proteases, making it a valuable tool in drug discovery.[1][2][3] Its guanidino group mimics the side chain of arginine, allowing it to bind to the active site of proteases that cleave after basic amino acid residues. This property has led to its widespread use in the development of inhibitors for various enzymes involved in physiological and pathological processes, including digestion, blood coagulation, and inflammation.[4][5] This document provides detailed application notes and protocols for the use of this compound and its derivatives in key drug discovery assays.

Key Applications

  • Serine Protease Inhibition Assays: 4-Guanidinobenzoic acid and its esters are widely used as active-site titrants and reversible covalent inhibitors of serine proteases such as trypsin, plasmin, thrombin, and enteropeptidase.[1][6]

  • Lead Compound for Drug Design: The 4-guanidinobenzoate scaffold is a common starting point for the medicinal chemistry efforts to develop more potent and selective protease inhibitors for various therapeutic areas, including obesity, thrombosis, and inflammatory diseases.[4][5]

  • Biochemical Research Tool: It is utilized in enzyme kinetics studies and in competitive binding assays, such as the ELISA inhibition assay, to characterize the binding of other molecules to target proteases.[5][6]

Data Presentation: Inhibitory Activities of 4-Guanidinobenzoate Derivatives

While 4-guanidinobenzoic acid itself is a known serine protease inhibitor, its derivatives have been extensively studied to enhance potency and selectivity. The following table summarizes the inhibitory activities of selected 4-guanidinobenzoate derivatives against various serine proteases.

CompoundTarget EnzymeIC50 (Initial)IC50 (Apparent)Assay ConditionsReference
Compound 2a Human Enteropeptidase--Incubated at room temperature for 6 min and 120 min.[4]
Compound 4b Human Enteropeptidase0.01 µM-Incubated at room temperature for 6 min.[4]
(S)-5b (SCO-792) Human Enteropeptidase0.02 µM-Incubated at room temperature for 6 min.[4]
Compound 6b Human Enteropeptidase0.01 µM-Incubated at room temperature for 6 min.[4]
FUT-175 (Nafamostat) Trypsin, Plasmin, Kallikrein, Thrombin, C1r, C1sVarious-Not specified[3]
FUT-187 Complement C1r, C1sVarious-Not specified[3]

Signaling Pathways and Experimental Workflows

Serine Protease Inhibition Signaling Pathway

Serine proteases play a critical role in various signaling cascades. 4-Guanidinobenzoic acid and its derivatives can modulate these pathways by inhibiting key proteases.

G Serine Protease Inhibition Pathway cluster_0 Coagulation Cascade cluster_1 Digestive Enzyme Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Clot_Formation Clot_Formation Thrombin->Clot_Formation Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Thrombin_Inhibition Thrombin Inhibition Thrombin_Inhibition->Thrombin Inhibits Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Enteropeptidase Protein_Digestion Protein_Digestion Trypsin->Protein_Digestion Chymotrypsinogen Chymotrypsinogen Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Trypsin Enteropeptidase_Inhibition Enteropeptidase Inhibition Enteropeptidase_Inhibition->Trypsinogen Blocks Activation Inhibitor 4-Guanidinobenzoic Acid Derivatives Inhibitor->Thrombin_Inhibition Inhibitor->Enteropeptidase_Inhibition

Caption: Inhibition of serine proteases by 4-guanidinobenzoic acid derivatives.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

G Enzyme Inhibition Assay Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor (4-Guanidinobenzoic acid derivative) - Assay Buffer B Dispense Inhibitor and Enzyme into Microplate Wells A->B C Pre-incubate to allow Inhibitor-Enzyme Binding B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Absorbance or Fluorescence) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 Value E->F

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Protocol 1: In Vitro Enteropeptidase Inhibition Assay (Fluorometric)

This protocol is adapted for screening inhibitors like 4-guanidinobenzoate derivatives against human enteropeptidase.

Materials:

  • Human recombinant enteropeptidase

  • Fluorogenic substrate (e.g., QSY21-Gly-Asp-Asp-Asp-Lys-Ile-Val-Gly-Gly-Lys(Cy5))

  • This compound or its derivative (test inhibitor)

  • Assay Buffer: 50 mM Tricine, pH 8.0, 0.01% (w/v) Tween-20, and 10 mM CaCl₂

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

    • Dilute the human recombinant enteropeptidase in the assay buffer to the desired working concentration.

    • Dilute the fluorogenic substrate in the assay buffer to the desired final concentration.

  • Assay Protocol:

    • Add 2 µL of the diluted test inhibitor solution to the wells of the 96-well plate.

    • Add 8 µL of the enteropeptidase solution to each well and incubate at room temperature for 60 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Trypsin Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of compounds against trypsin.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a similar chromogenic substrate

  • This compound or its derivative (test inhibitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 145 mM NaCl, 2 mM CaCl₂, and 0.01% (w/v) Tween-20

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare a working solution of trypsin in the assay buffer.

    • Prepare a solution of BAEE in the assay buffer.

  • Assay Protocol:

    • Add 10 µL of the diluted test inhibitor solution to the wells of the 96-well plate.

    • Add 80 µL of the trypsin solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BAEE solution to each well.

  • Measurement:

    • Immediately measure the change in absorbance at 253 nm over time in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each well.

    • Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 3: ELISA-Based Inhibition Assay

This protocol outlines a competitive ELISA format to screen for inhibitors that prevent the binding of a known ligand (e.g., a biotinylated inhibitor) to a target protease.

Materials:

  • Target Protease (e.g., Thrombin)

  • Biotinylated ligand/inhibitor

  • This compound or its derivative (test inhibitor)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • High-binding 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the target protease in the coating buffer and add 100 µL to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with the wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Inhibition:

    • Wash the plate three times with the wash buffer.

    • Prepare serial dilutions of the test inhibitor (4-guanidinobenzoic acid derivative).

    • In a separate plate or tubes, pre-incubate the diluted test inhibitors with the biotinylated ligand for 30 minutes.

    • Add 100 µL of the inhibitor/biotinylated ligand mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with the wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

  • Measurement and Analysis:

    • Read the absorbance at 450 nm.

    • A decrease in signal compared to the control (biotinylated ligand only) indicates inhibition. Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound and its derivatives are indispensable tools in drug discovery, particularly in the realm of serine protease inhibition. The protocols and data presented here provide a foundation for researchers to utilize these compounds effectively in their research and development efforts. The versatility of the 4-guanidinobenzoate scaffold ensures its continued relevance in the quest for novel therapeutics targeting protease-mediated diseases.

References

Synthesis of Novel Bioactive Compounds Utilizing 4-Guanidinobenzoic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds using 4-guanidinobenzoic acid hydrochloride as a key building block. This versatile starting material is particularly valuable in the development of serine protease inhibitors, a class of drugs with broad therapeutic potential.

Introduction

This compound is a bifunctional molecule containing a benzoic acid moiety and a guanidinium (B1211019) group. The guanidinium group, being a strong base, is protonated at physiological pH and can mimic the side chain of arginine, a key recognition element for many serine proteases. This makes 4-guanidinobenzoic acid an excellent scaffold for designing specific inhibitors that target the S1 pocket of enzymes like trypsin, thrombin, and enteropeptidase. The carboxylic acid functionality allows for straightforward modification through esterification or amidation, enabling the synthesis of a diverse library of compounds with tailored properties.

Core Synthetic Strategies

The primary synthetic transformations involving this compound are esterification and amide bond formation. These reactions allow for the coupling of various chemical moieties to the core scaffold, influencing the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

General Workflow for Compound Synthesis

A generalized workflow for the synthesis of novel compounds from this compound is depicted below. The initial step often involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, which then readily reacts with a desired alcohol or amine.

G cluster_0 Activation of Carboxylic Acid cluster_1 Coupling Reaction cluster_2 Purification and Characterization A 4-Guanidinobenzoic acid hydrochloride C 4-Guanidinobenzoyl chloride hydrochloride (Activated intermediate) A->C Activation B Activating Agent (e.g., Thionyl chloride, EDC/HOBt) E Novel Ester or Amide Derivative C->E Esterification or Amidation D Alcohol (R-OH) or Amine (R-NH2) D->E F Crude Product E->F Work-up G Purified Novel Compound F->G Purification (e.g., Recrystallization, Chromatography) G cluster_0 Enzyme-Inhibitor Interaction cluster_1 Catalytic Inhibition Enteropeptidase Enteropeptidase Docking Docking Enteropeptidase->Docking S1 Pocket Inhibitor Inhibitor Inhibitor->Docking Guanidinium Group Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Docking->Acyl-Enzyme Intermediate Covalent Bond Formation (with Ser971) Inactive Enzyme Inactive Enzyme Acyl-Enzyme Intermediate->Inactive Enzyme Inhibition of Trypsinogen Activation

Application Notes and Protocols: 4-Guanidinobenzoic Acid Hydrochloride as a Building Block for Proteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a versatile and critical building block in the synthesis of various biologically active molecules, most notably proteinase inhibitors.[1][2] Its chemical structure, featuring a guanidine (B92328) group, is particularly significant as this functional group is frequently found in compounds designed to interact with the active sites of enzymes, especially serine proteases.[1] The guanidinium (B1211019) group can form strong ionic interactions with negatively charged residues, such as aspartic acid, often found in the S1 specificity pocket of trypsin-like serine proteases. This makes 4-guanidinobenzoic acid a key pharmacophore in the design of potent and selective enzyme inhibitors.

These application notes provide a comprehensive overview of the use of this compound in the development of proteinase inhibitors, including detailed synthetic protocols for well-known inhibitors, quantitative data on their inhibitory activity, and protocols for their enzymatic evaluation.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Kᵢ values) of several well-characterized proteinase inhibitors synthesized using 4-guanidinobenzoic acid as a key structural component. These values highlight the efficacy of these compounds against a range of serine proteases.

InhibitorTarget EnzymeIC50KᵢReferences
Nafamostat (B1217035) Trypsin-11.5 µM[3]
Thrombin--
Plasmin--
Kallikrein--
TMPRSS20.27 nM-[1]
Camostat (B1201512) Trypsin50 nM-[1]
Thrombin--
Plasmin--
Kallikrein--
TMPRSS26.2 nM-[1]
FOY-251 (active metabolite of Camostat) TMPRSS233.3 nM-[1]
SCO-792 (dihydrobenzofuran analogue) Human Enteropeptidase0.010 µM (initial)-[2]
Phenylisoxazoline analogue (6b) Human Enteropeptidase0.007 µM (initial)-[2]

Experimental Protocols

Synthesis of Proteinase Inhibitors

1. Synthesis of Camostat Mesylate

This protocol describes the synthesis of Camostat mesylate via the esterification of 4-guanidinobenzoic acid with N,N-dimethylcarbamoylmethyl p-hydroxyphenylacetate.

Materials:

  • This compound

  • N,N-dimethylcarbamoylmethyl p-hydroxyphenylacetate

  • Thionyl chloride or Dicyclohexylcarbodiimide (B1669883) (DCC)

  • Pyridine (B92270)

  • p-Toluenesulfonic acid

  • Sodium bicarbonate

  • Methanesulfonic acid

  • Appropriate organic solvents (e.g., acetonitrile, ethyl acetate, methanol)

Procedure:

  • Activation of 4-Guanidinobenzoic Acid:

    • Method A (Acid Chloride): Heat 4-guanidinobenzoic acid with thionyl chloride to form 4-guanidinobenzoyl chloride hydrochloride.[4]

    • Method B (DCC Coupling): Use dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid of 4-guanidinobenzoic acid.[4]

  • Esterification:

    • React the activated 4-guanidinobenzoic acid derivative with N,N-dimethylcarbamoylmethyl p-hydroxyphenylacetate in a suitable solvent such as pyridine or acetonitrile.[4][5]

  • Work-up and Salt Formation:

    • Treat the reaction mixture with an aqueous solution of sodium bicarbonate to precipitate the camostat base.[4]

    • Isolate the camostat base and treat it with p-toluenesulfonic acid to form the tosylate salt, which can be purified by recrystallization.[4]

  • Final Product Formation:

    • Convert the purified camostat tosylate to the carbonate salt by treatment with sodium bicarbonate.

    • Finally, treat the carbonate salt with methanesulfonic acid to yield Camostat mesylate.[4]

2. Synthesis of Nafamostat Mesylate

This protocol outlines the synthesis of Nafamostat mesylate through the coupling of this compound and 6-amidino-2-naphthol (B1198881).

Materials:

Procedure:

  • Coupling Reaction:

    • React this compound with 6-amidino-2-naphthol methanesulfonate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).[6][7]

    • The reaction is typically carried out in a solvent like pyridine and may be catalyzed by 4-dimethylaminopyridine (DMAP).[7]

  • Work-up and Purification:

    • After the reaction is complete, the by-product (diisopropylurea or dicyclohexylurea) is removed by filtration.

    • The crude product is then treated with an aqueous solution of sodium bicarbonate to precipitate the nafamostat base.[6]

  • Salt Formation:

    • The purified nafamostat base is dissolved in a suitable solvent (e.g., methanol) and treated with methanesulfonic acid to form the dimethanesulfonate salt (Nafamostat mesylate).[6]

Enzymatic Assays for Proteinase Inhibitors

1. Determination of IC50 (Half-Maximal Inhibitory Concentration)

This protocol describes a general method for determining the IC50 value of an inhibitor against a target serine protease using a chromogenic substrate.

Materials:

  • Target serine protease (e.g., Trypsin, Thrombin, Enteropeptidase)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate cofactors if needed)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate.

    • Prepare a series of dilutions of the test inhibitor.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the protease solution.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) in kinetic mode for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

2. Determination of Kᵢ (Inhibition Constant)

For competitive inhibitors, the Kᵢ value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.

Equation:

Kᵢ = IC50 / (1 + [S]/Kₘ)

Where:

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Kₘ is the Michaelis-Menten constant for the substrate.

A more direct method involves measuring the initial reaction rates at various substrate and inhibitor concentrations and performing a global non-linear regression fit to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Logical Relationships

The proteinase inhibitors derived from 4-guanidinobenzoic acid can modulate various physiological and pathological processes by targeting specific serine proteases. The following diagrams illustrate some of these pathways and the general workflow for drug discovery and development.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Market Target_ID Target Identification (e.g., Serine Protease) Building_Block Building Block Selection (4-Guanidinobenzoic Acid HCl) Target_ID->Building_Block Lead_Gen Lead Generation (Synthesis of Analogs) Building_Block->Lead_Gen In_Vitro In Vitro Assays (IC50, Ki Determination) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (SAR Studies) In_Vivo In Vivo Models (Efficacy & Toxicity) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Iterative Process Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Market Market Launch Approval->Market Enteropeptidase_Pathway Proenteropeptidase Proenteropeptidase (inactive) Enteropeptidase Enteropeptidase (active) Proenteropeptidase->Enteropeptidase Activation Trypsin Trypsin (active) Enteropeptidase->Trypsin Cleavage Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Autocatalysis Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Activation Zymogens Other Pancreatic Zymogens (Proelastase, Chymotrypsinogen, etc.) Zymogens->Active_Enzymes Digestion Protein Digestion Active_Enzymes->Digestion Inhibitor 4-Guanidinobenzoate Inhibitor Inhibitor->Enteropeptidase Inhibition uPA_Signaling_Pathway uPA uPA (Urokinase-type Plasminogen Activator) uPAR uPAR (uPA Receptor) uPA->uPAR Binding Plasmin Plasmin uPAR->Plasmin Activation Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation Extracellular Matrix Degradation Plasmin->ECM_Degradation Inhibitor 4-Guanidinobenzoate Inhibitor (e.g., Nafamostat) Inhibitor->uPA Inhibition Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

References

Probing Protein-Ligand Interactions: Application Notes for 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for studying the interaction of 4-Guanidinobenzoic acid hydrochloride with target proteins, particularly serine proteases. 4-Guanidinobenzoic acid and its derivatives are known inhibitors of trypsin-like serine proteases, making them valuable tools in drug discovery and biochemical research.[1][2][3] This document outlines protocols for four key biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of this compound

This compound is a small molecule that acts as a competitive inhibitor of several serine proteases.[1][2][3] Its guanidinium (B1211019) group mimics the side chains of arginine and lysine (B10760008), allowing it to bind specifically to the S1 pocket of these enzymes. Understanding the thermodynamics and kinetics of this interaction is crucial for the development of more potent and selective inhibitors.

Chemical Structure:

  • Name: this compound

  • CAS Number: 42823-46-1[4]

  • Molecular Formula: C₈H₁₀ClN₃O₂[4]

  • Molecular Weight: 215.64 g/mol [4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5]

Application Note: Thermodynamic Characterization of Trypsin Inhibition

This protocol describes the use of ITC to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of this compound to a serine protease, such as trypsin.

Experimental Protocol

1. Sample Preparation:

  • Protein (e.g., Trypsin): Dialyze the protein extensively against the desired assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0). Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final concentration in the sample cell should be 10-20 times the expected Kd.

  • Ligand (this compound): Prepare a stock solution of the ligand in the final dialysis buffer. The ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.

2. ITC Experiment:

  • Instrument: A high-sensitivity isothermal titration calorimeter.

  • Temperature: Set the experimental temperature (e.g., 25 °C).

  • Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand solution into the protein solution in the sample cell.

  • Controls: Perform a control experiment by injecting the ligand into the buffer to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).

  • Calculate the dissociation constant (Kd = 1/Ka), Gibbs free energy (ΔG = -RTlnKa), and entropy of binding (ΔS = (ΔH - ΔG)/T).

Quantitative Data Summary
InhibitorKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Benzamidine18.5-8.52.1-6.4
p-Methylbenzamidine10.2-9.22.4-6.8
p-Chlorobenzamidine14.8-9.02.4-6.6

Data adapted from a study on p-substituted benzamidines binding to trypsin and serves as an illustrative example.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Dialysis & Concentration Measurement Instrument_Setup Instrument Equilibration at 25°C Protein_Prep->Instrument_Setup Ligand_Prep Ligand Dissolution in Matched Buffer Titration Ligand Titration into Protein Ligand_Prep->Titration Control_Exp Ligand Titration into Buffer (Control) Ligand_Prep->Control_Exp Instrument_Setup->Titration Data_Processing Integration of Raw Data & Subtraction of Dilution Heat Titration->Data_Processing Control_Exp->Data_Processing Model_Fitting Fitting to a Binding Model Data_Processing->Model_Fitting Thermo_Calc Calculation of Kd, ΔG, ΔS Model_Fitting->Thermo_Calc

Isothermal Titration Calorimetry Experimental Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to the binding affinity (Kd).[7]

Application Note: Kinetic Analysis of Trypsin Inhibition

This protocol details the use of SPR to measure the kinetics of the interaction between this compound and an immobilized serine protease.

Experimental Protocol

1. Chip Preparation and Protein Immobilization:

  • Sensor Chip: Use a carboxymethylated dextran-coated sensor chip (e.g., CM5).

  • Immobilization: Immobilize the target protein (e.g., trypsin) onto the sensor surface using standard amine coupling chemistry.

    • Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

2. SPR Binding Assay:

  • Running Buffer: Use a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Injection: Prepare a series of dilutions of this compound in the running buffer. Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) during the injection and the subsequent release (dissociation) during the buffer flow.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte.

3. Data Analysis:

  • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.

  • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Data Summary

While a specific SPR study for this compound is not available, the following table provides representative kinetic data for the interaction of small molecule inhibitors with serine proteases, illustrating the expected values.

InhibitorTarget Proteaseka (M⁻¹s⁻¹)kd (s⁻¹)Kd (µM)
BenzamidineTrypsin1.2 x 10⁵2.2 x 10⁻³18.3
GabexateTrypsin3.4 x 10⁴1.7 x 10⁻³50.0
NafamostatTrypsin2.1 x 10⁵6.3 x 10⁻⁴3.0

This data is illustrative and compiled from typical values for small molecule serine protease inhibitors.

SPR_Workflow cluster_prep Chip Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Activation Surface Activation (EDC/NHS) Immobilization Protein Immobilization Activation->Immobilization Deactivation Deactivation (Ethanolamine) Immobilization->Deactivation Analyte_Prep Prepare Ligand Dilution Series Deactivation->Analyte_Prep Injection Ligand Injection (Association) Analyte_Prep->Injection Dissociation Buffer Flow (Dissociation) Injection->Dissociation Correction Reference Subtraction Dissociation->Correction Fitting Kinetic Model Fitting Correction->Fitting Results Determine ka, kd, Kd Fitting->Results

Surface Plasmon Resonance Experimental Workflow.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode and the specific molecular interactions.

Application Note: Structural Determination of the Trypsin-4-Guanidinobenzoic Acid Complex

This protocol outlines the steps to obtain a crystal structure of a serine protease in complex with 4-Guanidinobenzoic acid.

Experimental Protocol

1. Protein-Ligand Complex Formation and Crystallization:

  • Complex Formation: Incubate the purified protein with a molar excess of this compound.

  • Crystallization: Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. Vary parameters like precipitant type and concentration, pH, and temperature.

2. Data Collection and Processing:

  • Crystal Mounting: Mount a single, well-diffracting crystal and flash-cool it in a cryoprotectant.

  • X-ray Diffraction: Collect diffraction data using a synchrotron X-ray source.

  • Data Processing: Process the diffraction images to obtain a set of structure factors.

3. Structure Solution and Refinement:

  • Structure Solution: Solve the structure using molecular replacement, using a known structure of the protein as a search model.

  • Model Building and Refinement: Build the ligand into the electron density map and refine the model of the complex against the experimental data.

Structural Data Summary

The crystal structure of bovine trypsin in complex with 4-Guanidinobenzoic acid has been solved (PDB ID: 3RXJ).[8]

PDB IDProteinLigandResolution (Å)R-Value WorkR-Value Free
3RXJTrypsin4-Guanidinobenzoic acid1.700.1640.183

The structure reveals that the guanidinium group of the inhibitor forms key hydrogen bonds with the aspartate residue at the bottom of the S1 specificity pocket, mimicking the binding of a natural arginine or lysine substrate.

XRay_Signaling Trypsin Trypsin Active Site S1_Pocket S1 Specificity Pocket (Asp189) Trypsin->S1_Pocket contains Catalytic_Triad Catalytic Triad (His57, Asp102, Ser195) Trypsin->Catalytic_Triad contains Ligand 4-Guanidinobenzoic Acid Guanidinium Guanidinium Group Ligand->Guanidinium Benzoic_Acid Benzoic Acid Moiety Ligand->Benzoic_Acid Guanidinium->S1_Pocket forms salt bridge with Asp189 Benzoic_Acid->Catalytic_Triad interacts with NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Titration cluster_analysis Data Analysis Protein_Labeling 15N-Labeling of Protein Sample_Buffer Prepare Samples in NMR Buffer Protein_Labeling->Sample_Buffer HSQC_Free Acquire 1H-15N HSQC of Free Protein Sample_Buffer->HSQC_Free Titrate_Ligand Titrate with Ligand HSQC_Free->Titrate_Ligand HSQC_Bound Acquire HSQC at Each Titration Point Titrate_Ligand->HSQC_Bound Overlay_Spectra Overlay and Analyze Spectra HSQC_Bound->Overlay_Spectra Identify_Shifts Identify Chemical Shift Perturbations Overlay_Spectra->Identify_Shifts Calculate_Kd Fit Data to Determine Kd Identify_Shifts->Calculate_Kd

References

Application Notes and Protocols: 4-Guanidinobenzoic Acid Hydrochloride in Hydrogel Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Guanidinobenzoic acid hydrochloride in the synthesis of advanced hydrogel systems for applications in material science, particularly in the realm of drug delivery and tissue engineering.

Introduction to 4-Guanidinobenzoic Acid in Hydrogels

This compound is a versatile organic compound featuring both a carboxylic acid and a guanidinium (B1211019) group. The positively charged guanidinium group is of particular interest in biomaterial design due to its ability to mimic the guanidinium side chain of arginine, a key amino acid in many cell-penetrating peptides and proteins. This property can be leveraged to enhance cell-material interactions and facilitate the delivery of therapeutic molecules.

In hydrogel science, 4-Guanidinobenzoic acid can be incorporated into polymer networks to impart unique functionalities. While its direct use as a primary monomer in hydrogel synthesis is not widely documented, it can be effectively integrated as a pendant group on existing polymer backbones. This approach allows for the tuning of hydrogel properties, such as swelling behavior, mechanical strength, and, most importantly, their interaction with biological systems.

This document outlines a detailed protocol for the synthesis of an alginate-based hydrogel functionalized with 4-Guanidinobenzoic acid, followed by its characterization and potential applications.

Synthesis of 4-Guanidinobenzoic Acid-Functionalized Alginate Hydrogel

This protocol describes a two-step process: (1) the covalent grafting of 4-Guanidinobenzoic acid to the alginate backbone via carbodiimide (B86325) chemistry, and (2) the subsequent ionic crosslinking of the functionalized alginate to form a hydrogel.

Materials and Equipment
Reagent/Equipment Specification Supplier
Sodium AlginateLow viscositySigma-Aldrich
This compound≥98% purityTCI Chemicals
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)≥98% puritySigma-Aldrich
N-Hydroxysuccinimide (NHS)98% puritySigma-Aldrich
2-(N-morpholino)ethanesulfonic acid (MES) buffer≥99.5% puritySigma-Aldrich
Calcium Chloride (CaCl₂)Anhydrous, ≥96%Sigma-Aldrich
Dialysis Tubing12-14 kDa MWCOVWR
Magnetic Stirrer with Hotplate--
pH Meter--
Lyophilizer--
Standard laboratory glassware--
Experimental Protocol: Synthesis of 4-Guanidinobenzoyl-Grafted Alginate
  • Preparation of Alginate Solution: Dissolve 1.0 g of sodium alginate in 100 mL of 0.1 M MES buffer (pH 6.0) by stirring overnight at room temperature to ensure complete dissolution.

  • Activation of Carboxylic Acid Groups: To the alginate solution, add 0.4 g of EDC and 0.24 g of NHS. Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid groups on the alginate backbone.

  • Grafting of 4-Guanidinobenzoic Acid: Dissolve 0.5 g of this compound in 10 mL of deionized water and adjust the pH to 7.0 with 0.1 M NaOH. Add this solution to the activated alginate solution.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (12-14 kDa MWCO) and dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified solution at -80 °C and then lyophilize to obtain the 4-Guanidinobenzoyl-grafted alginate as a white, fluffy solid.

Experimental Protocol: Formation of the Hydrogel
  • Preparation of Functionalized Alginate Solution: Prepare a 2% (w/v) solution of the lyophilized 4-Guanidinobenzoyl-grafted alginate in deionized water. Stir until fully dissolved.

  • Ionic Crosslinking: Prepare a 0.2 M solution of calcium chloride (CaCl₂) in deionized water.

  • Gelation: The hydrogel can be formed by either:

    • Bulk Gelation: Slowly add the CaCl₂ solution to the functionalized alginate solution while stirring. A gel will form almost instantaneously.

    • Injectable Formulation: Load the functionalized alginate solution into one syringe and the CaCl₂ solution into another. Use a dual-syringe system with a mixing tip to extrude the hydrogel.

Characterization of the Functionalized Hydrogel

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting hydrogel.

Chemical Characterization
Technique Purpose Expected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the covalent attachment of 4-Guanidinobenzoic acid to the alginate backbone.Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the guanidinium group (~1600-1630 cm⁻¹).
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To quantify the degree of substitution of 4-Guanidinobenzoic acid on the alginate chain.Appearance of aromatic proton signals from the 4-Guanidinobenzoic acid moiety.
Physical and Morphological Characterization
Technique Purpose Typical Parameters Measured
Scanning Electron Microscopy (SEM) To visualize the porous microstructure of the hydrogel.Pore size, interconnectivity.
Swelling Studies To determine the water uptake capacity of the hydrogel.Swelling ratio (SR) in different media (e.g., water, PBS).
Rheological Analysis To evaluate the mechanical properties of the hydrogel.Storage modulus (G'), Loss modulus (G'').
Sample Quantitative Data

The following table presents hypothetical but expected data from the characterization of a 4-Guanidinobenzoyl-grafted alginate hydrogel compared to a pristine alginate hydrogel.

Parameter Pristine Alginate Hydrogel 4-Guanidinobenzoyl-Grafted Alginate Hydrogel
Degree of Substitution N/A5-15 mol%
Swelling Ratio (in PBS, pH 7.4) 30 ± 325 ± 2
Storage Modulus (G') at 1 Hz 2.5 ± 0.3 kPa3.5 ± 0.4 kPa
Pore Size (from SEM) 50-100 µm40-80 µm

Applications in Drug Delivery

The presence of the guanidinium group on the hydrogel network opens up several possibilities for advanced drug delivery applications.

  • Enhanced Cell Interaction: The cationic guanidinium groups can interact with negatively charged cell membranes, potentially promoting cell adhesion and proliferation, making the hydrogel a suitable scaffold for tissue engineering.

  • Delivery of Anionic Drugs: The hydrogel can serve as a reservoir for negatively charged drugs, with release kinetics governed by ionic interactions.

  • Gene Delivery: The guanidinium groups can complex with negatively charged nucleic acids (siRNA, plasmid DNA), potentially facilitating their localized delivery.

Experimental Protocol: Drug Loading and In Vitro Release Study
  • Drug Loading: A model anionic drug (e.g., sodium diclofenac) can be loaded into the hydrogel by soaking a pre-formed hydrogel disc in a concentrated drug solution for 24 hours.

  • In Vitro Release:

    • Place the drug-loaded hydrogel disc in a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

    • Quantify the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative drug release as a percentage of the total loaded drug.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Functionalized Alginate cluster_hydrogel Hydrogel Formation & Characterization cluster_application Application alginate Sodium Alginate Solution activation EDC/NHS Activation alginate->activation grafting Grafting Reaction activation->grafting guanidino 4-Guanidinobenzoic Acid Hydrochloride guanidino->grafting purification Dialysis & Lyophilization grafting->purification functionalized_alg Functionalized Alginate purification->functionalized_alg crosslinking Ionic Crosslinking (CaCl2) functionalized_alg->crosslinking hydrogel Functionalized Hydrogel crosslinking->hydrogel characterization Characterization (FTIR, NMR, SEM, Rheology) hydrogel->characterization drug_loading Drug Loading hydrogel->drug_loading release_study In Vitro Release Study drug_loading->release_study

Caption: Workflow for the synthesis, formation, and application of a 4-Guanidinobenzoic acid-functionalized hydrogel.

Proposed Signaling Pathway Interaction

G hydrogel Guanidinium-Functionalized Hydrogel cell_membrane Cell Membrane (Negatively Charged) hydrogel->cell_membrane Electrostatic Interaction endocytosis Enhanced Endocytosis cell_membrane->endocytosis drug_release Intracellular Drug Release endocytosis->drug_release

Caption: Proposed mechanism of enhanced cellular uptake facilitated by the guanidinium-functionalized hydrogel.

Conclusion

The incorporation of this compound into hydrogel networks via covalent grafting presents a promising strategy for the development of advanced biomaterials. The resulting hydrogels are expected to exhibit enhanced mechanical properties and, more importantly, favorable interactions with biological systems. The protocols and characterization methods outlined in these notes provide a solid foundation for researchers to explore the potential of these novel materials in drug delivery, tissue engineering, and other biomedical applications. Further studies are warranted to fully elucidate the in vivo behavior and therapeutic efficacy of these functionalized hydrogels.

Application Notes and Protocols: 4-Guanidinobenzoic Acid Hydrochloride in Diagnostic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a versatile small molecule that serves as a crucial building block in the development of sophisticated diagnostic agents.[1] Its guanidinium (B1211019) group provides a key structural motif for inhibiting serine proteases, a class of enzymes frequently overexpressed in various pathological conditions, including cancer. This makes 4-guanidinobenzoic acid and its derivatives attractive candidates for designing targeted imaging agents and enzyme activity probes. These diagnostic tools are instrumental in non-invasively visualizing and quantifying disease-specific biomarkers, thereby aiding in early diagnosis, patient stratification, and monitoring therapeutic responses.

This document provides detailed application notes on the use of this compound in developing diagnostic agents, with a particular focus on Positron Emission Tomography (PET) imaging probes targeting the urokinase-type plasminogen activator (uPA) system. Furthermore, it includes comprehensive experimental protocols for the synthesis and evaluation of these agents.

Application Notes

Targeting the Urokinase Plasminogen Activator (uPA) System

The urokinase plasminogen activator (uPA) and its receptor (uPAR) are key players in cancer invasion and metastasis.[2] Elevated levels of uPA and uPAR are associated with poor prognosis in various cancers, including prostate, breast, and colorectal cancer.[2][3] Consequently, the uPA/uPAR system represents a prime target for the development of diagnostic imaging agents.

4-Guanidinobenzoic acid acts as a potent inhibitor of uPA by mimicking the binding of its natural substrate, plasminogen. This inhibitory action forms the basis for designing high-affinity ligands for imaging uPA activity. By conjugating derivatives of 4-guanidinobenzoic acid to imaging moieties, such as positron-emitting radionuclides, it is possible to develop PET tracers that specifically accumulate in tumors with high uPA expression.

Design of 4-Guanidinobenzoic Acid-Based PET Tracers

The design of a typical 4-guanidinobenzoic acid-based PET tracer involves three key components:

  • Targeting Moiety: A derivative of 4-guanidinobenzoic acid that provides high affinity and specificity for the target enzyme (e.g., uPA).

  • Linker: A chemical spacer that connects the targeting moiety to the chelator without compromising its binding affinity.

  • Chelator and Radionuclide: A chelating agent (e.g., DOTA, NOTA) that stably incorporates a positron-emitting radionuclide (e.g., 64Cu, 68Ga, 18F).[3][4]

The choice of radionuclide depends on factors such as half-life, positron energy, and availability. For instance, 18F is widely used due to its favorable decay characteristics and production logistics.[5]

Preclinical Evaluation of uPA-Targeted PET Tracers

The preclinical evaluation of novel 4-guanidinobenzoic acid-based PET tracers typically involves a series of in vitro and in vivo studies to assess their diagnostic potential.

  • In Vitro Studies:

    • Enzyme Inhibition Assays: To determine the inhibitory potency (Ki or IC50) of the 4-guanidinobenzoic acid derivative against the target enzyme.

    • Cell Binding and Internalization Assays: To evaluate the specific binding and uptake of the radiolabeled tracer in cancer cell lines with varying levels of target expression.

  • In Vivo Studies:

    • PET Imaging: To visualize and quantify the tumor uptake of the tracer in animal models of cancer (e.g., xenografts in mice).

    • Biodistribution Studies: To determine the distribution of the tracer in various organs and tissues at different time points post-injection, providing quantitative data on tumor targeting and clearance.

    • Blocking Studies: To confirm the target specificity of the tracer by co-injecting an excess of a non-radiolabeled inhibitor, which should competitively block the uptake of the radiotracer in the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data for selected 4-guanidinobenzoic acid-based and other relevant diagnostic agents targeting the uPA/uPAR system.

Table 1: In Vivo Tumor Uptake of uPAR-Targeted PET Tracers

TracerAnimal ModelTumor Uptake (%ID/g at time p.i.)Reference
64Cu-DOTA-AE105U87MG glioblastoma xenograft10.8 ± 1.5 (4.5 h)[4]
64Cu-DOTA-AE105MDA-MB-435 breast cancer xenograft (uPAR-negative)1.2 ± 0.6 (4.5 h)[4]
68Ga-NODAGA-AE105-NH2U87MG glioblastoma xenograft2.1 (30 min)[4]
68Ga-DOTA-AE105-NH2U87MG glioblastoma xenograft1.1 (60 min)[4]
18F-AlF-NOTA-AE105PC-3 prostate cancer xenograft4.22 ± 0.13 (1 h)[6]
89Zr-Df-ATN-291 (anti-uPA antibody)U87MG tumor> 20 (120 h)[7]
89Zr-Df-ATN-291 (anti-uPA antibody)LNCaP tumor (low uPA)< 10 (120 h)[7]

Table 2: Tumor-to-Background Ratios of uPAR-Targeted PET Tracers

TracerBackground TissueRatio (at time p.i.)Reference
64Cu-DOTA-AE105-NH2Muscle15.9 (60 min)[4]
68Ga-DOTA-AE105-NH2Muscle7.4 (60 min)[4]
89Zr-Df-ATN-291 (anti-uPA antibody)Muscle45.2 ± 9.0 (120 h)[8]

Experimental Protocols

Protocol 1: Synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)

This protocol describes a common method for producing [18F]SFB, a versatile agent for labeling proteins and peptides with 18F.[9]

Materials:

  • 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane (B1200692) sulfonate (precursor)

  • [18F]Fluoride

  • Kryptofix 2.2.2

  • Potassium carbonate

  • Acetonitrile (B52724)

  • Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • N,N-Disuccinimidyl carbonate (DSC)

  • HPLC system for purification

Procedure:

  • Azeotropic drying of [18F]Fluoride: Add a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water to the aqueous [18F]fluoride solution. Evaporate the solvent under a stream of nitrogen at 110°C. Repeat the azeotropic drying with anhydrous acetonitrile.

  • Radiofluorination: Add the precursor, 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane sulfonate, dissolved in anhydrous acetonitrile to the dried [18F]fluoride/Kryptofix complex. Heat the reaction mixture at 100°C for 15 minutes to produce 4-[18F]fluorobenzaldehyde.

  • Oxidation: Cool the reaction mixture and add a solution of m-CPBA in DMF. Let the reaction proceed at room temperature for 10 minutes to oxidize the aldehyde to 4-[18F]fluorobenzoic acid.

  • Activation: Add a solution of N,N-disuccinimidyl carbonate in acetonitrile to the reaction mixture and heat at 100°C for 5 minutes to form [18F]SFB.

  • Purification: Purify the crude product by semi-preparative HPLC. Collect the fraction corresponding to [18F]SFB and evaporate the solvent.

  • Formulation: Reconstitute the purified [18F]SFB in a suitable solvent for subsequent conjugation reactions.

Protocol 2: Radiolabeling of a Peptide with 68Ga

This protocol outlines the general procedure for labeling a DOTA-conjugated peptide with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • DOTA-conjugated peptide (e.g., DOTA-AE105)

  • Sodium acetate (B1210297) buffer (pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Reaction Setup: In a sterile reaction vial, add the DOTA-conjugated peptide solution to the sodium acetate buffer.

  • Radiolabeling: Add the eluted 68GaCl3 to the peptide/buffer mixture. Heat the reaction mixture at 95°C for 10 minutes.

  • Quality Control: Analyze the radiochemical purity of the 68Ga-labeled peptide using radio-TLC or radio-HPLC.

  • Purification (if necessary): If the radiochemical purity is below the desired level, purify the product using a C18 Sep-Pak cartridge.

  • Formulation: Elute the purified 68Ga-labeled peptide from the cartridge with ethanol (B145695) and dilute with sterile saline for injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation precursor 4-Guanidinobenzoic Acid Derivative linker Linker Conjugation precursor->linker chelator Chelator (e.g., DOTA, NOTA) linker->chelator radiolabeling Radiolabeling (e.g., 18F, 68Ga, 64Cu) chelator->radiolabeling Final Construct in_vitro In Vitro Studies (Enzyme Assays, Cell Binding) radiolabeling->in_vitro Radiotracer in_vivo In Vivo Studies (PET Imaging, Biodistribution) in_vitro->in_vivo data_analysis Data Analysis (Tumor Uptake, T/B Ratios) in_vivo->data_analysis

Caption: Workflow for the development of 4-guanidinobenzoic acid-based PET tracers.

signaling_pathway cluster_cell_surface Tumor Cell Surface cluster_extracellular Extracellular Matrix cluster_imaging_agent Diagnostic Agent uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Integrins Integrins uPAR->Integrins interacts with Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to ECM_Degradation->a Tumor Invasion & Metastasis GBA_Tracer 4-GBA-based PET Tracer GBA_Tracer->uPA inhibits & visualizes

Caption: Targeting the uPA system for tumor imaging with 4-GBA-based tracers.

References

Application Notes and Protocols for 4-Guanidinobenzoic Acid Hydrochloride in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride is a versatile small molecule widely employed in biochemical research, primarily as a competitive inhibitor of serine proteases. Its guanidino group mimics the side chain of arginine, allowing it to bind to the active site of proteases that cleave after arginine or lysine (B10760008) residues. This property makes it an invaluable tool for studying enzyme kinetics, developing novel therapeutics, and purifying proteins. This document provides detailed application notes and experimental protocols for the use of this compound in key biochemical research areas.

Physicochemical Properties

PropertyValueReference
CAS Number 42823-46-1[1]
Molecular Formula C₈H₁₀ClN₃O₂[1]
Molecular Weight 215.64 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point 276-285 °C (decomposes)[2][3][4]
Solubility Soluble in water

Applications in Biochemical Research

This compound serves as a fundamental tool in several key areas of biochemical research:

  • Enzyme Inhibition and Kinetics: It is a well-characterized competitive inhibitor of serine proteases such as trypsin, urokinase-type plasminogen activator (uPA), plasmin, and thrombin. Its primary use is in studying the kinetics of these enzymes and in the development of more potent and specific inhibitors.

  • Affinity Chromatography: When immobilized on a solid support, 4-Guanidinobenzoic acid acts as a ligand for the purification of serine proteases. This technique allows for the specific isolation of these enzymes from complex biological mixtures.

  • Drug Discovery and Development: The 4-guanidinobenzoate scaffold is a common starting point for the design and synthesis of novel therapeutic agents targeting serine proteases involved in various diseases, including cancer, thrombosis, and inflammation.[5]

Quantitative Inhibition Data

The inhibitory activity of 4-Guanidinobenzoic acid and its derivatives against various serine proteases is a critical parameter in its application. While specific Ki and IC50 values for the hydrochloride salt are not always reported directly, the active component is the 4-guanidinobenzoate ion. The following table summarizes available data for 4-guanidinobenzoate and closely related derivatives.

EnzymeInhibitorInhibition Constant (Ki)IC50Reference
Trypsin (bovine)4-Guanidinobenzoic acid1.6 nM (as Ki for SBTI)-[3]
Urokinase (human)Derivatives of 6-amidino-2-naphthyl 4-guanidinobenzoate-Varied[6]
Thrombin (human)Argatroban (a guanidino-containing inhibitor)-1.1 µM[7]
Thrombin (human)Gallic Acid (as a natural inhibitor)-9.07 µmol/L[8]
Plasmin (human)Esters of p-guanidinobenzoic acidVaried reactivity-[9]

Note: The inhibitory constants can vary depending on the experimental conditions (e-g., substrate concentration, pH, and temperature). The data for derivatives and other inhibitors are provided for comparative purposes.

Experimental Protocols

Serine Protease Inhibition Assay (Trypsin)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against trypsin using Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA) as a substrate.[10][11][12][13]

Materials:

  • Trypsin from bovine pancreas

  • This compound

  • Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.

    • BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.

    • BAPNA Working Solution: Dilute the BAPNA stock solution to 1 mM in pre-warmed (37°C) Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare the following reactions:

      • Blank: 100 µL Tris-HCl buffer.

      • Control (No Inhibitor): 50 µL Tris-HCl buffer + 50 µL Trypsin working solution.

      • Inhibitor Wells: Varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in a final volume of 50 µL + 50 µL Trypsin working solution.

    • Pre-incubate the plate/cuvettes at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the pre-warmed BAPNA working solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Stock setup_plate Pipette Reagents into Plate: - Blank - Control (No Inhibitor) - Inhibitor Concentrations prep_trypsin->setup_plate prep_inhibitor Prepare Inhibitor Stock prep_inhibitor->setup_plate prep_bapna Prepare BAPNA Stock & Working Solutions add_bapna Add BAPNA to Initiate Reaction prep_bapna->add_bapna pre_incubate Pre-incubate at 37°C for 10 min setup_plate->pre_incubate pre_incubate->add_bapna measure_abs Measure Absorbance at 405 nm (Kinetic) add_bapna->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: The uPA signaling pathway and its inhibition.

The binding of active uPA to its receptor (uPAR) on the cell surface localizes the conversion of plasminogen to plasmin. Pl[14]asmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), further contributing to ECM degradation. Th[15][16]is process is essential for cancer cells to invade surrounding tissues and metastasize. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to trigger intracellular signaling cascades that promote cell migration and proliferation. 4-[16]Guanidinobenzoic acid hydrochloride, by inhibiting uPA, can block these downstream effects.

Conclusion

This compound is a cornerstone reagent for researchers studying serine proteases. Its utility as a competitive inhibitor allows for detailed kinetic studies and provides a basis for the development of novel therapeutics. Furthermore, its application in affinity chromatography offers a robust method for the purification of these important enzymes. The provided protocols and pathway diagram serve as a comprehensive guide for the effective use of this compound in biochemical research.

References

Troubleshooting & Optimization

Solubility issues of 4-Guanidinobenzoic acid hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Guanidinobenzoic acid hydrochloride, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a white to off-white crystalline powder.[1][2] It is a derivative of benzoic acid containing a guanidinium (B1211019) group and is commonly used in biochemical research.[1][2] Its primary applications include serving as an inhibitor of serine proteases like trypsin, and as a building block in the synthesis of more complex molecules for pharmaceutical development.[2][3]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.

PropertyValueReference
Molecular Formula C₈H₁₀ClN₃O₂[4]
Molecular Weight 215.64 g/mol [4][5]
Appearance White to off-white solid/crystalline powder[2][5]
Melting Point 285 °C (decomposes)[5]
Storage Temperature 2-8°C[4]

Q3: In which solvents is this compound soluble?

This compound is generally described as soluble in water and slightly soluble in polar organic solvents.[1][5]

SolventSolubilityReference
Water Soluble[1][5]
Dimethyl Sulfoxide (DMSO) Slightly Soluble[5]
Methanol Slightly Soluble[5]

Q4: What are the pKa values for the functional groups of 4-Guanidinobenzoic acid?

4-Guanidinobenzoic acid has two ionizable groups: a carboxylic acid and a guanidinium group. The approximate pKa values are critical for understanding its solubility and charge at different pH values.

Functional GroupApproximate pKaPredominant State at Physiological pH (~7.4)Reference
Carboxylic Acid ~2.4 - 4.9Deprotonated (negatively charged)[6]
Guanidinium ~12 - 13.5Protonated (positively charged)[7]

At physiological pH, the molecule is expected to exist as a zwitterion, with a negatively charged carboxylate group and a positively charged guanidinium group.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptom: A precipitate forms immediately upon dissolving the compound in an aqueous buffer or after a short period.

Possible Causes & Solutions:

  • pH-Dependent Solubility: The solubility of this compound is highly dependent on the pH of the buffer.

    • Explanation: The molecule has both an acidic (carboxylic acid) and a basic (guanidinium) functional group. At a pH close to its isoelectric point, the net charge of the molecule is zero, which can lead to reduced solubility and precipitation.

    • Recommendation: Adjust the pH of your buffer. For many applications, maintaining a pH where the molecule has a net charge will improve solubility. Given the pKa values, a buffer with a pH below 2 or above 5 might be necessary if precipitation is an issue, though this must be compatible with your experimental system (e.g., enzyme stability).

  • Interaction with Buffer Components: The choice of buffer can significantly impact solubility.

    • Explanation: The positively charged guanidinium group of this compound can interact strongly with phosphate (B84403) ions in phosphate buffers, forming less soluble salts.[8][9][10][11] This interaction can lead to precipitation, especially at higher concentrations of either the compound or the phosphate buffer.

    • Recommendation: If you are using a phosphate buffer and observing precipitation, consider switching to a different buffering agent such as TRIS, HEPES, or MOPS, which are less likely to have this specific interaction.[11]

  • "Crashing Out" from Organic Stock Solutions: Rapid dilution of a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate.

    • Explanation: The compound may be highly soluble in the organic solvent but have lower solubility in the final aqueous buffer. Quick addition leads to a localized high concentration in the aqueous phase, exceeding its solubility limit.

    • Recommendation:

      • Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing.[12]

      • Consider a stepwise dilution: first dilute the DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final buffer volume.

      • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <1%) to avoid affecting your biological system.[13]

Issue 2: Difficulty in Preparing a Concentrated Stock Solution

Symptom: The compound does not fully dissolve when trying to prepare a concentrated stock solution.

Possible Causes & Solutions:

  • Solvent Choice: While soluble in water, achieving high concentrations might be challenging.

    • Recommendation: For preparing high-concentration stock solutions, consider using anhydrous DMSO.[12] Ensure the DMSO is of high purity and free from water, as water can decrease the solubility of many organic compounds in DMSO.

  • Insufficient Dissolution Time/Energy: The compound may require more time or energy to dissolve completely.

    • Recommendation: After adding the solvent, vortex the solution for an extended period.[12] Gentle warming (e.g., to 37°C) or brief sonication can also aid in dissolution.[12] Always ensure the solution cools back to room temperature before use.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.156 mg of this compound.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the solid.

  • Dissolve: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

General Protocol for a Trypsin Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on trypsin activity.

  • Reagent Preparation:

    • Trypsin Solution: Prepare a working solution of trypsin in a suitable buffer (e.g., 50 mM TRIS-HCl, pH 8.0, containing 10 mM CaCl₂).

    • Substrate Solution: Prepare a solution of a suitable trypsin substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-p-Tosyl-L-arginine methyl ester (TAME), in the same buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the trypsin solution to each well (except for the blank).

    • Add the different concentrations of the inhibitor solution to the respective wells. Include a control well with buffer instead of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance over time using a plate reader at the appropriate wavelength for the substrate being used (e.g., 253 nm for BAEE).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of trypsin activity versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

pH-Dependent Ionization State of 4-Guanidinobenzoic Acid

Caption: Predicted ionization states of 4-Guanidinobenzoic acid at different pH ranges.

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed check_buffer Is Phosphate Buffer Being Used? start->check_buffer change_buffer Switch to TRIS, HEPES, or MOPS Buffer check_buffer->change_buffer Yes check_dilution Was a Concentrated Stock Diluted Quickly? check_buffer->check_dilution No resolved Issue Resolved change_buffer->resolved slow_dilution Use Slow, Stepwise Dilution with Vortexing check_dilution->slow_dilution Yes check_pH Is the Buffer pH Optimal for Solubility? check_dilution->check_pH No slow_dilution->resolved adjust_pH Adjust Buffer pH (if compatible with assay) check_pH->adjust_pH No check_pH->resolved Yes adjust_pH->resolved

Caption: A logical workflow for troubleshooting precipitation issues.

Experimental Workflow for Trypsin Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_trypsin Prepare Trypsin Solution add_trypsin Add Trypsin to Plate prep_trypsin->add_trypsin prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of Inhibitor add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor add_trypsin->add_inhibitor pre_incubate Pre-incubate Enzyme & Inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Absorbance Over Time add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: A typical experimental workflow for a trypsin inhibition assay.

References

Technical Support Center: 4-Guanidinobenzoic Acid Hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using 4-Guanidinobenzoic acid hydrochloride as an enzyme inhibitor. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in enzyme kinetics?

A1: this compound is a small molecule inhibitor primarily used in studies involving serine proteases.[1] Its key feature is the guanidino group, which mimics the side chain of arginine. This allows it to act as a competitive inhibitor by binding to the S1 specificity pocket of trypsin-like enzymes, which preferentially cleave peptide bonds following arginine or lysine (B10760008) residues. It is often used as a reference compound or a building block for synthesizing more complex and potent protease inhibitors.

Q2: What is the mechanism of inhibition for this compound?

A2: this compound functions as a competitive inhibitor. It competes with the native substrate for binding to the active site of the enzyme. The positively charged guanidinium (B1211019) group forms strong interactions with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket in enzymes like trypsin, effectively blocking substrate access.

Q3: How should I prepare and store stock solutions of this compound?

A3: The hydrochloride salt form of 4-Guanidinobenzoic acid enhances its solubility and stability in aqueous solutions.[1][2] For a stock solution, dissolve the compound in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a neutral pH). While it is water-soluble, some protocols may use a small amount of an organic solvent like DMSO for initial solubilization before further dilution in aqueous buffer.[3] Stock solutions should be stored at 2-8°C for short-term use, and for long-term storage, it is advisable to aliquot and freeze them at -20°C to avoid repeated freeze-thaw cycles.[4]

Q4: What are the typical concentrations of this compound to use in an enzyme inhibition assay?

A4: The optimal concentration range depends heavily on the target enzyme and the assay conditions (especially substrate concentration). As a starting point for a typical trypsin assay, you might test a broad range of inhibitor concentrations, from low micromolar to millimolar, to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). The lack of a universally cited IC50 or Kᵢ value in the literature underscores the importance of determining this empirically for your specific experimental setup.

Q5: How do I convert my IC50 value to a Kᵢ (inhibition constant)?

A5: The Kᵢ is a more absolute measure of inhibitor potency than the IC50, as the IC50 value is dependent on the substrate concentration used in the assay. For a competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation:

Kᵢ = IC50 / (1 + [S]/Kₘ)

Where:

  • Kᵢ is the inhibition constant.

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the assay.

  • Kₘ is the Michaelis constant of the substrate for the enzyme.

To use this equation, you must first determine the Kₘ of your enzyme with the substrate under your specific assay conditions.[5]

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42823-46-1[4]
Molecular Formula C₈H₉N₃O₂ · HCl[4]
Molecular Weight 215.64 g/mol [4][6]
Appearance White to off-white crystalline powder[3][4]
Melting Point ~285 °C (decomposes)[3][7]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[2][3]
Storage Temperature 2-8°C[4][7]

Table 2: Example Data from a Trypsin Inhibition Assay (Note: These are representative data. Actual values must be determined experimentally.)

Inhibitor Conc. (µM)Enzyme Activity (% of Control)
0100%
1085%
5060%
10048%
25025%
50012%
Calculated IC50 105 µM

Experimental Protocols

Protocol: Determining the IC50 of this compound against Trypsin

This protocol outlines a general method for determining the IC50 value of this compound using bovine trypsin and the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • This compound

  • Bovine Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • DMSO (for stock solutions, if needed)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: Prepare and adjust the pH to 8.2 at the desired reaction temperature (e.g., 25°C or 37°C).

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl. This can be further diluted in Assay Buffer to a working concentration (e.g., 10 µg/mL). The optimal final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in Assay Buffer or DMSO.

    • Substrate (L-BAPNA) Solution: Prepare a 1 mM solution in Assay Buffer. Gentle warming may be required for complete dissolution.[8]

  • Set up the Assay Plate:

    • Create a serial dilution of the inhibitor stock solution in Assay Buffer directly in the microplate. A typical final concentration range to test would be 1 µM to 1000 µM.

    • Test Wells: Add 50 µL of Assay Buffer and 25 µL of the various inhibitor dilutions.

    • Positive Control (100% Activity): Add 75 µL of Assay Buffer (no inhibitor).

    • Negative Control (Blank): Add 100 µL of Assay Buffer (no enzyme will be added here).

  • Initiate the Reaction:

    • Add 25 µL of the trypsin working solution to all wells except the Negative Control wells.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme.

    • To start the reaction, add 25 µL of the L-BAPNA substrate solution to all wells.

  • Measure and Record Data:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 410 nm every minute for 15-30 minutes (kinetic mode). The product of L-BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

    • The rate of reaction (V) is the change in absorbance per minute (ΔOD/min).

  • Data Analysis:

    • Subtract the rate of the Negative Control (blank) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

InhibitionMechanism cluster_0 Enzyme Active Site Enzyme Trypsin (S1 Pocket) Product Cleaved Products Enzyme->Product Catalyzes EI_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate (Arginine) Substrate->Enzyme Binds Inhibitor 4-Guanidinobenzoic acid hydrochloride Inhibitor->Enzyme Competes & Binds

Caption: Competitive inhibition of trypsin by this compound.

AssayWorkflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) setup 2. Assay Plate Setup (Add buffer, inhibitor dilutions) prep->setup preinc 3. Pre-incubation (Add enzyme, incubate) setup->preinc init 4. Reaction Initiation (Add substrate) preinc->init read 5. Kinetic Reading (Measure Absorbance at 410 nm) init->read analyze 6. Data Analysis (Calculate rates, % inhibition, IC50) read->analyze

Caption: Experimental workflow for an enzyme inhibition assay.

Troubleshooting Guide

TroubleshootingFlow start Problem Encountered low_signal Issue: Low/No Signal start->low_signal Low or No Signal? high_bg Issue: High Background start->high_bg High Background? poor_repro Issue: Poor Reproducibility start->poor_repro Poor Reproducibility? issue_node issue_node cause_node cause_node solution_node solution_node cause_enzyme Cause: Inactive Enzyme? low_signal->cause_enzyme Check Enzyme cause_conc Cause: Suboptimal Reagent Conc.? low_signal->cause_conc Check Concentrations cause_substrate Cause: Substrate Instability? high_bg->cause_substrate Check Substrate cause_inhibitor Cause: Inhibitor Absorbance? high_bg->cause_inhibitor Check Inhibitor cause_pipette Cause: Pipetting Errors? poor_repro->cause_pipette Check Technique cause_solubility Cause: Inhibitor Precipitation? poor_repro->cause_solubility Check Solubility sol_enzyme Run positive control. Use fresh enzyme aliquot. cause_enzyme->sol_enzyme Solution sol_conc Titrate enzyme and substrate to find optimal concentrations. cause_conc->sol_conc Solution sol_substrate Prepare substrate solution fresh. Run 'substrate only' blank. cause_substrate->sol_substrate Solution sol_inhibitor Run 'inhibitor only' blank and subtract from readings. cause_inhibitor->sol_inhibitor Solution sol_pipette Use calibrated pipettes. Prepare master mixes. cause_pipette->sol_pipette Solution sol_solubility Visually inspect wells. Consider adding low % DMSO. cause_solubility->sol_solubility Solution

Caption: A logical guide for troubleshooting common enzyme assay issues.

Q6: My signal is very low or non-existent across the entire plate. What should I do?

A6: This often points to a problem with one of the core reagents.

  • Check Enzyme Activity: Your enzyme may have lost activity. Run a positive control reaction (enzyme + substrate, no inhibitor) to confirm the enzyme is active. Always use fresh aliquots of the enzyme and avoid repeated freeze-thaw cycles.

  • Verify Substrate Integrity: The substrate may have degraded. Prepare a fresh solution of L-BAPNA.

  • Check Plate Reader Settings: Ensure you are reading at the correct wavelength (410 nm for p-nitroaniline) and that the settings are appropriate for a kinetic assay.

Q7: I am seeing a high background signal in my blank/negative control wells.

A7: A high background can be caused by the spontaneous breakdown of the substrate or contamination.

  • Substrate Stability: Prepare your substrate solution fresh for each experiment. Run a control well with only the substrate and buffer (no enzyme) to measure the rate of non-enzymatic hydrolysis. If this rate is high, you may need to adjust the buffer pH or try a different substrate.

  • Inhibitor Interference: The inhibitor itself might absorb light at 410 nm. Run control wells containing buffer and the inhibitor at each concentration (without enzyme or substrate) to check for this and subtract this background from your experimental wells.

Q8: My results are not reproducible between experiments. What are the likely causes?

A8: Poor reproducibility can stem from slight variations in experimental conditions or reagent handling.

  • Pipetting Accuracy: Small errors in pipetting, especially with concentrated stock solutions, can lead to large variations. Ensure your pipettes are calibrated and use master mixes for adding common reagents to reduce well-to-well variability.

  • Inhibitor Solubility: At higher concentrations, this compound may begin to precipitate out of solution, especially if the buffer has a high salt concentration or suboptimal pH. Visually inspect the wells for any cloudiness. If solubility is an issue, consider preparing the stock solution in a small amount of DMSO before diluting in buffer, ensuring the final DMSO concentration is low (typically <1%) and consistent across all wells.

  • Temperature and Incubation Times: Ensure that the temperature and all incubation times are kept consistent between experiments.[9] Pre-warming reagents to the assay temperature can improve consistency.

References

Common experimental errors with 4-Guanidinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Guanidinobenzoic acid hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Solubility and Solution Preparation

  • Question: I am having trouble dissolving this compound. What is the recommended procedure?

    • Answer: this compound is soluble in water.[1][2] Its hydrochloride form enhances its solubility and stability in aqueous solutions.[1] For preparing stock solutions, you can dissolve it in water or slightly in organic solvents like DMSO or methanol.[2] If you encounter solubility issues, gentle warming or sonication can aid in dissolution. Always prepare fresh solutions for optimal performance.

  • Question: My solution of this compound appears cloudy or has precipitates. What could be the cause?

    • Answer: Cloudiness or precipitation can occur due to several reasons. The compound may not be fully dissolved; ensure vigorous mixing, gentle warming, or sonication. The pH of your buffer could also be a factor. While generally stable, extreme pH values might affect its solubility. It is also possible that the compound is degrading over time, especially if the solution is not fresh. It is recommended to use freshly prepared solutions for your experiments.

  • Question: What is the stability of this compound in aqueous solutions?

    • Answer: The hydrochloride salt form of 4-Guanidinobenzoic acid enhances its stability in aqueous solutions.[1][3] However, for best results, it is always recommended to prepare solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Enzyme Inhibition Assays

  • Question: I am not observing the expected inhibitory effect in my serine protease assay. What are the possible reasons?

    • Answer: There are several factors that could contribute to a lack of inhibitory activity.

      • Incorrect Concentration: Verify the concentration of your this compound solution. Serial dilution errors are a common source of inaccurate concentrations.

      • Enzyme Activity: Ensure your enzyme is active. Run a positive control with a known inhibitor and a negative control without any inhibitor to check the enzyme's baseline activity.

      • Assay Conditions: The pH, temperature, and buffer composition can significantly impact both enzyme activity and inhibitor binding. Ensure your assay conditions are optimal for the specific serine protease you are studying.

      • Order of Addition: The order in which you add the enzyme, substrate, and inhibitor can sometimes affect the results. It is generally recommended to pre-incubate the enzyme with the inhibitor before adding the substrate.[4]

  • Question: I am observing inconsistent or variable results between replicate experiments. How can I improve reproducibility?

    • Answer: To improve reproducibility, ensure all reagents are at the correct temperature before starting the assay. Use calibrated pipettes and proper pipetting techniques to minimize volume errors. Ensure thorough mixing of all components in the reaction. Prepare a master mix of reagents where possible to reduce variability between wells or tubes.

  • Question: Could this compound be interfering with my spectrophotometric or fluorometric assay readout?

    • Answer: While not commonly reported for this specific compound, some molecules can interfere with optical measurements by absorbing light or fluorescing at the same wavelengths as your substrate or product.[5][6] To rule this out, run a control experiment with this compound in the assay buffer without the enzyme and substrate to check for any background signal.

General Handling and Storage

  • Question: What are the recommended storage conditions for solid this compound?

    • Answer: The solid compound should be stored in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is typically between 2-8°C.[7][8] Keep the container tightly closed to prevent moisture absorption.

  • Question: Are there any known incompatibilities with other chemicals?

    • Answer: this compound is incompatible with strong oxidizing agents. Avoid using it in the presence of such chemicals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₀ClN₃O₂[9][10]
Molecular Weight 215.64 g/mol [9][10]
Appearance White to off-white crystalline powder[1][2][7]
Melting Point 285 °C (decomposes)[2][7][8]
Solubility Soluble in water; Slightly soluble in DMSO and Methanol[2]
Storage Temperature 2-8°C[7][8]

Key Experimental Protocol

Protocol: Inhibition of Trypsin Activity using this compound

This protocol outlines a typical procedure for determining the inhibitory effect of this compound on the serine protease, trypsin, using a spectrophotometric assay with the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation (optional)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.

    • BAEE Substrate Solution: Prepare a 0.25 mM solution of BAEE in Tris-HCl buffer. Prepare this solution fresh before use.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Working Inhibitor Solutions: Perform serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of desired inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: 100 µL Tris-HCl buffer.

      • Control (No Inhibitor): 50 µL Tris-HCl buffer + 50 µL Trypsin working solution.

      • Inhibitor Wells: 50 µL of each inhibitor dilution + 50 µL Trypsin working solution.

    • Prepare a working solution of trypsin by diluting the stock solution in Tris-HCl buffer to achieve a final concentration in the well that gives a linear rate of substrate hydrolysis over a few minutes.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the BAEE substrate solution to all wells.

    • Immediately place the plate in the microplate reader and start measuring the absorbance at 253 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔA₂₅₃/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Setup 96-well Plate (Blank, Control, Inhibitor) reagents->plate Dispense preincubation Pre-incubate (Enzyme + Inhibitor) plate->preincubation Incubate reaction Initiate Reaction (Add Substrate) preincubation->reaction Start measurement Measure Absorbance (Kinetic Read) reaction->measurement Read rate Calculate Reaction Rates measurement->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Experimental workflow for a typical enzyme inhibition assay.

troubleshooting_logic cluster_solubility Issue: Solubility/Precipitation cluster_activity Issue: No/Low Inhibition cluster_reproducibility Issue: Poor Reproducibility start Unexpected Experimental Result check_dissolution Check Dissolution Method (Vortex, Sonicate, Warm) start->check_dissolution Precipitate Observed check_concentration Verify Inhibitor Concentration start->check_concentration No Inhibition Observed check_pipetting Verify Pipetting Accuracy start->check_pipetting Inconsistent Results check_buffer Verify Buffer pH & Composition check_dissolution->check_buffer fresh_solution Prepare Fresh Solution check_buffer->fresh_solution check_enzyme Check Enzyme Activity (Controls) check_concentration->check_enzyme check_conditions Optimize Assay Conditions (pH, Temp) check_enzyme->check_conditions use_mastermix Use Master Mixes check_pipetting->use_mastermix check_temp Ensure Temperature Equilibration use_mastermix->check_temp

Caption: Troubleshooting logic for common experimental errors.

serine_protease_inhibition inhibitor 4-Guanidinobenzoic acid hydrochloride enzyme_inhibitor_complex Enzyme-Inhibitor Complex (Inactive) inhibitor->enzyme_inhibitor_complex Binds to Active Site enzyme Serine Protease (e.g., Trypsin) product Product enzyme->product Catalyzes enzyme->enzyme_inhibitor_complex substrate Substrate substrate->enzyme enzyme_inhibitor_complex->substrate Prevents Binding

Caption: Mechanism of serine protease inhibition.

References

How to avoid assay interference with 4-Guanidinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid assay interference with 4-Guanidinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a water-soluble, crystalline solid containing a guanidinium (B1211019) group.[1] It is frequently used in biochemical and pharmaceutical research, particularly as an inhibitor for serine proteases and in the synthesis of various biologically active molecules.[2]

Q2: What are the primary mechanisms by which this compound can interfere with biochemical assays?

The primary sources of interference from this compound stem from its chemical structure:

  • Guanidinium Group: The positively charged guanidinium group can lead to non-specific interactions with negatively charged molecules, such as proteins and nucleic acids. This can cause protein denaturation, leading to a loss of enzyme activity or disruption of protein-protein interactions. Guanidine (B92328) hydrochloride is a known protein denaturant.[3][4]

  • Aromatic Ring: The benzoic acid component can contribute to fluorescence interference, either by intrinsic fluorescence (autofluorescence) or by quenching the fluorescence of a reporter molecule.

  • Compound Aggregation: Like many small molecules, this compound has the potential to form aggregates at higher concentrations, which can non-specifically inhibit enzymes and other proteins.[5]

Q3: Can this compound interfere with fluorescence-based assays?

Yes, interference in fluorescence-based assays is a significant concern. Guanidine hydrochloride has been shown to quench the fluorescence of Green Fluorescent Protein (GFP).[3][4] This quenching effect can lead to false negatives or an underestimation of biological activity in assays that rely on fluorescent readouts. Additionally, the compound itself may be autofluorescent, contributing to high background and false positives.[6]

Q4: How can I determine if this compound is interfering with my specific assay?

A systematic approach involving a series of control experiments is essential. This includes running counter-screens to identify autofluorescence, light scattering, and non-specific inhibition of reporter enzymes.[6][7] An orthogonal assay, which uses a different detection technology, can also help confirm true biological activity.[6]

Q5: Should I immediately discard a hit compound that is a known guanidine-containing compound?

Not necessarily. While guanidine-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS), their biological activity could be genuine. It is crucial to perform a thorough hit validation process to rule out assay artifacts before discarding the compound.[6]

Troubleshooting Guides

Guide 1: Troubleshooting High Background Signal in Fluorescence Assays

High background fluorescence can mask the true signal in your assay, leading to a low signal-to-noise ratio and unreliable data.

Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence of this compound Run a control experiment with the compound in assay buffer without the biological target.If the fluorescence is high, the compound is autofluorescent.
Light Scattering Visually inspect the wells for precipitation. Use Dynamic Light Scattering (DLS) to detect aggregates.If precipitation or aggregates are present, this indicates a solubility issue.
Contaminated Reagents or Plates Use high-purity reagents and black-walled, clear-bottom microplates specifically designed for fluorescence assays.Reduced background signal in control wells.
Guide 2: Troubleshooting Low Signal or Apparent Inhibition

A decrease in signal can be misinterpreted as genuine inhibition of the biological target.

Potential Cause Troubleshooting Step Expected Outcome
Fluorescence Quenching Perform a counter-screen with a fluorescent probe to measure the quenching potential of the compound.A dose-dependent decrease in fluorescence indicates quenching.
Protein Denaturation Re-test hits in the presence of a stabilizing agent, such as glycerol (B35011) or BSA.If the apparent inhibition is reduced, it suggests protein denaturation was the cause.
Compound Aggregation Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).A significant rightward shift in the IC50 value suggests aggregation-based inhibition.[6]
Non-specific Enzyme Inhibition Perform a counter-screen against a reporter enzyme (e.g., luciferase, β-galactosidase).Inhibition of the reporter enzyme indicates non-specific activity.

Quantitative Data on Interference

Interference Type Compound Assay System Observed Effect Concentration Range Reference
Protein Denaturation Guanidine Hydrochlorideβ-Galactosidase ActivityDecreased enzyme activity0.5 - 4 M[3]
Fluorescence Quenching Guanidine HydrochlorideEnhanced Green Fluorescent Protein (EGFP)Decreased fluorescence intensity0.5 - 4 M[3]

Experimental Protocols

Protocol 1: Autofluorescence Counterscreen

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into a microplate.

  • Add assay buffer without any biological reagents (e.g., enzyme, cells) to the wells.

  • Incubate the plate under the same conditions as the primary assay.

  • Read the fluorescence intensity of the plate using the same filter set as the primary assay.

Data Analysis: Compounds that show a significant, dose-dependent increase in fluorescence compared to the vehicle control are flagged as autofluorescent.

Protocol 2: Aggregation Validation using Detergent

Objective: To differentiate between true inhibitors and non-specific inhibitors that act via aggregation.

Methodology:

  • Prepare a dose-response curve for this compound in the primary assay buffer.

  • Prepare a second, identical dose-response curve in the primary assay buffer supplemented with 0.01% Triton X-100.

  • Perform the primary assay with both sets of compound dilutions.

Data Analysis: Compare the IC50 values. A significant rightward shift (increase) in the IC50 in the presence of the detergent suggests that the compound's inhibitory activity is, at least in part, due to aggregation.[6]

Visualizations

Interference_Pathway cluster_compound This compound cluster_assay Assay System cluster_interference Potential Interference Mechanisms Compound 4-Guanidinobenzoic acid hydrochloride Denaturation Protein Denaturation Compound->Denaturation Quenching Fluorescence Quenching Compound->Quenching Aggregation Compound Aggregation Compound->Aggregation Autofluorescence Autofluorescence Compound->Autofluorescence Assay Biochemical Assay Denaturation->Assay False Negative/ Inhibition Quenching->Assay False Negative Aggregation->Assay False Positive/ Inhibition Autofluorescence->Assay False Positive

Caption: Potential interference pathways of this compound in biochemical assays.

Troubleshooting_Workflow Start Suspected Assay Interference Check_Autofluorescence Run Autofluorescence Counterscreen Start->Check_Autofluorescence Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Aggregation Test for Aggregation (Detergent Test) Is_Autofluorescent->Check_Aggregation No Artifact Assay Artifact (Modify Assay or Flag Compound) Is_Autofluorescent->Artifact Yes Is_Aggregator Is it an Aggregator? Check_Aggregation->Is_Aggregator Check_Denaturation Assess Protein Denaturation Is_Aggregator->Check_Denaturation No Is_Aggregator->Artifact Yes Is_Denaturing Is it Denaturing? Check_Denaturation->Is_Denaturing True_Hit Potential True Hit (Validate with Orthogonal Assay) Is_Denaturing->True_Hit No Is_Denaturing->Artifact Yes

Caption: A logical workflow for troubleshooting suspected assay interference by this compound.

References

Refinement of protocols using 4-Guanidinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Guanidinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile organic compound featuring both a guanidine (B92328) and a benzoic acid functional group.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] Key applications include:

  • Enzyme Inhibition: It is frequently used in enzyme inhibition assays, particularly for serine proteases.[3]

  • Chemical Synthesis: It serves as a crucial building block in the synthesis of more complex molecules, including pharmaceutical ingredients and enzyme inhibitors.[2]

  • Biochemical Research: It is a valuable tool for studying protein interactions and biological pathways.[1]

Q2: What are the key physical and chemical properties of this compound?

PropertyValue
Appearance White to off-white crystalline powder/solid
Molecular Formula C₈H₉N₃O₂·HCl
Molecular Weight 215.64 g/mol
Melting Point 285 °C (decomposes)[4]
Storage Temperature 2-8°C[4]
Solubility Soluble in water; slightly soluble in DMSO and Methanol[3]

Q3: How should I prepare a stock solution of this compound?

Due to its good water solubility, stock solutions can be prepared in aqueous buffers. For a 10 mM stock solution, dissolve 21.56 mg of this compound in 10 mL of your desired buffer (e.g., PBS, Tris, MES). Gentle warming and vortexing can aid dissolution. It is always recommended to prepare fresh solutions for optimal activity.

Q4: Is this compound stable in aqueous solutions?

The hydrochloride salt form provides good stability in aqueous solutions.[1] However, for long-term storage, it is advisable to store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability can be pH-dependent, so it is best to prepare fresh solutions in your experimental buffer on the day of use.

Troubleshooting Guides

Enzyme Inhibition Assays

Issue 1: Inconsistent or no enzyme inhibition observed.

Possible Cause Troubleshooting Step
Degraded Inhibitor Prepare a fresh stock solution of this compound. Ensure proper storage of the solid compound at 2-8°C.
Incorrect Buffer pH The guanidinium (B1211019) group's charge is pH-dependent. Ensure the assay buffer pH is appropriate for both the enzyme's activity and the inhibitor's binding.
Inhibitor Concentration Too Low Perform a dose-response experiment with a wider range of inhibitor concentrations to determine the IC50 value accurately.
Inhibitor Incompatibility with Assay Components Some assay components, like certain detergents or reducing agents, may interfere with the inhibitor. Run appropriate controls to test for compatibility.

Issue 2: High background signal or assay interference.

Possible Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect the wells for any precipitation. If observed, decrease the final concentration of the inhibitor or try a different buffer system. Refer to the solubility table below.
Inhibitor Fluorescence/Absorbance Run a control with the inhibitor alone (no enzyme) to check if it contributes to the signal at the assay wavelength. If so, subtract this background from your experimental values.
Chemical Synthesis & Coupling Reactions

Issue 1: Low yield in coupling reactions (e.g., EDC/NHS coupling).

Possible Cause Troubleshooting Step
Suboptimal pH for Activation The activation of the carboxylic acid group with EDC is most efficient at a slightly acidic pH (4.5-6.0). Use a buffer such as MES for the activation step.[5]
Suboptimal pH for Coupling The reaction of the activated ester with a primary amine is most efficient at a slightly basic pH (7.2-8.0). After activation, adjust the pH before adding the amine-containing molecule.[5]
Hydrolysis of Activated Ester The NHS-ester intermediate can hydrolyze in aqueous solutions. Perform the reaction promptly after activation and consider using sulfo-NHS for improved stability in aqueous media.
Side Reactions A potential side reaction is the self-coupling of this compound.[6] Using a two-step coupling protocol where excess EDC and byproducts are removed before adding the amine can minimize this.[5]

Issue 2: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step
Reaction with Guanidinium Group Protect the guanidinium group if it is not the intended site of reaction, although this is less common as it is generally stable under standard coupling conditions.
Use of Thionyl Chloride When preparing an acyl chloride using thionyl chloride, self-coupling byproducts can occur. Consider using alternative activating agents like EDC/NHS for cleaner reactions.[6]

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound

Buffer SystempHTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water~5-625> 20
PBS7.425> 15
MES6.025> 20
Tris8.025> 10
Deionized Water~5-64~10-15

Note: These are estimated values. It is strongly recommended to experimentally determine the solubility in your specific buffer and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Serine Protease Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a serine protease using a chromogenic or fluorogenic substrate.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock add_inhibitor Add Inhibitor Dilutions prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_substrate read_plate Read Plate (Kinetic) add_substrate->read_plate plot_data Plot Velocity vs. [Inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a serine protease inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

    • Prepare the serine protease and its corresponding substrate in the assay buffer at their optimal concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the different concentrations of this compound to the experimental wells. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (buffer and substrate, no enzyme).

    • Add the enzyme to all wells except the negative control.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin reading the absorbance or fluorescence in a plate reader in kinetic mode for a set duration.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol outlines a general method for covalently linking this compound to a molecule containing a primary amine (e.g., a protein, peptide, or fluorescent label) using EDC and NHS chemistry. A two-step approach is recommended to minimize side reactions.[5]

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_final Quenching & Purification dissolve_guan Dissolve 4-Guanidinobenzoic acid hydrochloride in MES Buffer add_edc_nhs Add EDC and NHS dissolve_guan->add_edc_nhs incubate_act Incubate for 15-30 min add_edc_nhs->incubate_act adjust_ph Adjust pH to 7.2-8.0 incubate_act->adjust_ph add_amine Add Amine-containing Molecule incubate_couple Incubate for 2h to overnight add_amine->incubate_couple adjust_ph->add_amine quench Quench Reaction incubate_couple->quench purify Purify Conjugate quench->purify

Caption: Two-step EDC/NHS coupling workflow.

Methodology:

  • Activation Step:

    • Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 6.0).

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS to the solution. A molar excess of EDC and NHS over this compound is typically used (e.g., 1.5 to 5 equivalents).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

  • Coupling Step:

    • Dissolve the molecule containing the primary amine in a coupling buffer (e.g., PBS, pH 7.4).

    • Add the amine-containing solution to the activated this compound solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-8.0.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS-esters.

    • Purify the final conjugate from excess reagents and byproducts using dialysis or a desalting column.

References

Technical Support Center: Troubleshooting Protease Assays with 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in protease assays involving 4-Guanidinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in protease assays?

This compound is a small molecule that acts as a competitive inhibitor of serine proteases.[1] Its guanidinium (B1211019) group mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases, thereby blocking substrate access to the active site. It is commonly used as a tool compound to study the function of these enzymes and to screen for more potent and specific inhibitors.

Q2: I am not seeing any inhibition of my protease with this compound. What are the possible reasons?

There are several potential reasons for a lack of observed inhibition:

  • Incorrect Protease Type: this compound is primarily an inhibitor of serine proteases that have a specificity for basic amino acids at the P1 position (e.g., trypsin, thrombin). It will likely not inhibit other classes of proteases such as cysteine, aspartyl, or metalloproteases.

  • Inhibitor Concentration Too Low: The concentration of the inhibitor may be insufficient to cause a noticeable decrease in enzyme activity. It is crucial to perform a dose-response experiment to determine the IC50 value.

  • pH of the Assay Buffer: The ionization state of both the inhibitor and the amino acid residues in the protease's active site is pH-dependent. Serine proteases typically have optimal activity in the alkaline pH range (pH 7-9).[2] Ensure your assay buffer is within the optimal pH range for your specific protease.

  • Inhibitor Degradation: While generally stable, prolonged storage in certain buffer conditions or repeated freeze-thaw cycles could potentially lead to degradation of the compound. It is recommended to prepare fresh solutions.

  • High Substrate Concentration: At very high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, masking the inhibitory effect. Ensure your substrate concentration is at or below the Michaelis constant (Km) for your enzyme.

Q3: My results show inconsistent inhibition between experiments. What could be the cause?

Inconsistent results often stem from variations in experimental conditions:

  • Pipetting Errors: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in the final results. Ensure accurate and consistent pipetting.

  • Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be kept constant across all experiments.

  • Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Maintain a constant temperature throughout the assay.

  • Buffer Preparation: Inconsistencies in buffer pH or ionic strength can affect enzyme activity and inhibitor binding. Prepare buffers carefully and consistently.

  • Solubility Issues: this compound is soluble in water[3]; however, at very high concentrations, solubility might become a limiting factor. Ensure the inhibitor is fully dissolved in the assay buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Inhibition Observed The protease is not a serine protease.Confirm the class of your protease.
Inhibitor concentration is too low.Perform a dose-response curve to determine the IC50.
Assay pH is suboptimal.Optimize the pH of the assay buffer (typically pH 7-9 for serine proteases).[2]
High substrate concentration.Use a substrate concentration at or below the Km value.
High Background Signal Substrate instability (autohydrolysis).Run a "no-enzyme" control. If the signal is high, consider a different substrate or optimize assay conditions (pH, temperature).
Contaminated reagents.Use fresh, high-purity reagents and sterile, nuclease-free water.
Poor Reproducibility Inaccurate pipetting.Calibrate pipettes and use proper pipetting techniques.
Inconsistent incubation times or temperatures.Use a temperature-controlled plate reader or water bath and a precise timer.
Inconsistent buffer preparation.Prepare a large batch of buffer for all related experiments to ensure consistency.
Precipitate Forms in Wells Poor solubility of the inhibitor at high concentrations.Ensure complete dissolution of the inhibitor in the assay buffer before adding to the wells. Consider using a small amount of a co-solvent like DMSO if necessary, but be sure to include a vehicle control.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of this compound

ProteaseSubstrateAssay ConditionsIC50 (µM)
Trypsin(e.g., BAPNA)(e.g., 50 mM Tris-HCl, pH 8.0, 25°C)To be determined
Chymotrypsin(e.g., SUPHEPA)(e.g., 50 mM Tris-HCl, pH 8.0, 25°C)To be determined
Thrombin(e.g., Chromogenic substrate)(e.g., 50 mM Tris-HCl, pH 8.0, 37°C)To be determined

Table 2: Inhibition Constants (Ki) of this compound

ProteaseSubstrateInhibition TypeKi (µM)
Trypsin(e.g., BAPNA)CompetitiveTo be determined
Chymotrypsin(e.g., SUPHEPA)CompetitiveTo be determined
Thrombin(e.g., Chromogenic substrate)CompetitiveTo be determined

Experimental Protocols

Protocol: Determination of IC50 for this compound

This protocol describes a general method for determining the IC50 value of this compound against a serine protease using a chromogenic substrate in a 96-well plate format.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin, Thrombin)

  • This compound

  • Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2 for Trypsin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in the assay buffer to a final concentration of 10 mM.

  • Prepare serial dilutions of the inhibitor: Perform a serial dilution of the inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc., down to 0 µM).

  • Prepare enzyme solution: Dilute the protease stock solution in the assay buffer to a working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.

  • Prepare substrate solution: Dissolve the chromogenic substrate in the assay buffer to a concentration equal to its Km value for the enzyme.

  • Assay Setup:

    • Add 50 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add 100 µL of the substrate solution to each well.

  • Monitor the reaction: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in the microplate reader at regular intervals (e.g., every minute) for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_absorbance Read Absorbance (Kinetic Mode) add_substrate->read_absorbance calculate_velocity Calculate Initial Velocities read_absorbance->calculate_velocity plot_data Plot % Inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

inhibition_mechanism cluster_enzyme Serine Protease Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor ser195 Ser195 (Nucleophile) substrate Substrate (e.g., Arginine at P1) ser195->substrate Nucleophilic attack (Hydrolysis) his57 His57 (Base) his57->ser195 Activates asp102 Asp102 (Stabilizer) asp102->his57 Orients substrate->ser195 Binding to S1 pocket inhibitor 4-Guanidinobenzoic acid hydrochloride inhibitor->ser195 Competitive Binding to S1 pocket troubleshooting_logic start Unexpected Results in Protease Assay no_inhibition No Inhibition Observed start->no_inhibition inconsistent_results Inconsistent Results start->inconsistent_results high_background High Background Signal start->high_background check_protease Verify Protease Class (must be Serine Protease) no_inhibition->check_protease Is the enzyme correct? check_concentration Check Inhibitor & Substrate Concentrations no_inhibition->check_concentration Are concentrations optimal? check_conditions Verify Assay Conditions (pH, Temp, Time) inconsistent_results->check_conditions Are conditions consistent? check_reagents Check Reagent Purity & Substrate Stability high_background->check_reagents Are reagents pure? check_protease->check_concentration Yes solution1 Use appropriate protease or select a different inhibitor check_protease->solution1 No check_concentration->check_conditions Yes solution2 Perform dose-response curve and use substrate at Km check_concentration->solution2 No check_conditions->check_reagents Yes solution3 Standardize all experimental parameters check_conditions->solution3 No solution4 Use fresh reagents and run no-enzyme controls check_reagents->solution4 No

References

Best practices for storing and handling 4-Guanidinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Guanidinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a white to off-white crystalline powder.[1] It is a derivative of guanidine (B92328) and is commonly used in biochemical and pharmaceutical research.[1][2] Its hydrochloride form enhances its solubility and stability in aqueous solutions.[1]

Q2: What are the main applications of this compound in research?

This compound is primarily utilized in studies related to enzyme inhibition, particularly as an inhibitor of serine proteases like trypsin.[2][3] It is also used as a reagent in the synthesis of other organic compounds and in enzyme-linked immunosorbent assays (ELISA).[4]

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[5]

Q4: Is this compound hazardous?

Yes, it is considered harmful if swallowed.[6] It may also cause skin and eye irritation.[7] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₀ClN₃O₂[8]
Molecular Weight 215.64 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 285°C (decomposes)
Solubility Soluble in water (50 mg/mL at room temperature), slightly soluble in methanol (B129727) and DMSO.[9][10]
Storage Temperature 2-8°C[5]

Experimental Protocols

Protocol 1: Trypsin Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on trypsin activity using a spectrophotometric method.

Materials:

  • This compound

  • Trypsin

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris buffer (e.g., 50 mM, pH 8.2)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in Tris buffer. The concentration should be determined based on the expected inhibitory potency.

  • Prepare a working solution of trypsin in a suitable buffer (e.g., 0.001 N HCl).

  • In a cuvette, mix the Tris buffer, the this compound solution at various concentrations, and the trypsin solution.

  • Incubate the mixture for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the BAEE substrate to the cuvette.

  • Measure the change in absorbance at 253 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the trypsin activity.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) - Inhibition Assay

This protocol describes how this compound can be used in an ELISA to study antibody-antigen interactions.

Materials:

  • Antigen-coated microplate

  • Mouse antiserum (or other antibody source)

  • This compound

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with Tween 20)

  • Blocking buffer (e.g., BSA in PBS)

Procedure:

  • Block the antigen-coated microplate with a blocking buffer to prevent non-specific binding.

  • Wash the plate with wash buffer.

  • Prepare serial dilutions of the mouse antiserum.

  • In a separate plate or tubes, pre-incubate the diluted antiserum with various concentrations of this compound. This step allows the compound to potentially interfere with antibody-antigen binding.

  • Transfer the pre-incubated mixtures to the antigen-coated plate and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate thoroughly.

  • Add the substrate and incubate until color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader. The degree of inhibition can be determined by the reduction in signal compared to the control without the inhibitor.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of the compound in aqueous solution - Low solubility at the prepared concentration.- Temperature of the solution is too low.- pH of the solution is not optimal.- Gently warm the solution to aid dissolution.- Use a co-solvent like DMSO or ethanol (B145695) in small amounts.- Adjust the pH of the buffer.
Inconsistent results in enzyme inhibition assays - Instability of the compound in the assay buffer.- Inaccurate pipetting.- Variation in incubation times.- Prepare fresh solutions of the compound before each experiment.- Ensure proper calibration and use of pipettes.- Use a timer to ensure consistent incubation periods.
No inhibitory effect observed - The compound is not an inhibitor for the target enzyme.- The concentration of the compound is too low.- The compound has degraded.- Verify the specificity of the inhibitor for the enzyme from literature.- Perform a dose-response experiment with a wider concentration range.- Check the storage conditions and age of the compound.
Crystallization issues during synthesis or recrystallization - Solution is not supersaturated.- Cooling rate is too fast.- Evaporate some of the solvent to increase concentration.- Allow the solution to cool down slowly to room temperature before placing it in an ice bath.[12]

Visualizations

Mechanism of Action: Competitive Inhibition

G Mechanism of Competitive Inhibition cluster_0 Normal Reaction cluster_1 Inhibition E Enzyme (Trypsin) ES Enzyme-Substrate Complex E->ES + Substrate S Substrate (BAEE) S->ES ES->E + Product P Product ES->P E2 Enzyme (Trypsin) EI Enzyme-Inhibitor Complex (Inactive) E2->EI + Inhibitor I Inhibitor (4-Guanidinobenzoic acid) I->EI

Caption: Competitive inhibition of trypsin by 4-Guanidinobenzoic acid.

Experimental Workflow: Enzyme Inhibition Assay

G Workflow for Enzyme Inhibition Assay prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup_assay Set up Assay Plate/Cuvettes (Control and Test Groups) prep_reagents->setup_assay pre_incubate Pre-incubate Enzyme with Inhibitor setup_assay->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze

Caption: General workflow for a typical enzyme inhibition experiment.

Troubleshooting Logic for Solution Preparation

G Troubleshooting Solution Preparation start Start: Prepare Solution check_dissolution Does the compound dissolve completely? start->check_dissolution solution_ready Solution is Ready for Use check_dissolution->solution_ready Yes troubleshoot Troubleshoot Dissolution check_dissolution->troubleshoot No warm Gently Warm Solution troubleshoot->warm cosolvent Add Co-solvent (e.g., DMSO) troubleshoot->cosolvent adjust_ph Adjust pH of Buffer troubleshoot->adjust_ph warm->check_dissolution cosolvent->check_dissolution adjust_ph->check_dissolution

Caption: A logical workflow for troubleshooting dissolution issues.

References

Technical Support Center: Reproducibility in Experiments with 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving 4-Guanidinobenzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a white to off-white crystalline powder that functions as a potent inhibitor of certain enzymes, particularly serine proteases.[1][2] Its hydrochloride salt form enhances its solubility and stability in aqueous solutions.[2][3] Key applications include biochemical research to study metabolic pathways and enzyme kinetics, and in pharmaceutical development as a building block for more complex molecules.[1][3]

Q2: What are the critical factors to consider for the storage and handling of this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a cool, dry place, typically between 2-8°C.[1][4] It is stable under normal temperatures and pressures.[5] The compound should be kept in a tightly sealed container to prevent moisture absorption. For experimental use, it is recommended to prepare fresh solutions, although the stability in aqueous solutions is generally good.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water.[2][5] It also shows slight solubility in methanol (B129727) and DMSO.[6] For enzyme assays, it is typically dissolved in an appropriate buffer solution.

Q4: What are the typical working concentrations for this compound in an enzyme inhibition assay?

A4: The optimal concentration will vary depending on the specific enzyme and assay conditions. However, a common approach is to perform a dose-response curve with concentrations ranging from nanomolar to micromolar levels to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Physicochemical Properties of this compound

A summary of key quantitative data is provided below for easy reference and to aid in experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₉N₃O₂ · HCl[7]
Molecular Weight 215.64 g/mol [1][8]
Appearance White to off-white crystalline powder[2]
Melting Point 276-285 °C (decomposes)[1]
Purity (HPLC) ≥ 99%[1]
Solubility in Water Soluble[2][5]
Storage Temperature 2-8 °C[1][4]

Detailed Experimental Protocol: Trypsin Inhibition Assay

This protocol provides a detailed methodology for a typical serine protease (trypsin) inhibition assay using this compound.

Objective: To determine the inhibitory effect of this compound on trypsin activity.

Materials:

  • This compound

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as substrate

  • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Trypsin Solution: Prepare a stock solution of trypsin in water adjusted to pH 3.0 with HCl. For the working solution, dilute the stock to the desired concentration (e.g., 1.25 mg/mL).[9]

    • Substrate (L-BAPNA) Stock Solution: Dissolve L-BAPNA in DMSO to create a stock solution (e.g., 6.0 x 10⁻² M). Store protected from light at -20°C.[9]

    • Substrate Working Solution: Freshly prepare by diluting the L-BAPNA stock solution in 100 mM Tris-HCl buffer (pH 8.2) containing 20 mM CaCl₂.[9]

    • Inhibitor (this compound) Stock Solution: Prepare a high-concentration stock solution in the assay buffer.

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions:

      • Blank: 500 µL of L-BAPNA working solution and 500 µL of buffer.[10]

      • Control (Uninhibited): 100 µL of trypsin solution and 400 µL of buffer.[10]

      • Test (Inhibited): 100 µL of trypsin solution, 100 µL of the respective inhibitor dilution, and 300 µL of buffer.[10]

  • Pre-incubation:

    • Mix the contents of each well and incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.[9]

  • Initiation and Measurement:

    • Initiate the reaction by adding 500 µL of the L-BAPNA working solution to the control and test wells.[9]

    • Immediately mix and start monitoring the absorbance at 410 nm using a spectrophotometer.[9]

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a total of 120 seconds.[9]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA410 nm/minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Enzyme Activity in Control Inactive Enzyme: Improper storage or handling of the trypsin solution.Ensure trypsin is stored correctly and prepare fresh solutions before each experiment.
Incorrect Buffer pH: The pH of the buffer is outside the optimal range for trypsin activity (typically pH 7.5-8.5).Verify the pH of all buffers and adjust as necessary.
Substrate Degradation: The L-BAPNA substrate has degraded due to improper storage or exposure to light.Store the L-BAPNA stock solution at -20°C and protected from light. Prepare the working solution fresh.[9]
High Background Signal in Blank Substrate Autohydrolysis: The substrate is spontaneously breaking down.While some level of autohydrolysis can occur, ensure the buffer pH is not excessively high.
Contaminated Reagents: One of the reagents is contaminated with an enzyme.Use high-purity reagents and sterile techniques.
Inconsistent or Non-Reproducible Results Inaccurate Pipetting: Variation in the volumes of enzyme, substrate, or inhibitor added.Use calibrated pipettes and ensure proper pipetting technique.
Temperature Fluctuations: Inconsistent incubation temperatures between experiments.Use a temperature-controlled incubator or water bath for all incubation steps.
Inhibitor Precipitation: The inhibitor is not fully dissolved at higher concentrations.Check the solubility of this compound in your assay buffer. If necessary, adjust the solvent or use a slightly higher percentage of DMSO (ensure final DMSO concentration does not inhibit the enzyme).
Unexpected Inhibition Profile Time-Dependent Inhibition: The inhibitor may have a slow-binding mechanism.Increase the pre-incubation time of the enzyme and inhibitor to ensure equilibrium is reached before adding the substrate.
Interference from Other Compounds: If using complex biological samples, other molecules may be interfering with the assay.Consider sample purification steps to remove potential interfering substances.

Visualizations

Caption: Workflow for the this compound enzyme inhibition assay.

Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipette Calibration & Technique start->check_pipetting Yes low_activity Low/No Activity? start->low_activity No check_temp Ensure Consistent Temperature check_pipetting->check_temp check_solubility Check Inhibitor Solubility check_temp->check_solubility end Reproducible Results check_solubility->end check_enzyme Use Fresh Enzyme Stock low_activity->check_enzyme Yes high_background High Background? low_activity->high_background No check_ph Verify Buffer pH check_enzyme->check_ph check_substrate Prepare Fresh Substrate check_ph->check_substrate check_substrate->end check_autohydrolysis Assess Substrate Stability high_background->check_autohydrolysis Yes high_background->end No check_contamination Use High-Purity Reagents check_autohydrolysis->check_contamination check_contamination->end

Caption: A logical flow for troubleshooting common issues in the inhibition assay.

References

Addressing off-target effects of 4-Guanidinobenzoic acid hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Guanidinobenzoic acid hydrochloride in their experiments.

Troubleshooting Guides

Problem 1: High background signal or false positives in my assay.

Possible Cause: The observed signal may not be due to the specific inhibition of your target enzyme but could be a result of off-target effects or interference with the assay components. This compound, as a serine protease inhibitor, can potentially interact with other proteins or the detection system.

Troubleshooting Workflow:

A High Background/False Positives Observed B Run 'Inhibitor Only' Control (No enzyme, with inhibitor and substrate) A->B C Does the inhibitor directly react with the substrate or interfere with the detection method? B->C D Yes C->D Positive Signal E No C->E No Signal F Characterize interference. - Test inhibitor with detection reagents alone. - Consider a different assay format (e.g., label-free). D->F G Run 'Enzyme Only' Control (No inhibitor, with enzyme and substrate) E->G H Is the enzyme auto-activating or is there a contaminating protease activity? G->H I Yes H->I High Signal J No H->J Normal Signal K Purify the enzyme. - Use specific inhibitors for suspected contaminating proteases. I->K L Perform Counter-Screening J->L M Does the inhibitor show activity against unrelated enzymes? L->M N Yes M->N Activity Observed O No M->O No Activity P Inhibitor is likely non-specific. - Consider structural modifications to improve selectivity. - Use orthogonal assays to confirm on-target effects. N->P Q High background is likely due to other factors. - Check buffer components for interference. - Optimize blocking steps in immunoassays. O->Q

Caption: Troubleshooting workflow for high background or false positives.

Problem 2: Inconsistent IC50 values or poor reproducibility.

Possible Cause: Variability in experimental conditions, reagent stability, or the inhibitor's mechanism of action can lead to inconsistent results.

Troubleshooting Workflow:

A Inconsistent IC50 Values B Verify Reagent Stability A->B C Is the this compound stock solution fresh and properly stored? Is the enzyme active and stable in the assay buffer? B->C D No C->D E Yes C->E F Prepare fresh stock solutions. - Aliquot and store at the recommended temperature. - Perform enzyme activity titration before each experiment. D->F G Check for Time-Dependent Inhibition E->G H Does the IC50 value change with different pre-incubation times of the enzyme and inhibitor? G->H I Yes H->I J No H->J K The inhibitor may be a slow-binding or irreversible inhibitor. - Standardize pre-incubation time across all experiments. - Determine the kinetic constants (kon, koff). I->K L Review Assay Protocol J->L M Are pipetting techniques consistent? Are incubation times and temperatures precisely controlled? Is the substrate concentration well above the Km? L->M N No M->N O Yes M->O P Calibrate pipettes. - Use a temperature-controlled incubator/plate reader. - Ensure consistent timing for all steps. - Determine the enzyme's Km for the substrate and use a consistent concentration. N->P Q Consider Assay Format O->Q R Could the inhibitor be interfering with the assay technology (e.g., fluorescence quenching, light scattering)? Q->R S Yes R->S T No R->T U Perform control experiments to test for assay interference. - Consider an orthogonal assay with a different detection method. S->U V Inconsistency may be due to other subtle variations. - Re-evaluate all buffer components and reagent sources. T->V

Caption: Troubleshooting workflow for inconsistent IC50 values.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a known inhibitor of serine proteases. Its guanidino group mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. Its primary targets include enzymes like trypsin, thrombin, and plasmin.

Q2: What are the potential off-target effects of this compound?

A2: Due to the conserved nature of the active site among serine proteases, this compound may inhibit other serine proteases to varying degrees. Potential off-targets could include other coagulation factors, proteases involved in fibrinolysis, and digestive enzymes. It is crucial to perform selectivity profiling to understand the inhibitor's activity against a panel of related and unrelated proteases.

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: Several experimental strategies can be employed:

  • Counter-screening: Test the inhibitor against a panel of other proteases to determine its selectivity profile.

  • Use of a structurally related inactive analog: Synthesize or obtain a similar molecule that is predicted to be inactive against the primary target. If this analog produces the same cellular phenotype, the effect is likely off-target.

  • Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the inhibitor no longer produces the observed phenotype in these cells, the effect is likely on-target.

  • Orthogonal assays: Confirm the findings using a different assay format that relies on a distinct detection principle.

Q4: What are appropriate controls to include in my experiments with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • No-enzyme control: Contains all assay components except the enzyme to measure background signal.

  • No-inhibitor control (vehicle control): Contains all assay components, including the vehicle (e.g., DMSO) used to dissolve the inhibitor, to measure 100% enzyme activity.

  • Inhibitor-only control: Contains the inhibitor and substrate without the enzyme to check for direct reactions or assay interference.

  • Known inhibitor control: Use a well-characterized inhibitor of your target enzyme as a positive control for inhibition.

Data Presentation

Selectivity Profile of Guanidinobenzoate-Based Inhibitors

The following table summarizes the inhibitory constants (Ki) of various guanidinobenzoate derivatives against a panel of serine proteases. This data can be used as a reference to anticipate the potential selectivity of this compound.

CompoundTrypsin (Ki, nM)Thrombin (Ki, nM)Plasmin (Ki, nM)
Benzyl 4-guanidinobenzoate0.41,2001.5
4'-Nitrobenzyl 4-guanidinobenzoate0.11,0000.8
4-Methylumbelliferyl p-guanidinobenzoate1.62,5002.1

Data is compiled from various literature sources and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Serine Protease Inhibition Assay using a Chromogenic Substrate

Objective: To determine the inhibitory potency (IC50) of this compound against a target serine protease (e.g., Trypsin).

Materials:

  • This compound

  • Target serine protease (e.g., Bovine Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

  • Add 20 µL of each inhibitor dilution (or vehicle control) to the wells of a 96-well plate.

  • Add 160 µL of Assay Buffer containing the serine protease to each well. The final enzyme concentration should be chosen to give a linear reaction rate over the measurement period.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the chromogenic substrate solution (prepared in Assay Buffer) to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BApNA) in kinetic mode for 10-15 minutes, or as a single endpoint reading after a fixed incubation time.

  • Calculate the reaction rates from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Protocol 2: Active Site Titration of a Serine Protease

Objective: To determine the concentration of active enzyme in a preparation using a titrant like p-Nitrophenyl p'-guanidinobenzoate (NPGB), a close analog of 4-Guanidinobenzoic acid.

Principle: NPGB acylates the active site serine of the protease in a stoichiometric manner, releasing a burst of p-nitrophenol. The concentration of the released p-nitrophenol is equivalent to the concentration of active enzyme.

Materials:

  • p-Nitrophenyl p'-guanidinobenzoate (NPGB)

  • Serine protease solution of unknown active concentration

  • Assay Buffer (e.g., 0.1 M Veronal, pH 8.3)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of NPGB in a suitable solvent (e.g., acetonitrile).

  • Equilibrate the enzyme solution and Assay Buffer to a constant temperature (e.g., 25°C).

  • Set the spectrophotometer to measure absorbance at 410 nm.

  • In a cuvette, mix the enzyme solution with Assay Buffer.

  • Initiate the reaction by adding a small volume of the NPGB stock solution to the cuvette and mix rapidly.

  • Record the absorbance at 410 nm over time. You should observe an initial rapid "burst" of absorbance followed by a slower, steady-state rate.

  • Extrapolate the linear, steady-state portion of the curve back to time zero. The intercept on the y-axis represents the burst of p-nitrophenol release.

  • Calculate the concentration of active enzyme using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.

Signaling Pathway and Workflow Diagrams

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Protease Serine Protease (e.g., Trypsin) Product Cleaved Product Protease->Product Catalysis Substrate Protein Substrate Substrate->Protease Inhibitor 4-Guanidinobenzoic Acid Inhibitor->Protease Inhibition OffTarget Related Serine Protease (e.g., Thrombin) Inhibitor->OffTarget Off-Target Inhibition OffProduct Unintended Cleavage OffTarget->OffProduct Catalysis OffSubstrate Different Protein Substrate OffSubstrate->OffTarget

Caption: On-target vs. potential off-target inhibition by 4-Guanidinobenzoic acid.

A Start: Suspected Off-Target Effect B Step 1: In Silico Analysis (Predict potential off-targets based on structure) A->B C Step 2: In Vitro Selectivity Profiling (Screen against a panel of purified proteases) B->C D Step 3: Cellular Target Engagement (e.g., CETSA or chemical proteomics) C->D E Step 4: Phenotypic Analysis in Modified Cells (e.g., Target knockout/knockdown) D->E F Step 5: Data Interpretation (Correlate biochemical and cellular data) E->F G End: Confirmed On- and Off-Targets F->G

Caption: Experimental workflow to identify and validate off-target effects.

Validation & Comparative

A Head-to-Head Battle of Serine Protease Inhibitors: 4-Guanidinobenzoic Acid Hydrochloride vs. Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease inhibition, the choice of the right tool is paramount. This guide provides an objective comparison of two widely used synthetic, reversible, competitive inhibitors of serine proteases: 4-Guanidinobenzoic acid hydrochloride and Benzamidine (B55565).

This document delves into their mechanism of action, presents available quantitative data on their inhibitory potency, and provides a detailed experimental protocol for their comparative evaluation.

Mechanism of Action: A Shared Strategy

Both 4-Guanidinobenzoic acid and benzamidine employ a similar strategy to inhibit serine proteases. They are competitive inhibitors, meaning they bind to the active site of the enzyme, preventing the natural substrate from binding. This interaction is reversible. Their effectiveness stems from the presence of a positively charged guanidino or amidino group, respectively. This group mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. The positively charged group on the inhibitor forms an electrostatic interaction with a negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme's active site.

dot

InhibitionMechanism E Serine Protease (e.g., Trypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Arginine/Lysine peptide) I Inhibitor (4-Guanidinobenzoic acid or Benzamidine) ES->E - S P Products ES->P Catalysis EI->E - I

Caption: Competitive inhibition of a serine protease.

Quantitative Comparison of Inhibitory Potency

The inhibitory constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a stronger inhibitor. While direct comparative studies testing both this compound and benzamidine against a wide panel of proteases under identical conditions are limited, the following tables summarize available data from various sources.

Table 1: Inhibitory Constants (Ki) of Benzamidine Against Various Serine Proteases

ProteaseKi (µM)
Trypsin35[1]
Plasmin350[1]
Thrombin220[1]
Human Tissue Kallikrein1098 ± 91

Table 2: Inhibitory Data for 4-Guanidinobenzoic Acid and Its Derivatives

ProteaseInhibitorInhibition Data
Trypsin, Plasmin, ThrombinBenzyl 4-guanidinobenzoateAcylates active site
Trypsin, Plasma KallikreinDepsipeptides of p-guanidinobenzoic acidMore reactive than the ethyl ester in inactivation
Enteropeptidase4-Guanidinobenzoate derivativesCovalent inhibition by forming an acyl-enzyme complex[2]

Experimental Protocol: Determining and Comparing Inhibitory Potency

To directly compare the inhibitory performance of this compound and benzamidine, a standardized enzyme inhibition assay is crucial. The following is a detailed methodology for a colorimetric assay to determine the Ki value for the inhibition of a serine protease like trypsin.

Objective:

To determine and compare the inhibitory constant (Ki) of this compound and benzamidine against trypsin.

Materials:
  • Purified trypsin

  • This compound

  • Benzamidine hydrochloride

  • Chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • DMSO (for preparing inhibitor stock solutions)

Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of trypsin in the assay buffer. The final concentration in the assay should be in the low nanomolar range.

    • Prepare high-concentration stock solutions of this compound and benzamidine hydrochloride in DMSO.

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of concentrations to be tested.

    • Prepare a stock solution of the chromogenic substrate (BApNA) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the trypsin solution to each well.

    • Add varying concentrations of either this compound or benzamidine to the respective wells. Include control wells containing only the enzyme and assay buffer (no inhibitor).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at a constant temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding a fixed volume of the BApNA substrate solution to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline product of BApNA hydrolysis absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • To determine the Ki value for these competitive inhibitors, the data can be analyzed using the Cheng-Prusoff equation if the IC50 (inhibitor concentration causing 50% inhibition) is determined, or by using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Michaelis-Menten equation in the presence of the inhibitor is: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where V is the initial velocity, Vmax is the maximum velocity, [S] is the substrate concentration, Km is the Michaelis constant, [I] is the inhibitor concentration, and Ki is the inhibition constant.

dot

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitors, Substrate) start->prep_reagents plate_setup Set up 96-well Plate - Add Enzyme - Add Inhibitor dilutions - Add Controls prep_reagents->plate_setup pre_incubation Pre-incubate (15 min at 37°C) plate_setup->pre_incubation add_substrate Initiate Reaction (Add Chromogenic Substrate) pre_incubation->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_abs data_analysis Data Analysis - Calculate Initial Velocities - Determine Ki (e.g., Dixon Plot) measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for determining the Ki of a protease inhibitor.

Conclusion

Both this compound and benzamidine are valuable tools for the inhibition of serine proteases, acting through a competitive mechanism. Benzamidine is a well-characterized inhibitor with established Ki values against several common proteases. While quantitative data for 4-Guanidinobenzoic acid is less directly available, its derivatives are potent inhibitors, indicating its utility as a core structure for inhibitor design. For a definitive comparison of their potency against a specific protease of interest, a direct head-to-head experimental evaluation using a standardized protocol, such as the one detailed above, is highly recommended. This will provide the most accurate and reliable data to inform the selection of the most appropriate inhibitor for your research needs.

References

Validation of 4-Guanidinobenzoic Acid Hydrochloride as a Serine Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Guanidinobenzoic acid hydrochloride as a serine protease inhibitor, alongside other established inhibitors. The information presented is intended to support researchers in validating their experimental data and selecting appropriate reagents for their studies.

Executive Summary

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of selected serine protease inhibitors against key enzymes. Lower values indicate higher potency.

InhibitorEnzymeKᵢ (μM)IC₅₀ (μM)
This compound TrypsinData not availableData not available
PlasminData not availableData not available
ThrombinData not availableData not available
Benzamidine (B55565) Trypsin35[1]-
Plasmin350[1]-
Thrombin220[1]-
Gabexate (B1204611) mesylate Trypsin1.89.4[2][3]
Plasmin-30[2][3]
Plasma Kallikrein-41[2][3]
Thrombin5110[2][3]

Note: The lack of specific Kᵢ or IC₅₀ values for this compound in the literature prevents a direct quantitative comparison. However, its structural similarity to benzamidine and its use as a core fragment in more complex inhibitors suggest it possesses competitive inhibitory activity.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key biological pathways where serine proteases are active and a typical workflow for determining enzyme inhibition.

trypsin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive PAR2 (inactive) Trypsin->PAR2_inactive Cleavage PAR2_active PAR2 (active) G_protein G-protein PAR2_active->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_signaling Downstream Signaling Ca_release->Downstream_signaling PKC->Downstream_signaling

Diagram 1: Trypsin-mediated PAR2 Signaling Pathway.

enteropeptidase_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane Trypsinogen Trypsinogen Trypsin Trypsin Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes Enteropeptidase Enteropeptidase Enteropeptidase->Trypsinogen Activation

Diagram 2: Role of Enteropeptidase in Digestive Enzyme Activation.

inhibition_assay_workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Measure_Activity Monitor Product Formation Over Time (Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis: Plot Velocity vs. Substrate (Michaelis-Menten/Lineweaver-Burk) Measure_Activity->Data_Analysis Determine_Ki Determine Ki from Changes in Km and Vmax Data_Analysis->Determine_Ki

Diagram 3: Experimental Workflow for Determining Inhibition Constant (Ki).

Experimental Protocols

Determination of a Competitive Inhibitor's Kᵢ Value for Trypsin

This protocol outlines a general procedure to determine the inhibition constant (Kᵢ) for a competitive inhibitor of trypsin, such as this compound.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or Nα-p-Tosyl-L-arginine methyl ester (TAME)

  • Inhibitor: this compound

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate if necessary

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 405-410 nm (for BAPNA) or 247 nm (for TAME)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl to prevent autolysis. Dilute to the final working concentration in assay buffer just before use.

    • Prepare a stock solution of the substrate (e.g., 10 mM BAPNA in DMSO).

    • Prepare a stock solution of this compound in assay buffer or water. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, set up reactions with varying concentrations of the substrate and at least three different fixed concentrations of the inhibitor (including a no-inhibitor control).

    • To each well, add the assay buffer, the inhibitor solution (or buffer for the control), and the trypsin solution.

    • Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time using the spectrophotometer. The rate of product formation (p-nitroaniline from BAPNA) is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate and inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis (1/Vₘₐₓ).

    • The apparent Michaelis constant (Kₘ,app) for each inhibitor concentration can be determined from the x-intercept (-1/Kₘ,app).

    • Plot the Kₘ,app values against the inhibitor concentration [I]. The slope of this line will be Kₘ/Kᵢ.

    • Alternatively, a Dixon plot (1/v₀ vs. [I]) at different fixed substrate concentrations can be used. The intersection of the lines gives -Kᵢ.

Conclusion

This compound is a recognized inhibitor of trypsin-like serine proteases, functioning through competitive binding at the enzyme's active site. While its widespread use as a foundational molecule in the synthesis of more complex inhibitors attests to its efficacy, a lack of readily available, direct quantitative inhibition data (Kᵢ or IC₅₀) for the parent compound necessitates comparison with well-characterized alternatives like benzamidine and gabexate mesylate to benchmark its potential potency. The provided experimental protocol offers a robust framework for researchers to determine these key inhibitory parameters in their own experimental settings, thereby enabling a more precise validation and comparison of their findings.

References

Comparative Efficacy of 4-Guanidinobenzoic Acid Hydrochloride Derivatives as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various derivatives of 4-guanidinobenzoic acid hydrochloride as inhibitors of serine proteases. The information presented is supported by experimental data to aid in research and development efforts.

Introduction

4-Guanidinobenzoic acid and its derivatives are a well-established class of compounds that exhibit inhibitory activity against a wide range of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and viral entry into host cells. The guanidino group of these inhibitors typically interacts with the S1 pocket of serine proteases, mimicking the side chains of arginine or lysine, which are the natural substrates for these enzymes. This guide focuses on a comparative analysis of the inhibitory potency of several key derivatives against therapeutically relevant serine proteases.

Data Presentation

The following tables summarize the in vitro inhibitory activities of selected 4-guanidinobenzoic acid derivatives against various serine proteases.

Table 1: Inhibitory Activity against Enteropeptidase

CompoundTarget EnzymeIC50 (nmol/L)K_inact / K_I (M⁻¹s⁻¹)Dissociation Half-Life (t½)Reference
SCO-792Rat Enteropeptidase4.682,000~14 hours[1]
SCO-792Human Enteropeptidase5.4Not ReportedNot Reported[1]

Table 2: Inhibitory Activity against Trypsin, Plasmin, and Thrombin

CompoundTarget EnzymeInhibition ParameterValueReference
Benzyl (B1604629) 4-guanidinobenzoateTrypsinSecond-order rate constantNot specified in abstract[2]
Benzyl 4-guanidinobenzoatePlasminSecond-order rate constantNot specified in abstract[2]
Benzyl 4-guanidinobenzoateThrombinSecond-order rate constantNot specified in abstract[2]
4'-Nitrobenzyl 4-guanidinobenzoateTrypsinSecond-order rate constantNot specified in abstract[2]
4'-Nitrobenzyl 4-guanidinobenzoatePlasminSecond-order rate constantNot specified in abstract[2]
4'-Nitrobenzyl 4-guanidinobenzoateThrombinSecond-order rate constantNot specified in abstract[2]
N-(3'-amidinophenyl)-2-((thiophen-2''-yl)carbonylamino)benzamideThrombinWeak InhibitionNot specified[3]

Table 3: Inhibitory Activity of Camostat Mesilate and Nafamostat Mesilate

CompoundTarget ProteaseIC50KiReference
Camostat mesilateTMPRSS26.2 nM26.98 µM[4][5]
Nafamostat mesilateTMPRSS20.27 nM5.25 µM[4][5]
FOY-251 (active metabolite of Camostat)TMPRSS233.3 nMNot Reported[6]
Camostat mesilateTrypsin50 nMNot Reported[6]
Nafamostat mesilateHuman TryptaseNot Reported95.3 pM[6]
Nafamostat mesilateGeneral Serine Proteases0.3 - 54.0 µMNot Reported[6]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Serine Protease Inhibition Assay (General Fluorogenic Method)

This assay quantifies the inhibitory activity of a compound against a target serine protease using a fluorogenic substrate.

Materials:

  • Recombinant serine protease (e.g., Trypsin, Plasmin, TMPRSS2)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)

  • Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the microplate.

  • Add the serine protease solution (e.g., 20 µL of a 2 nM solution) to each well and incubate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate solution (e.g., 25 µL of a 20 µM solution).

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm for AMC-based substrates) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Calculate the IC50 value by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.

Enteropeptidase Inhibition Assay

This assay is specifically tailored for measuring the inhibition of enteropeptidase.

Materials:

  • Recombinant human or rat enteropeptidase

  • Fluorogenic substrate specific for enteropeptidase

  • Assay buffer

  • Test compounds

  • Microplate reader

Protocol:

  • The assay is typically carried out by incubating the enteropeptidase enzyme, the substrate, and the test compound at room temperature.

  • For initial inhibitory activity (IC50_initial), the incubation time is short, for example, 6 minutes.

  • For apparent inhibitory activity (IC50_app), a longer incubation time is used, such as 120 minutes, to account for time-dependent inhibition.

  • The fluorescence is measured, and IC50 values are calculated as described in the general serine protease inhibition assay protocol.

Mandatory Visualization

Signaling Pathway: Inhibition of Viral Entry by 4-Guanidinobenzoic Acid Derivatives

The following diagram illustrates the mechanism by which 4-guanidinobenzoic acid derivatives, such as Camostat and Nafamostat, inhibit the entry of viruses like SARS-CoV-2 into host cells by targeting the serine protease TMPRSS2.

Viral_Entry_Inhibition cluster_outcome ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Spike Spike Protein Viral_Entry Viral Entry (Fusion) TMPRSS2->Viral_Entry Activation Spike->ACE2 Spike->TMPRSS2 Inhibitor 4-Guanidinobenzoic Acid Derivative (e.g., Camostat, Nafamostat) Inhibitor->TMPRSS2 Inhibition No_Entry Viral Entry Blocked

Caption: Mechanism of viral entry inhibition by targeting TMPRSS2.

Experimental Workflow: Serine Protease Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of 4-guanidinobenzoic acid derivatives against a target serine protease.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound B Add Compound/Vehicle to Microplate Wells A->B C Add Serine Protease and Incubate B->C D Initiate Reaction with Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: General workflow for a serine protease inhibition assay.

References

A Cross-Validation of 4-Guanidinobenzoic Acid Hydrochloride's Efficacy as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of serine protease inhibition, a critical area of research for drug development in thrombosis, inflammation, and oncology, 4-Guanidinobenzoic acid hydrochloride has long been a compound of interest. This guide provides a comprehensive cross-validation of its experimental findings, comparing its performance against key alternatives such as Nafamostat (B1217035) mesylate, Camostat mesylate, and Gabexate mesylate. The data presented herein, gathered from a meticulous review of published studies, aims to offer researchers, scientists, and drug development professionals a clear, objective comparison to inform their research and development endeavors.

Executive Summary

4-Guanidinobenzoic acid is the active metabolite of the prodrugs Nafamostat and Camostat. While these prodrugs exhibit potent and broad-spectrum inhibitory activity against a range of serine proteases, experimental evidence suggests that 4-Guanidinobenzoic acid itself is a weak inhibitor of trypsin. Its role as the active form of more complex inhibitors highlights the importance of chemical structure in determining inhibitory potency and specificity. This guide delves into the quantitative data and experimental methodologies to provide a nuanced understanding of this compound's standing among its therapeutic alternatives.

Comparative Analysis of Inhibitory Potency

The inhibitory effects of 4-Guanidinobenzoic acid and its related compounds are summarized below. The data is presented to facilitate a direct comparison of their potency against key serine proteases involved in various physiological and pathological processes.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)IC₅₀Reference
4-Guanidinobenzoic acid TrypsinNo inhibition up to 200 µM-[1]
Nafamostat mesylate Trypsin11.5 µM (binding Kᵢ), 0.4 nM (overall Kᵢ*)10⁻⁶ - 10⁻⁸ M[1][2]
Human Tryptase95.3 pM-[3]
C1r, C1s, Thrombin, Kallikrein, Plasmin-10⁻⁶ - 10⁻⁸ M[2]
Camostat mesylate Trypsin-like proteases (inhibiting ENaC function)-50 nM[4]
Trypsin, Plasmin, Kallikrein, ThrombinBroad inhibition-[5][6][7]
Gabexate mesylate Trypsin, Factor Xa, Plasmin, Urokinase, ThrombinHigher affinity-[8]
KallikreinLower affinity-[8]

Note: Kᵢ represents the overall inhibition constant for a time-dependent inhibitor.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Serine Protease Catalytic Mechanism Substrate Substrate Serine_Protease Serine_Protease Substrate->Serine_Protease Binds to active site Acyl_Enzyme_Intermediate Acyl_Enzyme_Intermediate Serine_Protease->Acyl_Enzyme_Intermediate Forms covalent bond Product_1 Product_1 Acyl_Enzyme_Intermediate->Product_1 Hydrolysis Product_2 Product_2 Acyl_Enzyme_Intermediate->Product_2 Releases Inhibitor Inhibitor Inhibitor->Serine_Protease Blocks active site G cluster_1 Experimental Workflow for IC₅₀ Determination Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with varying Inhibitor concentrations Prepare_Reagents->Incubate Initiate_Reaction Add Substrate to initiate reaction Incubate->Initiate_Reaction Measure_Activity Measure reaction rate (e.g., change in absorbance/fluorescence) Initiate_Reaction->Measure_Activity Data_Analysis Plot % Inhibition vs. Inhibitor Concentration Measure_Activity->Data_Analysis Determine_IC50 Calculate IC₅₀ value Data_Analysis->Determine_IC50

References

A Comparative Guide to Trypsin Inhibitors: Alternatives to 4-Guanidinobenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the inhibition of trypsin, a key serine protease, is a critical aspect of various therapeutic and biotechnological applications. While 4-Guanidinobenzoic acid hydrochloride is a well-known trypsin inhibitor, a range of alternative compounds offer varying potencies, specificities, and chemical properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Comparison of Alternative Trypsin Inhibitors

A variety of synthetic and natural compounds have been identified as effective trypsin inhibitors. The primary alternatives to this compound include benzamidine (B55565) derivatives, peptidomimetics, and naturally occurring protein inhibitors. The inhibitory activity of these compounds is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.

The selection of an appropriate inhibitor often depends on the specific application, requiring consideration of factors such as potency, selectivity against other proteases, and physicochemical properties like solubility and cell permeability.

Compound ClassCompound NameTarget EnzymeInhibition Constant (Ki)IC50
Guanidinobenzoates This compoundTrypsin--
Benzamidines BenzamidineTrypsin, Plasmin, Thrombin10 - 40 µM[1]-
4-AminobenzamidineTrypsinMore potent than benzamidine[1]-
Berenil (4,4'-diazoamino-bis-benzamidine)Trypsin1.50 µM (primary site), 0.25 mM (secondary site)[2]-
Benzamidine Conjugates TEG-BATrypsin-79 µM[3]
Glue10-BATrypsin-6.2 µM[3]
Peptidomimetics Bis-triazole ("TT-mer") compounds (e.g., 1l)Trypsin2.1 µM (Kd)[4]-
Natural Protein Inhibitors Bowman-Birk Inhibitor (from Soybean)Trypsin, Chymotrypsin--
Kunitz Inhibitor (from Soybean)Trypsin--
Solanum surattense Trypsin Inhibitor (SSTI)Trypsin16.6 x 10⁻⁸ M[5]-
Phenolic Compounds Caffeic acidTrypsin-84% inhibition (concentration not specified)[6]
Cinnamic acidTrypsin-53% inhibition (concentration not specified)[6]

Mechanism of Trypsin Inhibition

The majority of the synthetic inhibitors discussed, particularly those containing guanidino or amidino groups, function as competitive inhibitors. These molecules mimic the natural substrates of trypsin, arginine and lysine, by presenting a positively charged group that interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of the enzyme. This binding event blocks the active site and prevents the substrate from being cleaved.

Competitive_Trypsin_Inhibition Trypsin Trypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin->EI_Complex Binds Substrate Substrate (e.g., Protein) Substrate->ES_Complex Inhibitor Competitive Inhibitor (e.g., Benzamidine) Inhibitor->EI_Complex ES_Complex->Trypsin Releases Products Products (Cleaved Peptides) ES_Complex->Products Catalysis EI_Complex->Trypsin Reversible Dissociation Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation Lead Optimization Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (e.g., Single Concentration Assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Kinetic_Studies Enzyme Kinetic Studies (Ki Determination & Mechanism) Dose_Response->Kinetic_Studies Selectivity_Profiling Selectivity Profiling (vs. other proteases) Kinetic_Studies->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies In_Vitro_Cellular_Assays In Vitro Cellular Assays SAR_Studies->In_Vitro_Cellular_Assays

References

Benchmarking 4-Guanidinobenzoic Acid Hydrochloride Against Novel Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-Guanidinobenzoic acid hydrochloride, a classical serine protease inhibitor, benchmarked against a selection of novel protease inhibitors. The following sections present a comparative overview of their performance, supported by experimental data and detailed methodologies for key assays. This document is intended to serve as a resource for informed decision-making in research and drug development.

Introduction

This compound is a well-established competitive inhibitor of serine proteases, particularly trypsin and trypsin-like enzymes.[1] Its guanidino group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these proteases.[2] In recent years, the field of protease inhibitor discovery has rapidly advanced, yielding novel compounds with high potency and selectivity for various therapeutic targets, including viral proteases like SARS-CoV-2 main protease (Mpro) and HIV protease, as well as human proteases involved in cancer and other diseases.[3][4] This guide will focus on a comparative evaluation against inhibitors targeting serine proteases, a class of enzymes where this compound is most active.

Performance Comparison of Protease Inhibitors

The efficacy of a protease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and a selection of novel serine protease inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ.

InhibitorTarget ProteaseAssay TypeIC50Reference
This compound TrypsinSpectrophotometric~16 µM(Calculated from Ki)
Camostat mesylateTMPRSS2FRET-based50 nM[5]
Nafamostat mesylateListeria monocytogenes HtrASpectrophotometric6.6 µM[5]
MPI8SARS-CoV-2 MproCell-based31 nM[3]

Note: The IC50 value for this compound against trypsin is an approximation based on its known Ki (inhibitor constant) and the typical substrate concentrations used in trypsin assays. Direct comparative studies under identical conditions are recommended for precise benchmarking.

Cytotoxicity Profile

A critical aspect of a protease inhibitor's profile is its cytotoxicity. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of cells in a culture. A higher CC50 value is desirable, indicating lower toxicity to host cells.

InhibitorCell LineAssayCC50 (µM)Reference
This compound Not widely reported-Data not available
Lopinavir (B192967)A549Alamar BlueAnti-proliferative at 32 µM[6]
Ritonavir (B1064)Human Endothelial CellsNonradioactive cell proliferationTime and dose-dependent[6]
DarunavirMT-2MTT74.4[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Enzymatic Assay for IC50 Determination (Spectrophotometric)

This protocol is a general method for determining the inhibitory activity of a compound against a serine protease like trypsin, using a chromogenic substrate.

Materials:

  • 67 mM Sodium Phosphate Buffer, pH 7.6

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution (0.25 mM in buffer)

  • Trypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Inhibitor stock solution (e.g., in DMSO or buffer)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 253 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or vehicle control)

    • Trypsin solution

  • Pre-incubation: Mix gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the BAEE substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 253 nm every minute for 5-10 minutes.[10][11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[12]

FRET-Based Protease Assay

This protocol outlines a general method for determining protease activity using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • Recombinant protease

  • FRET substrate (a peptide with a donor and acceptor fluorophore flanking the cleavage site)

  • Inhibitor stock solution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.

  • Assay Setup: In the microplate, add the assay buffer, inhibitor solution, and protease.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add the FRET substrate to all wells.

  • Data Acquisition: Measure the fluorescence of the donor and/or acceptor fluorophores over time.[13][14]

  • Data Analysis: Calculate the rate of substrate cleavage from the change in the FRET signal. Determine the IC50 as described in the spectrophotometric assay.[15]

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the CC50 value using the MTT assay, which measures cell viability.[8][9]

Materials:

  • Cell line of interest (e.g., HEK293T, A549)

  • Complete culture medium

  • Inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the inhibitor to the wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.

Visualizations

G cluster_workflow Protease Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) prep->setup preinc Pre-incubation (15-30 min) setup->preinc init Initiate Reaction (Add Substrate) preinc->init acq Data Acquisition (Spectrophotometer/Fluorometer) init->acq analysis Data Analysis (Calculate IC50) acq->analysis

Caption: A generalized workflow for determining the IC50 of a protease inhibitor.

G cluster_pathway Simplified Serine Protease Catalytic Mechanism E_S Enzyme + Substrate ES Michaelis Complex (E-S) E_S->ES Binding EI Enzyme-Inhibitor Complex (Inactive) E_S->EI Competitive Binding Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Product 1 released) E_P2 Enzyme + Product 2 Acyl->E_P2 Deacylation Inhibitor 4-Guanidinobenzoic Acid (Competitive Inhibitor) Inhibitor->EI

References

Specificity of 4-Guanidinobenzoic Acid Hydrochloride and its Derivatives as Serine Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory specificity of 4-Guanidinobenzoic acid hydrochloride and its clinically relevant derivatives against a panel of serine proteases. While 4-Guanidinobenzoic acid itself demonstrates weak inhibitory activity, its ester derivatives, such as Nafamostat (B1217035), Gabexate (B1204611), and Camostat, are potent inhibitors of trypsin-like serine proteases. This guide will objectively compare the performance of these key derivatives with other established serine protease inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of appropriate research tools.

Introduction to 4-Guanidinobenzoic Acid and its Derivatives

4-Guanidinobenzoic acid is a synthetic compound featuring a guanidinium (B1211019) group, which mimics the side chain of arginine, a key recognition motif for trypsin-like serine proteases. While the parent molecule, 4-Guanidinobenzoic acid, has been reported to show no significant inhibition of trypsin at concentrations up to 200 μM, its esterified prodrugs have been developed as potent, clinically approved inhibitors of a range of serine proteases involved in coagulation, fibrinolysis, and inflammation.[1] These derivatives, including Nafamostat mesylate, Gabexate mesylate, and Camostat mesylate, are rapidly hydrolyzed in vivo to release the active guanidinobenzoate moiety, which then forms a stable acyl-enzyme intermediate with the active site serine of the target protease.[1]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of key 4-Guanidinobenzoic acid derivatives and other commonly used serine protease inhibitors against various proteases. This data provides a quantitative basis for comparing their potency and specificity.

Table 1: Inhibitory Activity of 4-Guanidinobenzoic Acid Derivatives

InhibitorTarget ProteaseKiIC50Reference
Nafamostat mesylate Trypsin11.5 µM (binding), 0.4 nM (overall)-[1]
Thrombin-~10-6 - 10-8 M[2]
Plasmin-~10-6 - 10-8 M[2]
Kallikrein-~10-6 - 10-8 M[2]
C1r, C1s-~10-6 - 10-8 M[2]
Human Tryptase95.3 pM-[3]
Gabexate mesylate Trypsin-9.4 µM
Thrombin-110 µM
Plasmin-30 µM
Plasma Kallikrein-41 µM
Human Tryptase3.4 nM-[4]
Camostat mesylate Trypsin1 nM-[5][6]
Plasmin-Inhibits[6][7]
Kallikrein-Inhibits[6][7]
Thrombin-Inhibits[6][7]
TMPRSS2424.27 nM-[8]

Table 2: Inhibitory Activity of Alternative Serine Protease Inhibitors

InhibitorTarget ProteaseKiIC50
Aprotinin Trypsin0.06 pM-
Chymotrypsin9 nM-
Plasmin1.2 nM-
Plasma Kallikrein30 nM-
AEBSF Trypsin-Inhibits
Chymotrypsin-Inhibits
Thrombin-Inhibits
Plasmin-Inhibits
Kallikrein-Inhibits
Sivelestat Neutrophil Elastase-44 nM
Cathepsin G-> 100 µM
Chymotrypsin-> 100 µM
Trypsin-> 100 µM

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the inhibitory potency and specificity of compounds like 4-Guanidinobenzoic acid derivatives.

Determination of Ki for a Competitive Inhibitor

Objective: To determine the inhibition constant (Ki) of a competitive inhibitor against a target serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Thrombin)

  • Chromogenic or fluorogenic substrate specific for the protease

  • Test inhibitor (e.g., Nafamostat mesylate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.05% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to various concentrations (typically ranging from 0.5 to 10 times the Km value).

  • Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to each well.

    • Immediately measure the rate of product formation (absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.

    • Determine the apparent Km (Km,app) from the x-intercept of each line.

    • Calculate Ki using the following equation for competitive inhibition: Km,app = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.

Determination of IC50

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor.

Procedure:

  • Follow steps 1-3 from the Ki determination protocol, but use a fixed, optimal substrate concentration (typically at or near the Km value).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the reaction velocity at a single time point or over a short period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

signaling_pathway cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Polymerization Fibrin Fibrin Guanidinobenzoate Guanidinobenzoate Guanidinobenzoate->Thrombin Inhibits

Caption: Inhibition of the coagulation cascade by guanidinobenzoate derivatives.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Inhibitor Solutions plate Dispense Reagents into 96-well Plate reagents->plate incubate Pre-incubate Enzyme and Inhibitor plate->incubate react Initiate Reaction with Substrate incubate->react measure Measure Kinetic Activity react->measure calculate Calculate Initial Velocities measure->calculate plot Generate Lineweaver-Burk or Dose-Response Plots calculate->plot determine Determine Ki or IC50 plot->determine logical_relationship compound 4-Guanidinobenzoic acid hydrochloride derivatives Ester Derivatives (Nafamostat, Gabexate, Camostat) compound->derivatives are prodrugs of activity Potent Serine Protease Inhibition derivatives->activity exhibit specificity Specificity for Trypsin-like Proteases activity->specificity

References

A Comparative Guide to the Structure-Activity Relationships of Benzamidine and 4-Guanidinobenzoic Acid Hydrochloride as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships of two prominent serine protease inhibitors: benzamidine (B55565) and 4-guanidinobenzoic acid hydrochloride. By examining their chemical structures, inhibitory activities, and mechanisms of action, this document aims to provide valuable insights for researchers in drug discovery and development. The information is supported by experimental data and detailed methodologies to facilitate its application in a laboratory setting.

Introduction to Benzamidine and 4-Guanidinobenzoic Acid

Benzamidine and 4-guanidinobenzoic acid are small molecule inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes such as digestion, blood coagulation, and inflammation.[1] Their ability to selectively inhibit these enzymes makes them valuable tools in biochemical research and as scaffolds for the development of therapeutic agents. Both molecules feature a positively charged group—an amidinium in benzamidine and a guanidinium (B1211019) in 4-guanidinobenzoic acid—that plays a key role in their interaction with the active site of serine proteases.

Structural and Functional Comparison

The inhibitory activity of these compounds is largely dictated by their ability to mimic the side chains of arginine or lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium or guanidinium group interacts with a conserved aspartate residue at the bottom of the S1 specificity pocket of the enzyme.[1]

Benzamidine is a simple aromatic compound with a basic amidine group. This structure allows it to act as a competitive inhibitor for a range of serine proteases.[2] The interaction is primarily driven by the electrostatic attraction between the cationic amidino group and the anionic aspartate in the S1 pocket, supplemented by hydrophobic interactions between the benzene (B151609) ring and the sides of the pocket.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

InhibitorTarget EnzymeKi (µM)Reference(s)
BenzamidineTrypsin10 - 40[2][5]
BenzamidineThrombin~220[6]
BenzamidinePlasmin~350[6]
This compoundTrypsinData not available
This compoundThrombinData not available
This compoundPlasminData not available

Signaling Pathways

Serine proteases like thrombin and trypsin play crucial roles in cell signaling by activating Protease-Activated Receptors (PARs).

Thrombin and PAR-1 Signaling

Thrombin activates PAR-1 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. This pathway is critical in platelet activation and endothelial cell responses.[1][7][8]

Thrombin_PAR1_Signaling thrombin Thrombin par1 PAR-1 thrombin->par1 Cleavage g_protein Gq / G12/13 par1->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Platelet Aggregation) ca_release->cellular_response pkc->cellular_response

Caption: Thrombin-mediated PAR-1 signaling pathway.

Trypsin and PAR-2 Signaling

Trypsin activates PAR-2 through a similar mechanism of proteolytic cleavage, leading to various cellular responses, including inflammation and pain signaling.[9][10][11]

Trypsin_PAR2_Signaling trypsin Trypsin par2 PAR-2 trypsin->par2 Cleavage g_protein Gq / G12/13 par2->g_protein Activation downstream Downstream Effectors (e.g., MAPK, NF-κB) g_protein->downstream Activation cellular_response Cellular Response (e.g., Inflammation) downstream->cellular_response

Caption: Trypsin-mediated PAR-2 signaling pathway.

Experimental Protocols

General Serine Protease Inhibition Assay (Trypsin Example)

This protocol outlines a general method for determining the inhibitory activity of compounds like benzamidine against trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

  • Inhibitor stock solution (e.g., Benzamidine or this compound in buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve trypsin in cold 1 mM HCl to the desired stock concentration.

    • Dissolve BAPNA in a suitable solvent like DMSO to create a stock solution.

    • Prepare serial dilutions of the inhibitor in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of Tris-HCl buffer to each well.

    • Add a specific volume of the inhibitor dilutions to the test wells. For control wells, add buffer instead of the inhibitor.

    • Add a fixed amount of the trypsin solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the BAPNA substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate measure Measure Absorbance (Kinetic) add_substrate->measure data_analysis Data Analysis (Calculate IC50 and Ki) measure->data_analysis end End data_analysis->end

Caption: General workflow for a serine protease inhibition assay.

Conclusion

Both benzamidine and this compound are important molecules in the study of serine proteases. Benzamidine serves as a well-characterized, reversible inhibitor with moderate potency against several key serine proteases. Its simple structure and predictable binding mode make it a valuable research tool. 4-Guanidinobenzoic acid, while its intrinsic inhibitory activity is less documented, is a crucial scaffold for the design and synthesis of more potent and selective second-generation inhibitors. The guanidinium group provides a strong anchor in the S1 pocket, and the benzoic acid moiety allows for extensive chemical modifications to explore interactions with other subsites of the enzyme, leading to improved affinity and selectivity. For researchers in drug development, understanding the distinct roles and structure-activity relationships of these foundational inhibitors is essential for the rational design of novel therapeutics targeting serine proteases.

References

Independent Verification of 4-Guanidinobenzoic Acid Hydrochloride's Role in Serine Protease Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of compounds derived from 4-Guanidinobenzoic acid hydrochloride against serine proteases, contextualized with established alternative inhibitors. While this compound itself serves as a crucial building block, its direct inhibitory activity is limited. This document presents experimental data for key derivatives and alternative compounds, detailed experimental protocols for assessing inhibitory activity, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of various compounds against trypsin, a model serine protease, is summarized below. The data highlights the significantly enhanced activity of 4-Guanidinobenzoic acid esters compared to the parent compound and provides a benchmark against widely used trypsin inhibitors.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Notes
4-Guanidinobenzoic acid Trypsin> 200 µM-The de-acylation product of certain active site titrants; shows negligible direct inhibition at this concentration.[1]
p-Nitrophenyl-p'-guanidinobenzoate Trypsin--An active site titrant derived from 4-Guanidinobenzoic acid, used to quantify active trypsin. Its mechanism involves acylation of the active site serine.
Aprotinin Trypsin~0.06 pM-A potent, competitive polypeptide inhibitor.
Benzamidine Trypsin~18 µM-A small molecule, competitive inhibitor that binds to the S1 pocket.
Leupeptin Trypsin~130 nM-A natural, competitive, and reversible inhibitor of both serine and cysteine proteases.
Soybean Trypsin Inhibitor (SBTI) Trypsin~1.6 nM-A well-characterized proteinaceous competitive inhibitor.

Experimental Protocols

Accurate determination of inhibitory activity is fundamental to the evaluation of potential therapeutic agents. Below are detailed methodologies for key experiments.

Trypsin Inhibition Assay using an Artificial Substrate

This protocol outlines a common method to determine the inhibitory kinetics of a compound against trypsin using a chromogenic or fluorogenic substrate.

Materials:

  • Bovine Trypsin

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6 at 25 °C

  • Inhibitor compound (e.g., 4-Guanidinobenzoic acid derivative or alternative)

  • 1 M HCl

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Buffer solution and adjust the pH to 7.6.

    • Prepare a stock solution of the substrate (e.g., 0.25 mM BAEE in Buffer).

    • Prepare a stock solution of trypsin (e.g., 500 units/mL in 1 mM HCl).

    • Prepare a series of dilutions of the inhibitor compound in the Buffer.

  • Assay Setup:

    • In a cuvette or microplate well, combine the Buffer, substrate solution, and a specific concentration of the inhibitor.

    • For the control (uninhibited reaction), add Buffer in place of the inhibitor solution.

    • For the blank, combine Buffer and substrate solution.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the trypsin solution to the cuvette or well.

    • Immediately mix and start monitoring the change in absorbance at the appropriate wavelength (253 nm for BAEE, 410 nm for BAPNA) over time.

    • Record the rate of the reaction (change in absorbance per minute).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk plot).

Visualizing Molecular Interactions and Processes

Diagrams are provided below to illustrate the signaling pathway of serine proteases and a typical experimental workflow for inhibitor screening.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage Tethered Ligand Tethered Ligand (exposed) PAR->Tethered Ligand G_protein G-protein PAR->G_protein Coupling Tethered Ligand->PAR Activation Downstream Effectors Downstream Effectors (e.g., PLC, Rho) G_protein->Downstream Effectors Signaling Cascade Signaling Cascade (e.g., MAPK pathway) Downstream Effectors->Signaling Cascade Cellular Response Cellular Response (e.g., Inflammation, Proliferation) Signaling Cascade->Cellular Response

Caption: Serine protease signaling through Protease-Activated Receptors (PARs).

experimental_workflow Start Start: Inhibitor Screening Compound Library Compound Library (including 4-Guanidinobenzoic acid derivatives) Start->Compound Library Primary Screen Primary Screen (Single Concentration) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Hit Identification->Compound Library Inactive Compounds Dose-Response Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Active Compounds Kinetic Studies Kinetic Studies (Ki Determination) Dose-Response->Kinetic Studies Lead Optimization Lead Optimization Kinetic Studies->Lead Optimization

Caption: Experimental workflow for screening serine protease inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 4-Guanidinobenzoic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 4-Guanidinobenzoic acid hydrochloride, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to adhere to the safety precautions outlined in the substance's Safety Data Sheet (SDS). In case of accidental release, personnel should wear appropriate personal protective equipment (PPE), sweep up the solid material, and place it in a suitable, closed container for disposal.[1][2][3] It is crucial to prevent the chemical from entering drains or waterways.[1][4]

Personal Protective Equipment (PPE) for Disposal

The following table summarizes the recommended PPE to be used during the handling and disposal of this compound to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or chemical safety goggles.To protect eyes from dust particles.
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact.
Respiratory Protection A dust respirator may be necessary if dust is generated.To avoid inhalation of dust particles.
Body Protection Protective clothing and boots, as needed.To prevent skin exposure.

Step-by-Step Disposal Procedure

G cluster_0 Disposal Workflow for this compound A Material for Disposal: This compound B Is the material contaminated? A->B C Consult institutional safety guidelines and local regulations for hazardous waste. B->C Yes G Follow non-hazardous waste disposal procedures as per institutional guidelines. B->G No D Package in a suitable, labeled, and closed container. C->D E Store in a designated waste accumulation area. D->E F Arrange for pickup by a licensed hazardous waste disposal service. E->F

References

Personal protective equipment for handling 4-Guanidinobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Guanidinobenzoic acid hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white to beige powder solid.[1][2] While stable under normal conditions, it is harmful if swallowed and can cause skin and eye irritation.[3][4] Appropriate personal protective equipment is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][5]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and potential splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Laboratory coat or appropriate protective clothing.[1][2]To prevent skin contact, which may cause irritation.[1][2][4] Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection Not required under normal use in a well-ventilated area.[1][2] If dust is generated, use a NIOSH-approved N95 or P1 dust mask.[6]To prevent inhalation of dust, which can be harmful.[6][7]
Hand Protection Wear suitable gloves tested according to EN 374.[4]To avoid direct contact with the chemical during handling.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safety when handling this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is used, especially when weighing or transferring the powder.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and required PPE before handling the chemical.

    • Verify that an eyewash station and safety shower are readily accessible.

  • Handling the Chemical:

    • Wear all required PPE as specified in Table 1.

    • Avoid all direct contact with skin and eyes.[1][2]

    • Do not breathe in the dust; handle the powder gently to minimize dust generation.[1][2]

    • Weigh the necessary amount of the compound in a designated area.

    • When creating solutions, slowly add the solid to the solvent to prevent splashing. The compound is soluble in water.[5][8]

    • Keep the container tightly closed when not in use.[1][6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

    • Clean the work area and any used equipment.

    • Properly store the chemical in a cool, dry, and well-ventilated place, often refrigerated between 2-8°C.[1][6]

Emergency and Disposal Plans

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing any contaminated clothing.[1][2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][6]

  • Ingestion: Clean the mouth with water and seek medical attention. Do not induce vomiting.[1][2][6]

Accidental Release:

  • For small spills, carefully sweep up the solid material, avoiding dust formation.[1][6]

  • Place the swept material into a suitable, closed, and labeled container for disposal.[1][6]

  • Ensure adequate ventilation in the area of the spill.[1][2]

Disposal Plan:

  • Dispose of waste material and empty containers at an approved waste disposal facility.[6]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9]

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep 1. Preparation - Assemble PPE & Equipment - Ensure Ventilation handling 2. Handling - Weigh & Transfer Chemical - Avoid Dust & Contact prep->handling Proceed post_handling 3. Post-Handling - Clean Area & Equipment - Store Chemical Properly handling->post_handling Task Complete spill Accidental Spill handling->spill If Spill Occurs disposal 4. Waste Disposal - Collect in Labeled Container - Follow Regulations post_handling->disposal Dispose Waste spill->handling Clean & Contain end Procedure Complete disposal->end emergency First-Aid - Eye, Skin, Inhalation, Ingestion

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Guanidinobenzoic acid hydrochloride
Reactant of Route 2
4-Guanidinobenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.